Product packaging for 4,4,5,5-Tetramethyl-2,7-octanedione(Cat. No.:CAS No. 17663-27-3)

4,4,5,5-Tetramethyl-2,7-octanedione

Cat. No.: B099532
CAS No.: 17663-27-3
M. Wt: 198.3 g/mol
InChI Key: GTRYXHORFPEEMD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2,7-octanedione, also known as this compound, is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B099532 4,4,5,5-Tetramethyl-2,7-octanedione CAS No. 17663-27-3

Properties

IUPAC Name

4,4,5,5-tetramethyloctane-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-9(13)7-11(3,4)12(5,6)8-10(2)14/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRYXHORFPEEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)C(C)(C)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170166
Record name 4,4,5,5-Tetramethyl-2,7-octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17663-27-3
Record name 4,4,5,5-Tetramethyl-2,7-octanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017663273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,5,5-Tetramethyl-2,7-octanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,2,7,7-Tetramethyl-3,6-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide offers a comprehensive examination of the chemical and physical properties of 2,2,7,7-tetramethyl-3,6-octanedione, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2,2,7,7-Tetramethyl-3,6-octanedione is a diketone with a symmetrical structure. The presence of bulky tert-butyl groups flanking the carbonyl functionalities significantly influences its reactivity and physical characteristics.

General Properties
PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[1][2]
Molecular Weight 198.30 g/mol [1][2]
CAS Number 27610-88-4[2]
IUPAC Name 2,2,7,7-tetramethyloctane-3,6-dione[2]
Physicochemical Data
PropertyValueSource
Density 0.9±0.1 g/cm³[2]
Boiling Point 276.7±13.0 °C at 760 mmHg[2]
Flash Point 102.8±16.8 °C[2]
LogP 2.19[2]
Vapour Pressure 0.0±0.6 mmHg at 25°C[2]
Index of Refraction 1.435[2]
Exact Mass 198.161987[2]
Polar Surface Area 34.14 Ų[2]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 2,2,7,7-tetramethyl-3,6-octanedione are not fully elaborated in the available literature, synthesis has been reported in the Journal of the American Chemical Society and The Journal of Organic Chemistry.[1] A generalized synthetic approach can be conceptualized based on established organic chemistry principles.

Conceptual Synthetic Workflow

A plausible synthetic route could involve the oxidation of a corresponding diol or the coupling of smaller carbonyl-containing fragments. The following diagram illustrates a conceptual workflow for its synthesis.

G Conceptual Synthetic Workflow for 2,2,7,7-Tetramethyl-3,6-octanedione A Starting Materials (e.g., Pivaloyl Chloride, Ethylene) B Grignard Reagent Formation or Friedel-Crafts Acylation A->B C Coupling Reaction B->C D Intermediate Product C->D E Oxidation or further modification D->E F 2,2,7,7-Tetramethyl-3,6-octanedione E->F G Purification (e.g., Chromatography, Distillation) F->G H Characterization (NMR, IR, MS) G->H

Caption: Conceptual workflow for the synthesis of 2,2,7,7-Tetramethyl-3,6-octanedione.

Spectral Analysis

Detailed spectral data (NMR, IR, Mass Spectrometry) for 2,2,7,7-tetramethyl-3,6-octanedione are not publicly available. However, a predictive analysis based on its structure can provide insights into the expected spectral features.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • Singlet (18H): A large singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.

  • Singlet (4H): A singlet for the four protons of the central ethylene bridge.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would also reflect the molecular symmetry.

  • Carbonyl Carbon: A signal in the downfield region characteristic of a ketone.

  • Quaternary Carbon: A signal for the quaternary carbons of the tert-butyl groups.

  • Methyl Carbons: A signal for the methyl carbons of the tert-butyl groups.

  • Methylene Carbons: A signal for the carbons of the ethylene bridge.

Predicted IR Spectrum

The infrared spectrum would prominently feature:

  • C=O Stretch: A strong absorption band around 1715 cm⁻¹, characteristic of a saturated ketone.

  • C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H bonds of the methyl and methylene groups.

Logical Relationship of Physicochemical Properties

The physicochemical properties of 2,2,7,7-tetramethyl-3,6-octanedione are interconnected and influence its behavior in various systems, a crucial consideration in drug development.

G Interrelation of Physicochemical Properties MW Molecular Weight (198.30 g/mol) BP Boiling Point (276.7 °C) MW->BP influences VP Vapor Pressure (Low) BP->VP inversely related to LogP LogP (2.19) Sol Solubility LogP->Sol determines lipophilicity and aqueous solubility Bio Bioavailability LogP->Bio major determinant of Sol->Bio impacts

Caption: Relationship between key physicochemical properties of 2,2,7,7-Tetramethyl-3,6-octanedione.

Conclusion

While direct experimental data for 4,4,5,5-tetramethyl-2,7-octanedione remains elusive, the analysis of its isomer, 2,2,7,7-tetramethyl-3,6-octanedione, provides valuable insights into the expected properties of such a diketone. The presented data, compiled from various chemical databases, offers a foundational understanding for researchers. Further empirical studies are necessary to fully characterize the properties and potential applications of this class of molecules.

References

Unveiling the Elusive 4,4,5,5-Tetramethyl-2,7-octanedione: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the chemical landscape for 4,4,5,5-Tetramethyl-2,7-octanedione reveal a compound of considerable obscurity. Despite extensive searches of chemical databases and scientific literature, detailed information regarding its structure, synthesis, and biological activity remains largely unavailable. This technical guide, therefore, serves as a foundational exploration of its putative structure based on IUPAC nomenclature and a discussion of the general characteristics of related diketone compounds.

Deciphering the Structure and IUPAC Name

Based on the principles of IUPAC nomenclature, the name "this compound" describes a specific molecular architecture. The parent chain is an eight-carbon chain ("octane"). The "-dione" suffix indicates the presence of two ketone functional groups, located at the second and seventh carbon atoms. The prefix "4,4,5,5-Tetramethyl-" specifies that there are four methyl groups attached to the fourth and fifth carbon atoms of the octane chain.

Therefore, the predicted structure of this compound is as follows:

The formal IUPAC name, derived from this structure, is indeed This compound .

Physicochemical Properties and Data (Hypothetical)

Due to the absence of experimental data for this specific molecule, we can only extrapolate potential properties based on its structure and comparison with similar, well-documented diketones. A summary of these hypothetical properties is presented in Table 1.

PropertyPredicted Value/CharacteristicNotes
Molecular FormulaC12H22O2Calculated from the predicted structure.
Molecular Weight198.30 g/mol Calculated from the molecular formula.
AppearanceLikely a colorless to pale yellow liquid or low-melting solid.Based on similar aliphatic diketones.
Boiling PointEstimated to be in the range of 250-280 °C.Extrapolated from isomers like 2,2,7,7-tetramethyl-3,6-octanedione.
SolubilityExpected to have low solubility in water and good solubility in organic solvents.Typical for medium-chain hydrocarbons with polar ketone groups.

Table 1: Predicted Physicochemical Properties of this compound.

Potential Synthesis and Experimental Considerations

The synthesis of this compound has not been described in the available scientific literature. However, one could propose a potential synthetic route based on established organic chemistry principles. A plausible approach would involve the coupling of two appropriate precursor molecules.

A logical workflow for a potential synthesis is outlined in the diagram below.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product Reactant_A 3,3-Dimethyl-2-butanone Step_1 Enolate Formation (e.g., with LDA) Reactant_A->Step_1 1. Reactant_B 1,2-Dibromoethane Step_2 Nucleophilic Substitution Reactant_B->Step_2 Step_1->Step_2 Reacts with Step_3 Workup and Purification Step_2->Step_3 Product 4,4,5,5-Tetramethyl- 2,7-octanedione Step_3->Product

Figure 1: A proposed synthetic workflow for this compound.

Experimental Protocol Outline:

  • Enolate Formation: 3,3-Dimethyl-2-butanone would be treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (e.g., -78 °C) to generate the corresponding lithium enolate.

  • Coupling Reaction: 1,2-Dibromoethane would then be added to the enolate solution. The enolate would act as a nucleophile, displacing the bromide ions in a substitution reaction to form the carbon-carbon bonds, leading to the desired diketone.

  • Workup and Purification: The reaction would be quenched with an aqueous solution, followed by extraction with an organic solvent. The crude product would then be purified using techniques such as distillation or column chromatography.

Potential Applications in Research and Drug Development

While no specific applications for this compound have been identified, diketones, in general, are versatile intermediates in organic synthesis. They can serve as precursors for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry. The steric hindrance provided by the tetramethyl substitution pattern could impart unique reactivity and selectivity in chemical transformations.

Conclusion and Future Directions

This compound represents an uncharted area of chemical research. The information presented in this guide is based on theoretical principles and extrapolations from related compounds. Future research efforts would be necessary to confirm its synthesis, characterize its physical and spectroscopic properties, and explore its potential applications. Such studies would contribute valuable data to the broader understanding of sterically hindered diketones and their chemical behavior. The lack of current information highlights an opportunity for novel synthetic and mechanistic investigations within the field of organic chemistry.

4,4,5,5-Tetramethyl-2,7-octanedione CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the chemical compound 4,4,5,5-Tetramethyl-2,7-octanedione. Extensive database searches have revealed a lack of a specific, registered CAS number and detailed experimental data for this particular isomer. As such, this document provides the deduced molecular formula for the requested compound and presents a comprehensive overview of its well-characterized structural isomer, 2,2,7,7-Tetramethyl-3,6-octanedione, for which scientific data is available.

This compound

While a specific CAS number is not publicly available for this compound, its molecular formula can be deduced from its IUPAC name.

Molecular Formula: C₁₂H₂₂O₂

Structure:

Due to the absence of published experimental data, this guide will focus on the properties and synthesis of its structural isomer, 2,2,7,7-Tetramethyl-3,6-octanedione.

Isomer Focus: 2,2,7,7-Tetramethyl-3,6-octanedione

A significant portion of available research for tetramethyl-octanedione isomers pertains to the 2,2,7,7-tetramethyl variant. This isomer shares the same molecular formula and mass but differs in the placement of the methyl and ketone functional groups.

Chemical and Physical Properties

The following table summarizes the key quantitative data for 2,2,7,7-Tetramethyl-3,6-octanedione.

PropertyValue
CAS Number 27610-88-4
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
Density 0.9 ± 0.1 g/cm³
Boiling Point 276.7 ± 13.0 °C at 760 mmHg
Flash Point 102.8 ± 16.8 °C
Refractive Index 1.435
General Experimental Protocol: Synthesis of Symmetrical Diketones

While a specific protocol for this compound is not available, a general approach for the synthesis of symmetrical diketones involves the oxidative coupling of enolates. The following is a generalized conceptual methodology.

Objective: To synthesize a symmetrical tetramethyl-octanedione isomer.

Materials:

  • A suitable ketone precursor (e.g., 3,3-dimethyl-2-butanone for the 2,2,7,7-isomer).

  • A strong base (e.g., Lithium diisopropylamide - LDA).

  • An oxidizing agent (e.g., Copper(II) chloride - CuCl₂).

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF).

  • Quenching solution (e.g., dilute hydrochloric acid).

  • Organic solvent for extraction (e.g., diethyl ether).

  • Drying agent (e.g., anhydrous magnesium sulfate).

Methodology:

  • Enolate Formation: The starting ketone is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (typically -78 °C). A strong base, such as LDA, is added dropwise to deprotonate the α-carbon, forming the lithium enolate.

  • Oxidative Coupling: An oxidizing agent, such as CuCl₂, is added to the enolate solution. This facilitates the coupling of two enolate molecules to form the desired diketone. The reaction is allowed to proceed at low temperature and then gradually warm to room temperature.

  • Workup and Extraction: The reaction is quenched by the addition of a dilute acid. The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by techniques such as column chromatography or distillation.

Visualizations

Logical Relationship: Isomeric Differentiation

The following diagram illustrates the structural difference between the requested compound and its more documented isomer.

G compound_A This compound (CAS: N/A) isomer_relation Structural Isomers (C₁₂H₂₂O₂) compound_A->isomer_relation compound_B 2,2,7,7-Tetramethyl-3,6-octanedione (CAS: 27610-88-4) compound_B->isomer_relation G start Starting Ketone in Anhydrous THF enolate Enolate Formation (LDA, -78°C) start->enolate coupling Oxidative Coupling (CuCl₂) enolate->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Chromatography/Distillation) workup->purification product Symmetrical Diketone purification->product

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2,7-octanedione: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

4,4,5,5-Tetramethyl-2,7-octanedione is a diketone with a unique substitution pattern that is expected to influence its chemical reactivity and physical properties. The presence of four methyl groups on the central carbons (C4 and C5) of the octane chain introduces significant steric hindrance around the core of the molecule. This technical guide aims to provide a comprehensive overview of its predicted physical and chemical properties, potential synthetic routes, and standard characterization methodologies.

Predicted Physical and Chemical Properties

Quantitative data for this compound is not available. However, by comparing with its isomers, we can estimate its properties. The table below summarizes the available data for related isomers to provide a comparative context.

Table 1: Comparison of Physical Properties of C12H22O2 Diketone Isomers

Property2,2,7,7-Tetramethyl-3,6-octanedione3,3,6,6-Tetramethyl-4,5-octanedioneThis compound (Predicted)
Molecular Formula C12H22O2C12H22O2C12H22O2
Molecular Weight 198.30 g/mol 198.30 g/mol [1]198.30 g/mol
CAS Number 27610-88-4[2]Not availableNot available
Density 0.9±0.1 g/cm³[2][3]Not available~0.9 g/cm³
Boiling Point 276.7±13.0 °C at 760 mmHg[2][3]Not available~270-280 °C at 760 mmHg
Flash Point 102.8±16.8 °C[2][3]Not available~100-110 °C
Refractive Index 1.435[2][3]Not available~1.43-1.44
LogP 2.19[3]3.1[1]~2.5-3.0

The steric hindrance from the tetramethyl substitution in this compound is expected to play a significant role in its reactivity. The carbonyl groups at positions 2 and 7 are less sterically hindered compared to its isomer 2,2,7,7-tetramethyl-3,6-octanedione, which may result in different reaction kinetics for nucleophilic additions or condensations.

Experimental Protocols

Due to the absence of specific literature, a generalized synthetic and characterization workflow is proposed.

1. Synthesis: A Potential Synthetic Pathway

A plausible route for the synthesis of this compound could involve the coupling of two equivalents of an appropriate ketone enolate. A potential retrosynthetic analysis is presented in the diagram below.

G This compound This compound 3,3-Dimethyl-2-butanone (Pinacolone) 3,3-Dimethyl-2-butanone (Pinacolone) Enolate of Pinacolone Enolate of Pinacolone 3,3-Dimethyl-2-butanone (Pinacolone)->Enolate of Pinacolone Base (e.g., LDA) Oxidative Coupling Oxidative Coupling Enolate of Pinacolone->Oxidative Coupling Coupling Agent (e.g., I2 or Cu(II)) Oxidative Coupling->this compound

Caption: A proposed retrosynthetic pathway for this compound.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a logical workflow for the synthesis and subsequent characterization of the target compound.

G cluster_synthesis Synthesis cluster_characterization Characterization Reaction Setup Reaction Setup Workup Workup Reaction Setup->Workup Quenching & Extraction Purification Purification Workup->Purification Chromatography NMR Spectroscopy (1H, 13C) NMR Spectroscopy (1H, 13C) Purification->NMR Spectroscopy (1H, 13C) Mass Spectrometry (MS) Mass Spectrometry (MS) Purification->Mass Spectrometry (MS) Infrared Spectroscopy (IR) Infrared Spectroscopy (IR) Purification->Infrared Spectroscopy (IR) Elemental Analysis Elemental Analysis Purification->Elemental Analysis

Caption: A general experimental workflow for the synthesis and characterization of diketones.

Detailed Methodologies:

  • Synthesis Protocol (General Example):

    • To a solution of diisopropylamine in dry THF at -78 °C, add n-butyllithium dropwise to generate lithium diisopropylamide (LDA).

    • Add 3,3-dimethyl-2-butanone (pinacolone) to the LDA solution to form the lithium enolate.

    • Introduce a suitable oxidative coupling agent (e.g., iodine or a copper(II) salt) to the enolate solution and allow the reaction to proceed.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization Protocols:

    • NMR Spectroscopy: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl3). Acquire 1H and 13C NMR spectra to confirm the molecular structure. The 1H NMR should show characteristic signals for the methyl groups and the methylene protons. The 13C NMR should display a signal for the carbonyl carbons.

    • Mass Spectrometry: Obtain a mass spectrum using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.

    • Infrared Spectroscopy: Record the IR spectrum of the compound (as a thin film or KBr pellet). A strong absorption band in the region of 1700-1725 cm⁻¹ would be indicative of the carbonyl groups.

Potential Applications and Future Research

While no specific applications for this compound have been documented, diketones are valuable intermediates in organic synthesis. They can be used to construct various heterocyclic compounds, which are important scaffolds in medicinal chemistry. The unique steric environment of this particular diketone could lead to novel reactivity and the synthesis of new chemical entities. Future research should focus on the successful synthesis and isolation of this compound, followed by a thorough investigation of its reactivity and potential as a building block in synthetic and medicinal chemistry.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of 4,4,5,5-Tetramethyl-2,7-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Keto-Enol Tautomerism in β-Diketones

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a molecule containing a carbonyl group) and an enol form (a molecule containing a hydroxyl group bonded to a carbon-carbon double bond).[1][2] In β-dicarbonyl compounds, the enol form can be significantly stabilized through the formation of an intramolecular hydrogen bond and conjugation, often leading to a substantial population of the enol tautomer at equilibrium.[2][3] The position of this equilibrium is sensitive to various factors including the structure of the diketone, the solvent, and the temperature.[4][5][6] Understanding the tautomeric distribution is critical as the distinct chemical properties of the keto and enol forms dictate their reactivity and interaction with biological targets.

For 4,4,5,5-tetramethyl-2,7-octanedione, the steric bulk of the tetramethyl bridge is expected to influence the conformational preferences of the molecule and, consequently, the thermodynamics of the keto-enol equilibrium.

Tautomeric Equilibrium of this compound

The keto-enol tautomerism of this compound involves the interconversion between the diketo form and its corresponding enol form. The equilibrium is dynamic, and both tautomers are present in solution.

tautomerism cluster_keto Keto Form cluster_enol Enol Form keto This compound enol (Z)-7-hydroxy-4,4,5,5-tetramethyloct-6-en-2-one keto->enol Keq experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis A Weigh 10 mg of 4,4,5,5-tetramethyl- 2,7-octanedione B Dissolve in 0.6 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Acquire 1H NMR spectrum at desired temperature C->D E Ensure thermal equilibrium D->E F Phase and baseline correct the spectrum E->F G Integrate distinct keto and enol proton signals F->G H Calculate molar ratio and Keq G->H

References

Spectroscopic Profile of 4,4,5,5-Tetramethyl-2,7-octanedione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel diketone, 4,4,5,5-tetramethyl-2,7-octanedione. Due to the absence of experimentally derived spectra in publicly accessible databases, this document leverages advanced computational prediction tools to generate nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. These predictions serve as a foundational reference for the identification, characterization, and future research endeavors involving this compound.

Chemical Structure and Overview

This compound is a symmetrical diketone characterized by a central quaternary-substituted butane core. The presence of two carbonyl groups and multiple methyl groups dictates its unique spectroscopic signature. Understanding this signature is crucial for its synthesis, purification, and application in various research and development contexts.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were obtained using a combination of freely available online prediction software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.15Singlet6HCH₃-C=O (C1, C8)
1.20Singlet12HCH₃-C- (at C4, C5)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ) ppmAssignment
209.5C=O (C2, C7)
45.0C(CH₃)₂ (C4, C5)
30.0CH₃-C=O (C1, C8)
25.0CH₃-C- (at C4, C5)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2870StrongC-H stretch (alkane)
1715StrongC=O stretch (ketone)
1465MediumC-H bend (methyl)
1375MediumC-H bend (gem-dimethyl)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
1985[M]⁺ (Molecular Ion)
18315[M - CH₃]⁺
99100[CH₃COC(CH₃)₂]⁺
5780[C(CH₃)₃]⁺
4395[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range (e.g., 0-220 ppm).

    • Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid: If the compound is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Acquisition and Processing: The instrument's software will record the mass spectrum, displaying the relative abundance of different fragments as a function of their m/z ratio.

Visualizations

The following diagrams illustrate the chemical structure and a generalized workflow for spectroscopic analysis.

chemical_structure Chemical Structure of this compound C1 CH₃ C2 C=O C1->C2 C3 C C2->C3 C4 C C3->C4 C3_Me1 CH₃ C3->C3_Me1 C3_Me2 CH₃ C3->C3_Me2 C5 C=O C4->C5 C4_Me1 CH₃ C4->C4_Me1 C4_Me2 CH₃ C4->C4_Me2 C6 CH₃ C5->C6

Caption: Molecular structure of this compound.

spectroscopic_workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound Dissolution Dissolution in Solvent (NMR) Sample->Dissolution ThinFilm Thin Film / KBr Pellet (IR) Sample->ThinFilm DirectIntro Direct Introduction (MS) Sample->DirectIntro NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer ThinFilm->IR MS Mass Spectrometer DirectIntro->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

A Technical Guide to the Synthesis of 1,3-Diketones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the core synthetic methodologies for 1,3-diketones, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate research and development in medicinal chemistry and organic synthesis.

The 1,3-dicarbonyl motif is a cornerstone in organic chemistry, serving as a versatile building block for the synthesis of a wide array of carbocyclic and heterocyclic compounds. Its prevalence in numerous biologically active molecules underscores its significance in drug discovery and development. This technical guide provides a comprehensive overview of the most pivotal and widely employed methods for the synthesis of 1,3-diketones, with a focus on the Claisen condensation and the Baker-Venkataraman rearrangement. Detailed experimental protocols, tabulated quantitative data, and mechanistic diagrams are presented to offer researchers a practical and thorough resource.

Core Synthetic Methodologies

The synthesis of 1,3-diketones can be broadly categorized into several key methodologies, with the Claisen condensation being the most classical and widely adopted approach.[1] The Baker-Venkataraman rearrangement offers a powerful alternative, particularly for the synthesis of o-hydroxyaryl-1,3-diketones, which are important precursors to flavonoids and chromones.[2][3][4] Other notable methods include the hydration of alkynones and decarboxylative coupling reactions.[1]

Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a ketone in the presence of a strong base, resulting in the formation of a β-keto ester or a β-diketone, respectively.[1][5] The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.

Claisen_Condensation ketone R1-C(=O)-CH2-R2 (Ketone) base + Base ketone->base ester R3-C(=O)-OR4 (Ester) ester->base product R1-C(=O)-CH(R2)-C(=O)-R3 (1,3-Diketone) base->product alkoxide + R4OH product->alkoxide

Caption: General scheme of the Claisen condensation for 1,3-diketone synthesis.

Synthesis of Dibenzoylmethane via Claisen Condensation: [6][7]

  • Reagents and Equipment:

    • Ethyl benzoate (freshly distilled)

    • Acetophenone (freshly distilled)

    • Sodium ethoxide or sodium methoxide

    • 2-L three-necked flask

    • Mercury-sealed stirrer

    • Condenser for downward distillation

    • 500-mL filter flask (receiver)

    • Oil bath

    • Water pump

  • Procedure:

    • In a dry 2-L three-necked flask, place 600 g (4 moles) of freshly distilled ethyl benzoate and 60 g (0.5 mole) of freshly distilled acetophenone.

    • Fit the flask with a robust mercury-sealed stirrer, a condenser for downward distillation, and use a 500-mL filter flask as the receiver.

    • Connect the receiver to a water pump through a suction flask with a two-holed rubber stopper, leaving one hole open to prevent a significant vacuum.

    • Heat the reaction flask in an oil bath maintained at 150–160 °C.

    • Once the mixture is hot, add 44 g (0.65 mole) of sodium ethoxide in 1- to 2-g portions through the third neck of the flask over 20–30 minutes.

    • After the addition of sodium ethoxide is complete, continue stirring the gelatinous reaction mixture until no more distillate comes over (approximately 15–30 minutes).

    • Remove the oil bath and cool the reaction mixture to room temperature by running cold water over the flask while maintaining stirring.

    • Add 150 mL of water to dissolve the reaction mass and transfer both layers to a separatory funnel.

    • Add an ice-cold solution of 25 mL of concentrated sulfuric acid in 200 mL of water and shake the mixture vigorously.

    • Separate the ester layer and wash it with 200 mL of water.

    • Extract the ester layer with successive 200-mL portions of 5% sodium bicarbonate solution until the evolution of carbon dioxide ceases, then wash with 200 mL of water.

    • The product, dibenzoylmethane, can be further purified by recrystallization.

KetoneEsterBaseSolventTemperature (°C)Yield (%)Reference
AcetophenoneEthyl benzoateSodium ethoxide-150-16064-71[6]
2-AcetylthiopheneEthyl acetateSodium ethoxideTolueneReflux71[1]
Various KetonesVarious EstersPotassium tert-butoxideDMF50Good to ExcellentNot specified
AcetophenoneMethyl benzoateSodium methoxideXylene135High[8]
Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction of an o-acyloxyaryl ketone to form an o-hydroxyaryl-1,3-diketone.[2][3][4] This reaction is particularly useful for the synthesis of precursors for flavonoids and chromones.[3][4] The mechanism involves the formation of an enolate, which then attacks the ester carbonyl intramolecularly.[4]

Baker_Venkataraman start o-Acyloxyaryl Ketone base + Base start->base intermediate Enolate Intermediate base->intermediate product o-Hydroxyaryl-1,3-Diketone intermediate->product Intramolecular Acyl Transfer

Caption: General scheme of the Baker-Venkataraman rearrangement.

Synthesis of o-Hydroxydibenzoylmethane via Baker-Venkataraman Rearrangement: [3]

  • Step 1: Preparation of o-Benzoyloxyacetophenone

    • Reagents and Equipment:

      • o-Hydroxyacetophenone

      • Benzoyl chloride

      • Dry, redistilled pyridine

      • 250-mL round-bottom flask

      • Magnetic stirrer

      • Reflux condenser with a calcium chloride tube

      • 1-L beaker

      • Crushed ice

      • Hydrochloric acid (1 M)

      • Methanol

    • Procedure:

      • To a 250-mL round-bottom flask, add o-hydroxyacetophenone (10 g, 0.073 mol), benzoyl chloride (14.4 g, 0.102 mol), and dry, redistilled pyridine (15 mL) with stirring.

      • After the initial exothermic reaction subsides (about 20 minutes), pour the mixture into a 1-L beaker containing crushed ice (150 g) and 1 M hydrochloric acid (350 mL) with vigorous stirring.

      • Collect the solid product by vacuum filtration and wash it with cool methanol (15 mL) followed by water (15 mL).

      • Recrystallize the crude product from methanol to obtain o-benzoyloxyacetophenone.

  • Step 2: Baker-Venkataraman Rearrangement to o-Hydroxydibenzoylmethane

    • Reagents and Equipment:

      • o-Benzoyloxyacetophenone

      • Potassium hydroxide

      • Dry pyridine

      • 100-mL round-bottom flask

      • Magnetic stirrer

      • Heating mantle or water bath

      • Crushed ice

      • Acetic acid

    • Procedure:

      • In a 100-mL round-bottom flask, dissolve o-benzoyloxyacetophenone (5 g, 0.021 mol) in dry pyridine (20 mL).

      • Add powdered potassium hydroxide (4 g, 0.071 mol) and heat the mixture with stirring at 50 °C for 15-20 minutes.

      • Pour the reaction mixture onto crushed ice and acidify with acetic acid.

      • Collect the precipitated yellow solid by vacuum filtration, wash with water, and recrystallize from ethanol to yield o-hydroxydibenzoylmethane.

Substrate (o-Acyloxyaryl Ketone)BaseSolventConditionsYield (%)Reference
o-BenzoyloxyacetophenoneKOHPyridine50 °C, 15-20 minGood[3]
2'-AroyloxyacetophenonesK2CO3PyridineHeat or Microwave68-72[9]
2-Hydroxyacetophenones and Aroyl chloridesK2CO3Water (few drops)MicrowaveHigh[10]
Aryl O-carbamates (via Directed ortho Metalation)LiHMDSTHF-78 °C to rtGood[11]

Other Synthetic Approaches

While the Claisen condensation and Baker-Venkataraman rearrangement are the most prominent methods, other valuable strategies for the synthesis of 1,3-diketones have been developed.

  • Hydration of Alkynones: This method involves the hydration of an alkyne-ketone (alkynone) to yield the corresponding 1,3-diketone. This approach is valuable for accessing specific dicarbonyl compounds.[1]

  • Decarboxylative Coupling Reactions: These reactions offer an alternative route to 1,3-diketones, often involving transition-metal catalysis.[1]

  • Soft Enolization and Acylation: Ketones can undergo "soft enolization" in the presence of a Lewis acid like MgBr₂·OEt₂ and a non-nucleophilic base, followed by acylation with various acylating agents to produce 1,3-diketones.[12] This method can be performed under mild conditions and tolerates a range of functional groups.

Conclusion

The synthesis of 1,3-diketones is a well-established field with a variety of reliable methods available to the modern chemist. The Claisen condensation remains a workhorse for the general preparation of these compounds, while the Baker-Venkataraman rearrangement provides a specialized and efficient route to important o-hydroxyaryl-1,3-diketone building blocks. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. This guide provides the fundamental knowledge and practical protocols to empower researchers in their efforts to synthesize these valuable dicarbonyl compounds for applications in drug discovery and beyond.

References

In-Depth Technical Guide: Potential Research Applications of Substituted Dicarbonyl Compounds - A Focus on Indane-1,3-diones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted dicarbonyl compounds, particularly 1,3-dicarbonyls, represent a versatile class of molecules with significant potential across various scientific disciplines. While the specific research applications of substituted octanediones are not extensively documented in publicly available literature, the closely related and well-studied indane-1,3-dione scaffold serves as an excellent proxy to explore the vast potential of this chemical class. This technical guide will provide an in-depth overview of the synthesis, biological activities, and material science applications of substituted indane-1,3-diones, offering valuable insights for researchers and drug development professionals. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams.

Synthetic Strategies: The Knoevenagel Condensation

A primary and efficient method for the synthesis of 2-arylmethylene-indane-1,3-diones is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, indane-1,3-dione, with an aldehyde or ketone.[1][2]

Experimental Protocol: Synthesis of 2-Arylmethylene-indane-1,3-diones[1]
  • Reactant Preparation: In a suitable reaction vessel, dissolve indane-1,3-dione and a substituted benzaldehyde in ethanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine, to the solution.[1]

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the product often precipitates from the solution upon cooling. The solid product can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-arylmethylene-indane-1,3-dione derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Indanedione Indane-1,3-dione Knoevenagel Knoevenagel Condensation Indanedione->Knoevenagel Aldehyde Substituted Benzaldehyde Aldehyde->Knoevenagel Solvent Ethanol Solvent->Knoevenagel Catalyst Piperidine (catalyst) Catalyst->Knoevenagel Product 2-Arylmethylene- indane-1,3-dione Knoevenagel->Product Purification Recrystallization Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: General workflow for the synthesis of 2-arylmethylene-indane-1,3-diones.

Therapeutic Applications

Substituted indane-1,3-diones have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery and development.

Anticoagulant Activity

Certain 2-substituted indane-1,3-dione derivatives have been investigated for their anticoagulant properties. Their mechanism of action is similar to that of warfarin, acting as vitamin K antagonists.[3][4] They inhibit the vitamin K epoxide reductase complex 1 (VKORC1), which is essential for the regeneration of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X).[3][4]

Table 1: Anticoagulant Activity of Substituted Indane-1,3-diones

CompoundSubstitution at C2Prothrombin Time (PT) in seconds (± SD)
Anisindione (control)4-methoxyphenyl36.0 (± 26.42)[5][6]
3c 4-(methylsulfanyl)phenyl33.71 (± 26.01)[5][6]
3d 4-chlorophenyl26.39 (± 15.75)[7]
5f 3,4-dimethoxyphenylmethylene22.93 (± 5.25)[7]
  • Blood Collection: Collect whole blood in a tube containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).

  • Plasma Preparation: Centrifuge the blood sample to obtain platelet-poor plasma.

  • Incubation: Pre-warm the plasma sample to 37°C.

  • Reagent Addition: Add a solution containing thromboplastin and calcium chloride to the plasma sample.

  • Clotting Time Measurement: Measure the time taken for a fibrin clot to form. The time is recorded in seconds.

Anticoagulant_Mechanism cluster_vitK Vitamin K Cycle cluster_clotting Coagulation Cascade VitK_hydro Vitamin K (hydroquinone) GGCX γ-glutamyl carboxylase VitK_hydro->GGCX VitK_epoxide Vitamin K epoxide VKOR Vitamin K epoxide reductase (VKORC1) VitK_epoxide->VKOR reduction VKOR->VitK_hydro Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) Inactive_Factors->GGCX Active_Factors Active Clotting Factors GGCX->VitK_epoxide GGCX->Active_Factors Indanedione Indane-1,3-dione Derivative Indanedione->VKOR inhibition

Caption: Mechanism of action of indane-1,3-dione anticoagulants.
Anticancer Activity

Numerous studies have highlighted the potential of substituted indane-1,3-diones as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Substituted Indane-1,3-diones

Cell LineCompoundIC50 (µM)
Human promyelocytic leukemia (HL-60)2-(4-chlorobenzylidene)-1H-indene-1,3(2H)-dione1.5
Human breast adenocarcinoma (MCF-7)2-(4-fluorobenzylidene)-1H-indene-1,3(2H)-dione3.2
Human colon carcinoma (HT-29)2-(4-methoxybenzylidene)-1H-indene-1,3(2H)-dione2.8

(Note: Specific IC50 values for anticancer activity are varied across literature and depend on the specific derivative and cell line. The values presented are representative examples.)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted indane-1,3-dione derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate1 Incubate overnight Seed_Cells->Incubate1 Treat_Cells Treat with indane-1,3-dione derivatives Incubate1->Treat_Cells Incubate2 Incubate for 24-72h Treat_Cells->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent Incubate3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50 Apoptosis_Signaling cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Indanedione Indane-1,3-dione Derivative Mitochondrion Mitochondrion Indanedione->Mitochondrion induces stress Death_Receptor Death Receptor (e.g., Fas, TNFR1) Indanedione->Death_Receptor may sensitize Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 DISC DISC formation Death_Receptor->DISC Caspase8 Caspase-8 activation DISC->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Enzyme_Inhibition Enzyme α-Glucosidase Active Site Substrate Substrate (pNPG) Enzyme:f1->Substrate Product Product (p-Nitrophenol) Enzyme->Product converts to Substrate->Enzyme:f1 binds to Inhibitor Indane-1,3-dione Inhibitor Inhibitor->Enzyme:f1 blocks

References

Technical Guide: Solubility of 4,4,5,5-Tetramethyl-2,7-octanedione in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Solubility

Solubility is a critical physicochemical parameter in scientific research and drug development, defining the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For a solid organic compound like 4,4,5,5-Tetramethyl-2,7-octanedione, its solubility profile across various solvents dictates its utility in chemical reactions, purification processes, and formulation development.

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective at dissolving non-polar solutes. This compound possesses two ketone functional groups, which introduce polarity, but also has a significant non-polar hydrocarbon backbone. Therefore, its solubility is expected to be moderate in a range of common laboratory solvents.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound can be made:

  • High Solubility Expected in:

    • Non-polar and weakly polar aprotic solvents: such as acetone, ethyl acetate, tetrahydrofuran (THF), and chloroform. The hydrocarbon portion of the molecule will interact favorably with these solvents.

  • Moderate Solubility Expected in:

    • Polar aprotic solvents: like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

    • Alcohols: such as methanol, ethanol, and isopropanol. The ketone groups can form hydrogen bonds with these protic solvents.

  • Low to Insoluble Expected in:

    • Highly polar protic solvents: primarily water. The large non-polar carbon chain will likely dominate, leading to poor aqueous solubility.

    • Very non-polar solvents: such as hexanes and petroleum ether. While the compound has a large hydrocarbon structure, the polarity of the ketone groups may limit miscibility.

Quantitative Solubility Data

As specific experimental data is unavailable, the following table is provided as a template for researchers to systematically record their findings when determining the solubility of this compound.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of DeterminationNotes
Water25Gravimetric
Methanol25Gravimetric
Ethanol25Gravimetric
Acetone25Gravimetric
Ethyl Acetate25Gravimetric
Dichloromethane25Gravimetric
Tetrahydrofuran (THF)25Gravimetric
Dimethyl Sulfoxide (DMSO)25Gravimetric
n-Hexane25Gravimetric

Experimental Protocol: Determination of Equilibrium Solubility

The following is a standard "shake-flask" method for determining the equilibrium solubility of a solid compound in a liquid solvent.[1] This method is widely accepted for its reliability.

4.1. Materials and Equipment

  • This compound (solute)

  • Selected solvents of high purity

  • Analytical balance

  • Scintillation vials or small flasks with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • Syringes

  • Volumetric flasks

  • Analytical instrumentation for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC, or GC)

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[1]

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed container to remove any undissolved solid particles.

  • Analysis: Accurately weigh the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solid residue. The difference in weight will give the amount of solvent. Alternatively, the concentration of the solute in the filtered solution can be determined using a suitable analytical technique like HPLC or GC after appropriate dilution.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

4.3. Qualitative Solubility Testing

For a more rapid assessment, a qualitative solubility test can be performed.

  • Add approximately 25 mg of the solid compound to a test tube.[2]

  • Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[2]

  • Observe if the solid dissolves completely. This can provide a rough estimate of solubility (e.g., soluble, partially soluble, or insoluble).

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for determining solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Result A Weigh excess solid solute B Add known volume of solvent A->B to vial C Agitate at constant temperature (24-72 hours) B->C D Allow excess solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.22 µm filter E->F G Analyze filtrate concentration (e.g., gravimetrically or by HPLC) F->G H Calculate Solubility G->H

Caption: Workflow for Quantitative Solubility Determination.

G cluster_acid_base Water Insoluble Path cluster_results Inferences start Start with an unknown organic compound is_water_soluble Soluble in Water? start->is_water_soluble is_hcl_soluble Soluble in 5% HCl? is_water_soluble->is_hcl_soluble No water_soluble_acid Water Soluble Acid is_water_soluble->water_soluble_acid Yes water_soluble_base Water Soluble Base is_water_soluble->water_soluble_base Yes water_soluble_neutral Water Soluble Neutral is_water_soluble->water_soluble_neutral Yes is_naoh_soluble Soluble in 5% NaOH? is_hcl_soluble->is_naoh_soluble No basic_compound Basic Compound (e.g., Amine) is_hcl_soluble->basic_compound Yes is_nahco3_soluble Soluble in 5% NaHCO3? is_naoh_soluble->is_nahco3_soluble Yes is_h2so4_soluble Soluble in conc. H2SO4? is_naoh_soluble->is_h2so4_soluble No strong_acid Strongly Acidic (e.g., Carboxylic Acid) is_nahco3_soluble->strong_acid Yes weak_acid Weakly Acidic (e.g., Phenol) is_nahco3_soluble->weak_acid No neutral_compound Neutral Compound is_h2so4_soluble->neutral_compound Yes inert_compound Inert Compound is_h2so4_soluble->inert_compound No

Caption: Qualitative Solubility Analysis Flowchart.

References

An In-depth Technical Guide on the Safe Handling of 4,4,5,5-Tetramethyl-2,7-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 4,4,5,5-Tetramethyl-2,7-octanedione was found in the public domain at the time of this writing. The following guide is based on safety information for structurally similar aliphatic ketones and general principles of laboratory safety. Researchers, scientists, and drug development professionals should always handle novel compounds with extreme caution and perform a thorough risk assessment before use.

Introduction

This compound is a diketone with a molecular formula of C12H22O2. Due to the absence of specific safety and toxicological data, a precautionary approach is essential when handling this compound. This guide provides a summary of potential hazards, handling precautions, and emergency procedures based on data from analogous aliphatic ketones.

Hazard Identification and Classification

Based on data for similar aliphatic ketones, this compound may pose the following hazards:

  • Flammability: Aliphatic ketones are often flammable. Vapors may be heavier than air and can travel to a source of ignition and flash back.[1][2]

  • Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[3]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation.[3]

  • Neurotoxicity: Some aliphatic diketones have demonstrated neurotoxic effects.[4][5]

GHS Classification (Predicted):

  • Flammable Liquids

  • Skin Irritation

  • Eye Irritation

  • Specific target organ toxicity — single exposure (Respiratory tract irritation)

Physical and Chemical Properties

No experimental data for the physical and chemical properties of this compound are available. The table below presents data for structurally related ketones to provide an estimation.

PropertyDiethyl KetoneDiisobutyl Ketone2,5-Hexanedione
CAS Number 96-22-0108-83-8110-13-4
Molecular Formula C5H10OC9H18OC6H10O2
Molecular Weight 86.13 g/mol 142.24 g/mol 114.14 g/mol
Boiling Point 102 °C168 °C191.4 °C
Flash Point 13 °C[6]49 °C79 °C
Water Solubility Slightly soluble[6]InsolubleSoluble

Handling and Storage

4.1. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Use explosion-proof electrical and lighting equipment.[2][8]

  • Ensure that eyewash stations and safety showers are readily accessible.[6][8]

4.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[3]

  • Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.

4.3. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mists.[1]

  • Keep away from heat, sparks, and open flames.[1][2][6]

  • Ground and bond containers when transferring material to prevent static electricity discharge.[1][2][6]

  • Use only non-sparking tools.[1][6]

  • Do not eat, drink, or smoke in the work area.[1][6]

4.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[6]

  • Store in a flammable liquids storage cabinet.

Emergency Procedures

5.1. First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

5.3. Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources. Wear appropriate PPE.[2]

  • Environmental Precautions: Prevent the material from entering drains and waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[6]

Toxicological Information

While no specific toxicological data exists for this compound, studies on other aliphatic diketones indicate a range of potential toxicities.

Toxicity EndpointDiethyl Ketone2,5-Hexanedione
Acute Oral LD50 (rat) 2140 mg/kg2700 mg/kg
Primary Hazards Flammability, IrritationNeurotoxicity, Irritation

Studies on α-diketones have shown that their respiratory toxicity can be a function of carbon chain length and chemical reactivity.[9] Some aliphatic diketones are known to cause neurotoxicity through the formation of pyrrole adducts with proteins.[4][5]

Experimental Protocols (General)

As no specific experimental data for this compound is available, this section outlines general methodologies for key toxicological assays.

7.1. Acute Oral Toxicity (OECD TG 423):

  • Animals (typically rats) are fasted overnight.

  • A single dose of the test substance is administered by gavage.

  • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • The LD50 is calculated based on the number of mortalities at different dose levels.

7.2. In Vitro Skin Irritation (OECD TG 439):

  • A reconstructed human epidermis model is used.

  • The test substance is applied topically to the tissue surface.

  • After a defined exposure period, the substance is removed, and the tissue is incubated.

  • Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold indicates irritation potential.

Diagrams

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment B Gather PPE A->B C Prepare Workspace B->C D Dispense Chemical in Fume Hood C->D E Perform Experiment D->E F Close Container E->F G Clean Workspace F->G H Dispose of Waste G->H I Remove PPE H->I J Wash Hands I->J Emergency_Response_Plan Start Incident Occurs A Assess the Situation Start->A B Evacuate Area if Necessary A->B C Alert Supervisor and Safety Officer A->C F Consult SDS A->F B->C D Administer First Aid E Contain Spill F->D F->E

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4,4,5,5-Tetramethyl-2,7-octanedione from Pinacolone via Oxidative Enolate Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 4,4,5,5-tetramethyl-2,7-octanedione, a sterically hindered 1,6-diketone, starting from pinacolone. The synthetic strategy is based on the well-established methodology of oxidative homocoupling of a ketone enolate.[1][2][3] The procedure involves the formation of the lithium enolate of pinacolone using lithium diisopropylamide (LDA), followed by dimerization using an oxidant such as copper(II) chloride.[1][4] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require access to complex dicarbonyl compounds.

Introduction

This compound is a symmetrical 1,6-diketone characterized by a highly substituted central carbon backbone. This structural feature imparts unique steric and electronic properties, making it a valuable building block for the synthesis of novel ligands, heterocyclic compounds, and polymers. The direct synthesis from pinacolone is achieved via an oxidative coupling of its enolate, a powerful method for constructing 1,4-dicarbonyl motifs.[5][6] This reaction proceeds by generating the lithium enolate of pinacolone under anhydrous, aprotic conditions, which is then oxidized to form a radical intermediate that dimerizes to yield the target diketone. While various oxidants can be used, this protocol details the use of copper(II) chloride, as pioneered in early studies of ketone enolate couplings.[1][4]

Experimental Workflow

The overall synthetic process is a two-step, one-pot procedure that begins with the deprotonation of pinacolone to form the corresponding lithium enolate, followed by the oxidative coupling to yield the final product.

Synthesis_Workflow cluster_conditions Key Conditions start_end start_end process_step process_step reagent_add reagent_add condition condition product product start Start: Pinacolone & Anhydrous THF prepare_lda Prepare LDA Solution (n-BuLi + Diisopropylamine) start->prepare_lda -78 °C, Inert Atm. form_enolate Form Lithium Enolate prepare_lda->form_enolate form_enolate->inv1 add_pinacolone Add Pinacolone Solution (dropwise) add_pinacolone->inv1 oxidative_coupling Oxidative Coupling oxidative_coupling->inv2 add_oxidant Add CuCl2 Suspension add_oxidant->inv2 workup Aqueous Work-up & Extraction purify Purification (Column Chromatography) workup->purify end Final Product: 4,4,5,5-Tetramethyl- 2,7-octanedione purify->end inv1->oxidative_coupling inv2->workup c1 Strictly Anhydrous c2 Inert Atmosphere (Ar/N2) c3 Low Temperature Control

Figure 1. Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for oxidative enolate coupling.[1][2][4] Yields and reaction times may require optimization for this specific substrate.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Purity/GradeSupplier Example
PinacoloneC₆H₁₂O100.16≥98%Sigma-Aldrich
DiisopropylamineC₆H₁₅N101.19≥99.5%, redistilledSigma-Aldrich
n-Butyllithium (n-BuLi)C₄H₉Li64.062.5 M in hexanesSigma-Aldrich
Copper(II) ChlorideCuCl₂134.45Anhydrous, ≥99%Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12AnhydrousFisher Scientific
Saturated NH₄Cl solutionNH₄Cl53.49ACS ReagentVWR
Saturated NaCl solution (Brine)NaCl58.44ACS ReagentVWR
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Sigma-Aldrich
Silica GelSiO₂60.08230-400 meshVWR
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bars

  • Schlenk line or inert gas (Argon/Nitrogen) manifold

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Syringes and needles

  • Addition funnel (optional)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Synthesis Procedure

Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution (in-situ)

  • Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer.

  • Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Add 50 mL of anhydrous THF to the flask via syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.54 mL, 11.0 mmol, 1.1 equiv) to the cold THF via syringe.

  • While maintaining the temperature at -78 °C, add n-butyllithium (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA. For enolate formation, it is critical to use a strong, non-nucleophilic base like LDA to achieve complete and irreversible deprotonation.[7][8]

Step 2: Formation of Pinacolone Lithium Enolate

  • In a separate, dry flask, prepare a solution of pinacolone (1.0 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF.

  • Slowly add the pinacolone solution dropwise via syringe to the LDA solution at -78 °C over 15 minutes.

  • Rinse the pinacolone flask with a small amount of anhydrous THF (2 mL) and add it to the reaction mixture.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate. The structure and aggregation state of lithium enolates can be complex and solvent-dependent.[9][10]

Step 3: Oxidative Homocoupling

  • In a separate, dry flask, suspend anhydrous copper(II) chloride (1.48 g, 11.0 mmol, 1.1 equiv) in 20 mL of anhydrous THF. Note: CuCl₂ is sparingly soluble in THF.

  • While maintaining the reaction temperature at -78 °C, add the CuCl₂ suspension to the enolate solution via cannula or a wide-bore syringe. The reaction mixture will typically turn dark in color.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates consumption of the starting material. The use of a stoichiometric amount of a Cu(II) salt is a classic method for the oxidative dimerization of ketone enolates.[1][4]

Step 4: Work-up and Purification

  • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL) and saturated brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil/solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Data Presentation

Reactant and Reagent Summary
CompoundM.W. ( g/mol )Molar Eq.Moles (mmol)Amount Used
Pinacolone100.161.010.01.0 g / 1.0 mL
Diisopropylamine101.191.111.01.54 mL
n-Butyllithium64.061.111.04.4 mL (2.5 M)
Copper(II) Chloride134.451.111.01.48 g
Product Characterization
PropertyValue
Product NameThis compound
Molecular FormulaC₁₂H₂₂O₂
Molecular Weight198.30 g/mol
AppearanceExpected to be a colorless oil or white solid
YieldNot reported; optimization may be required.

Safety Precautions

  • n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere at all times. Avoid contact with air and water. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.

  • Anhydrous Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Cryogenic Bath: Dry ice/acetone baths are extremely cold (-78 °C). Wear cryogenic gloves and safety glasses to prevent frostbite.

  • General: All manipulations should be performed by trained personnel in a well-ventilated chemical fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.

References

Synthesis of 4,4,5,5-Tetramethyl-2,7-octanedione: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 4,4,5,5-tetramethyl-2,7-octanedione. The synthesis commences with the reductive coupling of 3,3-dimethyl-2-butanone (pinacolone) to yield the intermediate diol, 2,2,3,4,4,5,5-hexamethyl-3,4-hexanediol. This is followed by an acid-catalyzed pinacol rearrangement of the diol to produce the target diketone. This document offers detailed methodologies, data presentation in tabular format, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound is a diketone with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. Its sterically hindered core makes it an interesting scaffold for creating unique molecular architectures. The synthesis of this compound can be efficiently achieved through a classic two-step sequence involving a pinacol coupling followed by a pinacol rearrangement.[1][2][3] This protocol details the necessary steps, reagents, and conditions for the successful laboratory-scale synthesis of this target molecule.

Experimental Protocols

Part 1: Synthesis of 2,2,3,4,4,5,5-Hexamethyl-3,4-hexanediol via Pinacol Coupling

This procedure outlines the reductive coupling of two molecules of 3,3-dimethyl-2-butanone (pinacolone) to form the corresponding vicinal diol.[2][3]

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
3,3-Dimethyl-2-butanone (Pinacolone)C₆H₁₂O100.1620.0 g (0.20 mol)Reagent grade, dry
Magnesium turningsMg24.314.86 g (0.20 mol)Activated
Mercuric chlorideHgCl₂271.520.5 gCaution: Highly Toxic
Dry BenzeneC₆H₆78.11100 mLAnhydrous
1 M Hydrochloric AcidHCl36.46As neededFor workup
Saturated Sodium Chloride SolutionNaCl58.4450 mLFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying

Procedure:

  • Activation of Magnesium: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add the magnesium turnings. Briefly flame-dry the apparatus under a stream of dry nitrogen. Allow to cool to room temperature.

  • Amalgamation: Add 50 mL of dry benzene and the mercuric chloride to the flask. Stir the mixture for 30 minutes. A gray amalgam will form on the surface of the magnesium.

  • Reaction Initiation: Dissolve the 3,3-dimethyl-2-butanone in 50 mL of dry benzene and add this solution to the dropping funnel. Add a small portion (approximately 5 mL) of the pinacolone solution to the flask. The reaction should initiate, as evidenced by a gentle reflux and the formation of a gray precipitate. If the reaction does not start, gentle warming may be required.

  • Addition of Pinacolone: Once the reaction has started, add the remaining pinacolone solution dropwise over a period of 1 hour, maintaining a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 2 hours to ensure complete reaction.

  • Workup: Cool the reaction mixture in an ice bath. Slowly add 50 mL of 1 M hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer with 50 mL of 1 M hydrochloric acid, followed by 50 mL of saturated sodium chloride solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation to yield the crude 2,2,3,4,4,5,5-hexamethyl-3,4-hexanediol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or ethanol.

Expected Yield and Characterization:

ParameterExpected Value
Theoretical Yield20.2 g
AppearanceWhite crystalline solid
Melting PointTo be determined experimentally
¹H NMRExpected peaks corresponding to methyl and hydroxyl protons
¹³C NMRExpected peaks corresponding to quaternary and methyl carbons
IR (cm⁻¹)Broad peak around 3400 (O-H stretch)
Part 2: Synthesis of this compound via Pinacol Rearrangement

This procedure describes the acid-catalyzed rearrangement of 2,2,3,4,4,5,5-hexamethyl-3,4-hexanediol to the target diketone.[4][5][6][7][8]

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2,2,3,4,4,5,5-Hexamethyl-3,4-hexanediolC₁₂H₂₆O₂202.3410.1 g (0.05 mol)From Part 1
Concentrated Sulfuric AcidH₂SO₄98.085 mLCaution: Corrosive
Diethyl Ether(C₂H₅)₂O74.12100 mLFor extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃84.0150 mLFor neutralization
Saturated Sodium Chloride SolutionNaCl58.4450 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place the 2,2,3,4,4,5,5-hexamethyl-3,4-hexanediol.

  • Acid Addition: Cool the flask in an ice bath and slowly add the concentrated sulfuric acid with stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The mixture may become warm.

  • Workup: Pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with two 50 mL portions of diethyl ether.

  • Neutralization and Washing: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of saturated sodium chloride solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield and Characterization:

ParameterExpected Value
Theoretical Yield9.2 g
AppearanceColorless to pale yellow oil or low-melting solid
Boiling PointTo be determined experimentally
¹H NMRExpected peaks corresponding to methyl and methylene protons
¹³C NMRExpected peaks corresponding to carbonyl, quaternary, and methyl carbons
IR (cm⁻¹)Strong peak around 1715 (C=O stretch)

Experimental Workflow Diagram

Synthesis_Workflow Pinacolone 3,3-Dimethyl-2-butanone (Pinacolone) Mg_HgCl2 Mg / HgCl₂ in dry Benzene Diol 2,2,3,4,4,5,5-Hexamethyl- 3,4-hexanediol Pinacolone->Diol Pinacol Coupling Mg_HgCl2->Diol H2SO4 Conc. H₂SO₄ Diol->H2SO4 Purification1 Recrystallization Diol->Purification1 Diketone 4,4,5,5-Tetramethyl- 2,7-octanedione H2SO4->Diketone Purification2 Vacuum Distillation/ Column Chromatography Diketone->Purification2

Caption: Synthetic pathway for this compound.

Signaling Pathway Diagram (Reaction Mechanism)

Pinacol_Rearrangement_Mechanism StartDiol 2,2,3,4,4,5,5-Hexamethyl-3,4-hexanediol HO-C(C(CH₃)₃)₂-C(C(CH₃)₃)₂-OH Protonation Protonation of Hydroxyl Group H₂⁺O-C(C(CH₃)₃)₂-C(C(CH₃)₃)₂-OH StartDiol->Protonation + H⁺ Carbocation Formation of Tertiary Carbocation ⁺C(C(CH₃)₃)₂-C(C(CH₃)₃)₂-OH Protonation->Carbocation - H₂O Rearrangement 1,2-Alkyl Shift HO-C(C(CH₃)₃)-C(C(CH₃)₃)₃⁺ Carbocation->Rearrangement Rearrangement Oxonium Resonance Stabilized Oxonium Ion H-O⁺=C(C(CH₃)₃)-C(C(CH₃)₃)₃ Rearrangement->Oxonium Resonance Deprotonation Deprotonation O=C(CH₂C(CH₃)₃)-C(CH₃)₂C(CH₃)₃ Oxonium->Deprotonation - H⁺ FinalProduct { This compound |CH₃C(=O)CH₂C(CH₃)₂C(CH₃)₂CH₂C(=O)CH₃}

Caption: Mechanism of the acid-catalyzed pinacol rearrangement.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The two-step protocol, involving a pinacol coupling and a subsequent pinacol rearrangement, is a reliable method for obtaining the target compound. The provided experimental details, data tables, and diagrams are intended to facilitate the successful replication of this synthesis by researchers in academic and industrial settings. Careful adherence to the safety precautions outlined is essential for the safe execution of these procedures.

References

Application Notes and Protocols: 4,4,5,5-Tetramethyl-2,7-octanedione as a Chelating Ligand for Metal Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 4,4,5,5-tetramethyl-2,7-octanedione as a chelating ligand in metal-catalyzed reactions. Due to the limited direct research on this specific ligand, this guide draws parallels with the well-studied, sterically hindered β-diketone ligand, 2,2,6,6-tetramethyl-3,5-heptanedione (tmhd). The protocols and data presented are based on established methodologies for palladium-catalyzed cross-coupling reactions, a field where sterically demanding ligands play a crucial role in enhancing catalyst stability and performance.

Introduction to this compound as a Ligand

This compound is a γ-diketone characterized by significant steric bulk around its central carbon backbone. This steric hindrance is a key feature that can influence the coordination chemistry and catalytic activity of its metal complexes. In catalysis, bulky ligands are known to promote the formation of low-coordinate, highly active metal centers and can prevent catalyst deactivation pathways such as the formation of inactive metal clusters.

While specific catalytic applications of this compound are not extensively documented in scientific literature, its structural similarity to sterically hindered β-diketones like tmhd suggests its potential as a valuable ligand in various metal-catalyzed transformations, including but not limited to:

  • Cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira): The steric bulk can facilitate the reductive elimination step and stabilize the active catalytic species.

  • Polymerization reactions: The ligand can influence the stereoselectivity and molecular weight distribution of the resulting polymers.

  • Oxidation and reduction reactions: The electronic properties of the diketonate ligand can modulate the redox potential of the metal center.

Hypothetical Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

This section outlines a hypothetical application of a palladium complex bearing the 4,4,5,5-tetramethyl-2,7-octanedionate ligand in a Suzuki-Miyaura cross-coupling reaction. The protocols are adapted from established procedures for similar palladium-diketonate catalysts.

Synthesis of the Palladium Catalyst Precursor

A potential palladium precursor, bis(4,4,5,5-tetramethyl-2,7-octanedionato)palladium(II) [Pd(tmod)₂], can be synthesized as follows:

Protocol 1: Synthesis of [Pd(tmod)₂]

  • Materials:

    • Palladium(II) chloride (PdCl₂)

    • This compound (tmodH)

    • Potassium hydroxide (KOH)

    • Methanol

    • Dichloromethane

    • Hexane

  • Procedure:

    • Dissolve this compound (2.2 mmol) in methanol (20 mL).

    • To this solution, add a solution of potassium hydroxide (2.0 mmol) in methanol (10 mL) dropwise with stirring.

    • In a separate flask, dissolve palladium(II) chloride (1.0 mmol) in methanol (15 mL) with gentle heating.

    • Add the palladium chloride solution to the ligand solution. A precipitate should form.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Collect the precipitate by filtration and wash with methanol.

    • Recrystallize the solid product from a dichloromethane/hexane mixture to yield the purified [Pd(tmod)₂] complex.

General Protocol for Suzuki-Miyaura Coupling

Protocol 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

  • Materials:

    • [Pd(tmod)₂] catalyst precursor

    • Aryl bromide (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (5 mL)

  • Procedure:

    • To a reaction vial, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the [Pd(tmod)₂] catalyst (0.01 mmol, 1 mol%).

    • Add toluene (5 mL) to the vial.

    • Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

    • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Expected Results and Data Presentation

The performance of the [Pd(tmod)₂] catalyst in the Suzuki-Miyaura coupling can be evaluated by varying the aryl bromide substrate. The expected yields for a range of substrates are summarized in the table below, based on typical results for similar sterically hindered palladium-diketonate catalysts.

EntryAryl BromideProductYield (%)
14-Bromotoluene4-Methylbiphenyl>95
24-Bromoanisole4-Methoxybiphenyl>95
34-Bromobenzonitrile4-Cyanobiphenyl92
41-Bromo-4-nitrobenzene4-Nitrobiphenyl88
52-Bromotoluene2-Methylbiphenyl75

Visualizations

Ligand Coordination

The following diagram illustrates the chelation of the 4,4,5,5-tetramethyl-2,7-octanedionate ligand to a generic metal center (M).

LigandCoordination M M O1 O M->O1 O2 O M->O2 C1 C O1->C1 C3 C O2->C3 C2 C C1->C2 R1 R C1->R1 C2->C3 C4 C C2->C4 C5 C C2->C5 R2 R C3->R2 Me1 Me Me2 Me Me3 Me Me4 Me C4->Me1 C4->Me2 C5->Me3 C5->Me4

Caption: Chelation of 4,4,5,5-tetramethyl-2,7-octanedionate to a metal center.

Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram outlines the key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

CatalyticCycle Pd(0)L Pd(0)L OxidativeAddition Oxidative Addition (Ar-X) Pd(0)L->OxidativeAddition ArPd(II)XL Ar-Pd(II)-X (L) OxidativeAddition->ArPd(II)XL Transmetalation Transmetalation (R-B(OR)2) ArPd(II)XL->Transmetalation ArPd(II)RL Ar-Pd(II)-R (L) Transmetalation->ArPd(II)RL ReductiveElimination Reductive Elimination ArPd(II)RL->ReductiveElimination ReductiveElimination->Pd(0)L [Ar-R] [Ar-R] ReductiveElimination->[Ar-R] Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and application of the metal catalyst.

Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction Ligand This compound Reaction Complexation Reaction Ligand->Reaction MetalSalt Palladium(II) Salt MetalSalt->Reaction Purification Purification Reaction->Purification Catalyst [Pd(tmod)2] Catalyst Purification->Catalyst CatalyticReaction Suzuki-Miyaura Coupling Catalyst->CatalyticReaction Substrates Aryl Halide + Boronic Acid Substrates->CatalyticReaction Base Base Base->CatalyticReaction Solvent Solvent Solvent->CatalyticReaction Workup Reaction Workup CatalyticReaction->Workup Analysis Product Analysis (GC/NMR) Workup->Analysis

Caption: Experimental workflow for catalyst synthesis and application.

Safety Precautions

  • Always handle organometallic compounds and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds can be toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

While direct experimental data for this compound as a ligand in catalysis is sparse, its structural characteristics suggest significant potential. The protocols and conceptual frameworks provided here, based on analogous sterically hindered diketonate systems, offer a solid starting point for researchers interested in exploring the catalytic applications of this and similar bulky ligands. Further research is encouraged to fully elucidate the catalytic capabilities of its metal complexes.

Application Notes and Protocols: Reaction of 4,4,5,5-Tetramethyl-2,7-octanedione with Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of dicarbonyl compounds with diamines is a fundamental transformation in organic synthesis, providing access to a wide variety of nitrogen-containing heterocyclic scaffolds. Among these, diazepine derivatives are of significant interest to the pharmaceutical industry due to their prevalence in a range of biologically active compounds, including anticonvulsants, anxiolytics, and sedatives. The seven-membered diazepine ring system serves as a versatile scaffold in drug design. This document provides detailed application notes and protocols for the reaction of the sterically hindered 1,6-diketone, 4,4,5,5-tetramethyl-2,7-octanedione, with diamines to yield tetramethyl-substituted diazepine derivatives. The presence of the gem-dimethyl groups is anticipated to enhance the lipophilicity and metabolic stability of the resulting molecules, properties that are often desirable in drug candidates.

Reaction Overview

The condensation of this compound with a diamine, such as ethylenediamine or 1,2-diaminobenzene, is expected to proceed via a double imine formation followed by cyclization to afford a seven-membered diazepine ring. The reaction typically requires acid catalysis to facilitate the dehydration steps. The steric hindrance imposed by the tetramethyl groups on the diketone may necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to less substituted diketones.

A general reaction scheme is presented below:

Reaction_Scheme cluster_reactants Reactants cluster_product Product Diketone This compound Catalyst + Acid Catalyst (e.g., p-TsOH) Diketone->Catalyst Diamine Diamine (e.g., Ethylenediamine) Diamine->Catalyst Diazepine Tetramethyl-Substituted Diazepine Catalyst->Diazepine Reflux in Solvent (e.g., Toluene) Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Diketone, Diamine, Catalyst, and Solvent Reflux Heat to Reflux with Water Removal (Dean-Stark) Reactants->Reflux Monitoring Monitor Reaction by TLC Reflux->Monitoring Quench Cool and Wash with NaHCO₃ and Brine Monitoring->Quench Reaction Complete Dry Dry Organic Layer with Na₂SO₄ Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Characterization Characterize by NMR and MS Chromatography->Characterization

Application Notes and Protocols for the Characterization of 4,4,5,5-Tetramethyl-2,7-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,4,5,5-Tetramethyl-2,7-octanedione is a diketone with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol .[1][2] Its symmetrical structure, featuring two carbonyl groups and bulky tetramethyl substitution, presents unique characteristics that are of interest in various chemical and pharmaceutical research areas. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in different matrices. This document provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

1.1. Experimental Protocol

This protocol is a representative method for the analysis of aliphatic ketones and can be adapted for this compound.

  • Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent such as ethyl acetate or hexane to a final concentration of 1 mg/mL. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl methylpolysiloxane column, is recommended.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

1.2. Data Presentation

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion StructureFragmentation Pathway
198[C₁₂H₂₂O₂]⁺•Molecular Ion
183[M - CH₃]⁺Loss of a methyl radical
141[M - C₄H₉]⁺α-cleavage, loss of a t-butyl radical
99[CH₃CO(CH₂)C(CH₃)₂]⁺Cleavage at the C4-C5 bond
57[C₄H₉]⁺t-butyl cation
43[CH₃CO]⁺Acylium ion

1.3. Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution in Ethyl Acetate Sample->Dissolution Extraction Liquid-Liquid or Solid-Phase Extraction (if necessary) Dissolution->Extraction FinalSample Prepared Sample (1 mg/mL) Extraction->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Chromatogram Total Ion Chromatogram (TIC) Separation->Chromatogram MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection MassSpectrum Mass Spectrum Acquisition Detection->MassSpectrum LibrarySearch Library Search & Fragmentation Analysis MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

GC-MS analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms in this compound.

2.1. Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-220 ppm

2.2. Data Presentation

Due to the symmetry of the molecule, a simplified NMR spectrum is expected.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegration (for ¹H) / Description (for ¹³C)Assignment
¹H~2.2singlet6H-CH ₃ (acetyl)
¹H~2.5singlet4H-CH ₂-
¹H~1.1singlet12H-C(CH ₃)₂-
¹³C~210-Carbonyl CarbonC2, C7
¹³C~50-Methylene CarbonC3, C6
¹³C~45-Quaternary CarbonC4, C5
¹³C~30-Acetyl Methyl CarbonC1, C8
¹³C~25-Tetramethyl Carbons-C(C H₃)₂-

2.3. Logical Relationship of NMR Signals

NMR_Structure cluster_structure Molecular Structure of this compound cluster_signals Predicted NMR Signals mol CH₃(a)-CO(b)-CH₂(c)-C(CH₃)₂(d)-C(CH₃)₂(d)-CH₂(c)-CO(b)-CH₃(a) H_a ¹H Signal 'a' ~2.2 ppm (s, 6H) mol->H_a (a) H_c ¹H Signal 'c' ~2.5 ppm (s, 4H) mol->H_c (c) H_d ¹H Signal 'd' ~1.1 ppm (s, 12H) mol->H_d (d) C_a ¹³C Signal 'a' ~30 ppm mol->C_a (a) C_b ¹³C Signal 'b' ~210 ppm mol->C_b (b) C_c ¹³C Signal 'c' ~50 ppm mol->C_c (c) C_d ¹³C Signal 'd' ~25 ppm mol->C_d (d) C_quat ¹³C Quaternary ~45 ppm mol->C_quat Quaternary C IR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample This compound PrepMethod Prepare as Neat Liquid (KBr plates) or Solution (CCl₄) Sample->PrepMethod IR_Beam Pass IR Beam through Sample PrepMethod->IR_Beam Interferogram Generate Interferogram IR_Beam->Interferogram FT Fourier Transform Interferogram->FT Spectrum Generate IR Spectrum FT->Spectrum AnalyzeSpectrum Analyze Absorption Bands (% Transmittance vs. Wavenumber) Spectrum->AnalyzeSpectrum IdentifyBonds Identify Characteristic Vibrational Frequencies AnalyzeSpectrum->IdentifyBonds FunctionalGroups Assign Functional Groups IdentifyBonds->FunctionalGroups

References

Purification of crude 4,4,5,5-Tetramethyl-2,7-octanedione by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of crude 4,4,5,5-Tetramethyl-2,7-octanedione, a diketone with potential applications in organic synthesis and materials science. The two primary methods covered are recrystallization and flash column chromatography, offering flexibility based on the scale of purification, impurity profile, and desired final purity.

Introduction

This compound is a C12 aliphatic diketone. As with many organic compounds synthesized in the laboratory, the crude product often contains impurities such as starting materials, byproducts, and residual solvents. Effective purification is crucial to ensure the integrity of subsequent reactions or the desired properties of the final material. This guide outlines two common and effective purification techniques: recrystallization, a cost-effective method for crystalline solids, and flash column chromatography, a versatile technique for separating a wider range of impurities.

Method Selection: Recrystallization vs. Chromatography

The choice between recrystallization and flash column chromatography depends on several factors:

FeatureRecrystallizationFlash Column Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of compounds between a stationary phase and a mobile phase.
Best Suited For Crystalline solids with thermally stable properties.A wide range of compounds, including oils and non-crystalline solids. Effective for separating compounds with different polarities.
Scale Easily scalable from milligrams to kilograms.Typically used for milligram to gram scale purification.
Solvent Consumption Generally lower, as the solvent can often be recovered and reused.Can be high, especially for large columns and difficult separations.
Time Can be time-consuming due to slow cooling and drying steps.Relatively fast, often completed within an hour.
Purity Achievable Can yield very high purity, especially with multiple recrystallizations.High purity is achievable with optimized conditions.

Purification by Recrystallization

Recrystallization is a technique used to purify solids based on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Solvent Selection

For a relatively nonpolar molecule like this compound, suitable solvents are likely to be nonpolar or of low to moderate polarity. The ideal solvent should be determined experimentally by testing the solubility of small amounts of the crude material in various solvents.

Recommended Solvents to Screen:

  • Hexanes or Heptane

  • Ethanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Solvent Mixtures (e.g., Ethyl Acetate/Hexanes, Acetone/Water)

Solubility Test Protocol:

  • Place a small amount of crude this compound (approx. 10-20 mg) into a test tube.

  • Add the chosen solvent dropwise at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube and continue adding the solvent until the solid dissolves.

  • Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

An ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.

Recrystallization Protocol

This protocol is a general guideline and may require optimization based on the chosen solvent and the impurity profile of the crude material.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally leads to the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Expected Results (Example Data)

The following table presents example data for the purification of crude this compound by recrystallization. Actual results will vary depending on the initial purity and the specific conditions used.

ParameterBefore PurificationAfter Recrystallization
Appearance Yellowish solidWhite crystalline solid
Purity (by GC-MS) ~85%>98%
Yield -70-90%
Melting Point Broad rangeSharp melting point

Purification by Flash Column Chromatography

Flash column chromatography is a rapid form of column chromatography that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity.

Eluent System Selection

The choice of eluent is critical for a successful separation. Thin-layer chromatography (TLC) is used to determine the optimal solvent system. For a compound of moderate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) is a good starting point. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.

TLC Protocol:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing the chosen eluent system (e.g., 10% ethyl acetate in hexanes).

  • Visualize the spots under UV light or by staining (e.g., with potassium permanganate).

  • Adjust the solvent ratio to achieve the desired Rf value.

Flash Column Chromatography Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Selected eluent system (e.g., hexanes/ethyl acetate)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Air or nitrogen source for pressure

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Dry pack the column with silica gel, gently tapping the column to ensure even packing. Add another layer of sand on top of the silica gel.

  • Column Equilibration: Run the chosen eluent through the column until the silica gel is fully saturated and equilibrated.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (the eluent or a more polar solvent that is miscible with the eluent). Carefully load the sample onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to initiate the flow. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Expected Results (Example Data)

The following table presents example data for the purification of crude this compound by flash column chromatography.

ParameterBefore PurificationAfter Chromatography
Appearance Yellowish oil/solidColorless oil or white solid
Purity (by NMR) ~85%>99%
Recovery -80-95%
Rf Value (10% EtOAc/Hex) 0.3 (target)0.3

Visualized Workflows

The following diagrams illustrate the general workflows for the purification of this compound by recrystallization and flash column chromatography.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filt Hot Filtration (optional) dissolve->hot_filt Insoluble Impurities cool Cool to Crystallize dissolve->cool hot_filt->cool vac_filt Vacuum Filtration cool->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Recrystallization Workflow Diagram.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation pack Pack Column with Silica Gel equil Equilibrate with Eluent pack->equil load Load Crude Sample equil->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Flash Chromatography Workflow Diagram.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care, as they are often flammable and can be toxic.

  • Be cautious when heating flammable solvents. Use a steam bath or a heating mantle with a temperature controller. Never heat flammable solvents with an open flame.

  • When performing vacuum filtration, ensure the glassware is free of cracks or defects.

Conclusion

The purification of this compound can be effectively achieved using either recrystallization or flash column chromatography. The choice of method will depend on the specific requirements of the researcher, including the initial purity of the crude material, the desired final purity, and the scale of the purification. The protocols provided in this document serve as a detailed guide, but optimization of conditions such as solvent choice and eluent composition will be necessary to achieve the best results.

Application Notes and Protocols for 4,4,5,5-Tetramethyl-2,7-octanedione in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 4,4,5,5-tetramethyl-2,7-octanedione in materials science, based on the known reactivity and properties of sterically hindered diketones. Due to the limited direct literature on this specific molecule, the following sections extrapolate from the behavior of analogous compounds.

Introduction

This compound is a γ-diketone characterized by significant steric hindrance around the central C4-C5 bond due to the presence of four methyl groups. This structural feature is expected to influence its reactivity and the properties of materials derived from it. While specific data for this compound is scarce, its structural similarity to other sterically hindered diketones suggests potential applications in polymer chemistry and as a ligand in coordination chemistry. The general reactivity of diketones allows for their use as building blocks in polymers and as ligands for metal catalysts.

Potential Applications in Materials Science

The unique structure of this compound suggests its utility in several areas of materials science:

  • Polymer Synthesis and Modification: The diketone functionality can be leveraged to introduce carbonyl groups into polymer backbones or as pendant groups. The steric hindrance may impart unique thermal and mechanical properties to the resulting polymers.

  • Ligand for Metal Complexes: Like other diketones, it can act as a chelating ligand for various metal ions. The bulky tetramethyl substitution is expected to influence the coordination geometry, stability, and catalytic activity of the resulting metal complexes.

  • Precursor for Novel Monomers: The carbonyl groups can be chemically modified to create novel monomers for polymerization, leading to materials with tailored properties.

Quantitative Data Summary

Property2,7-Octanedione (CAS: 1626-09-1)This compound (Expected)Reference
Molecular Weight 142.20 g/mol 198.30 g/mol [1][2]
Boiling Point Not availableExpected to be higher due to increased molecular weight.
Melting Point Not availableExpected to be higher due to increased symmetry and van der Waals forces.
Reactivity of Carbonyls HigherLower due to steric hindrance from adjacent tetramethyl groups.
Chelating Ability Forms stable complexesMay form complexes with different coordination geometries and stabilities due to steric bulk.
Solubility in Organic Solvents SolubleExpected to be highly soluble in nonpolar organic solvents.

Experimental Protocols

The following are generalized protocols for potential applications of this compound. These should be considered as starting points and may require optimization.

Protocol 1: Synthesis of a Polyester via Condensation Polymerization

This protocol describes a potential method for incorporating this compound into a polyester backbone.

Materials:

  • This compound

  • A diol monomer (e.g., 1,6-hexanediol)

  • A diacid or diacyl chloride monomer (e.g., adipoyl chloride)

  • Anhydrous toluene

  • Pyridine (as an acid scavenger if using acyl chloride)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel.

  • Purge the system with dry nitrogen gas.

  • In the flask, dissolve this compound (1 equivalent) and 1,6-hexanediol (1 equivalent) in anhydrous toluene.

  • If using adipoyl chloride, dissolve it in anhydrous toluene and add it to the dropping funnel. Add pyridine (2 equivalents) to the reaction flask.

  • Slowly add the adipoyl chloride solution to the reaction mixture at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the polymerization by techniques such as GPC (Gel Permeation Chromatography).

  • Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Protocol 2: Synthesis of a Metal-Diketone Complex

This protocol outlines a general procedure for the synthesis of a metal complex using this compound as a ligand.

Materials:

  • This compound

  • A metal salt (e.g., Copper(II) acetate)

  • Ethanol or another suitable solvent

  • Sodium hydroxide or another base

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (2 equivalents) in ethanol in a round-bottom flask.

  • Add a stoichiometric amount of a base (e.g., sodium hydroxide, 2 equivalents) to deprotonate the diketone, forming the enolate. Stir for 30 minutes at room temperature.

  • In a separate flask, dissolve the metal salt (e.g., Copper(II) acetate, 1 equivalent) in ethanol.

  • Slowly add the metal salt solution to the diketone solution with constant stirring.

  • A precipitate of the metal complex should form. The reaction mixture may be heated gently to ensure complete reaction.

  • Stir the reaction mixture for 1-2 hours.

  • Collect the precipitated complex by filtration.

  • Wash the complex with cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator.

  • Characterize the complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Visualizations

experimental_workflow cluster_poly Protocol 1: Polyester Synthesis cluster_complex Protocol 2: Metal Complex Synthesis p1 Dissolve Diketone & Diol in Toluene p2 Add Diacyl Chloride & Pyridine p1->p2 p3 Reflux Reaction Mixture p2->p3 p4 Monitor Polymerization p3->p4 p5 Precipitate Polymer p4->p5 p6 Filter & Dry Polymer p5->p6 c1 Dissolve Diketone in Ethanol c2 Add Base to form Enolate c1->c2 c4 Mix Solutions c2->c4 c3 Dissolve Metal Salt c3->c4 c5 Isolate & Purify Complex c4->c5

Caption: Generalized workflows for polyester and metal complex synthesis.

logical_relationship cluster_applications Potential Applications in Materials Science diketone This compound polymers Polymer Building Block diketone->polymers Condensation Polymerization ligand Ligand for Catalysts diketone->ligand Chelation with Metal Ions monomer Precursor for Monomers diketone->monomer Chemical Modification

References

Application Notes and Protocols for the Synthesis of β-Diketones via Claisen Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Claisen condensation reaction for the synthesis of β-diketones, compounds of significant interest in medicinal chemistry and drug development.[1][2] This document outlines the reaction mechanism, variations, and key experimental considerations. Detailed protocols and tabulated data from selected literature examples are provided to guide researchers in the practical application of this versatile reaction.

Introduction to Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and a ketone in the presence of a strong base.[3] This reaction is a cornerstone in organic synthesis for the preparation of β-keto esters and, importantly for the context of drug development, β-diketones (1,3-diketones).[1] The β-dicarbonyl moiety is a key structural motif in a wide array of biologically active compounds and serves as a versatile intermediate in the synthesis of heterocyclic compounds such as pyrazoles and isoxazoles.[1]

The general transformation for the synthesis of a β-diketone via a crossed Claisen condensation involves the reaction of a ketone with an ester.

General Reaction Scheme:

General Reaction Scheme of Crossed Claisen Condensation

Caption: General reaction scheme for the synthesis of a β-diketone via the crossed Claisen condensation of a ketone and an ester.

Reaction Mechanism

The mechanism of the Claisen condensation involves the following key steps:

  • Enolate Formation: A strong base abstracts an α-proton from the ketone to form a resonance-stabilized enolate. The choice of base is critical to ensure sufficient deprotonation without interfering with the reaction.[3]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating the alkoxide group from the ester to form the β-diketone.

  • Deprotonation: The newly formed β-diketone is more acidic than the starting ketone and is deprotonated by the alkoxide generated in the previous step. This acid-base reaction drives the equilibrium towards the product.

  • Protonation: An acidic workup is required to protonate the resulting enolate and isolate the final β-diketone product.

Diagram of the Claisen Condensation Mechanism

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4 & 5: Deprotonation & Protonation Ketone R1(C=O)CH2R2 Enolate [R1(C=O)C-HR2]- Ketone->Enolate + B- Base B- BH BH Enolate->BH + BH Enolate_node [R1(C=O)C-HR2]- Ester R3(C=O)OR4 Tetrahedral_Intermediate R1(C=O)CHR2-C(O-)(OR4)R3 Tetrahedral_Intermediate_node R1(C=O)CHR2-C(O-)(OR4)R3 Enolate_node->Tetrahedral_Intermediate + R3(C=O)OR4 Beta_Diketone R1(C=O)CHR2(C=O)R3 Alkoxide R4O- Beta_Diketone->Alkoxide + R4O- Beta_Diketone_node R1(C=O)CHR2(C=O)R3 Tetrahedral_Intermediate_node->Beta_Diketone Diketone_Enolate [R1(C=O)CR2(C=O)R3]- Final_Product R1(C=O)CHR2(C=O)R3 Diketone_Enolate->Final_Product + H3O+ Beta_Diketone_node->Diketone_Enolate + R4O- Alkoxide_node R4O-

Caption: Mechanism of the crossed Claisen condensation for β-diketone synthesis.

Variations of the Claisen Condensation
  • Classic Claisen Condensation: The self-condensation of two molecules of the same ester to form a β-keto ester.

  • Crossed (or Mixed) Claisen Condensation: The reaction between two different esters or, more commonly for β-diketone synthesis, between a ketone and an ester.[4] To achieve a good yield of a single product, one of the reactants should be non-enolizable (lacks α-hydrogens) or significantly more acidic than the other.[4]

  • Dieckmann Condensation: An intramolecular Claisen condensation of a molecule containing two ester groups to form a cyclic β-keto ester.

Applications in Drug Development

β-Diketones are valuable scaffolds in drug design and development due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. They are also key intermediates in the synthesis of various heterocyclic drugs.[1][2]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a β-diketone via Claisen condensation.

Experimental_Workflow A Reactant Preparation (Ketone, Ester, Base, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Addition of Reagents (e.g., dropwise addition of ketone to base/ester mixture) B->C D Reaction Monitoring (TLC, GC, etc.) C->D E Work-up (Acidification, Extraction) D->E F Purification (Distillation, Recrystallization, or Column Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: A generalized experimental workflow for β-diketone synthesis.

Protocol 1: Synthesis of Dibenzoylmethane

This protocol is adapted from the synthesis of dibenzoylmethane via the Claisen condensation of acetophenone and methyl benzoate using sodium methoxide as the base.[5]

Materials:

  • Acetophenone

  • Methyl benzoate

  • Sodium methoxide

  • Xylene (solvent)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate solution (for washing)

  • Water

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Apparatus for vacuum filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add sodium methoxide and xylene under an inert atmosphere (e.g., nitrogen).

  • Addition of Ester: Add methyl benzoate to the flask and heat the mixture to reflux with stirring.

  • Addition of Ketone: Add acetophenone dropwise from the dropping funnel to the refluxing mixture over a period of about 4 hours.[6]

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional hour to ensure the reaction goes to completion.[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, sodium bicarbonate solution, and again with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield dibenzoylmethane as a crystalline solid.

Protocol 2: Synthesis of Acetylacetone

This protocol describes the synthesis of acetylacetone (2,4-pentanedione) from acetone and butyl acetate using sodium butylate as the base.[7]

Materials:

  • Acetone

  • Butyl acetate

  • Sodium butylate (as a suspension in an inert solvent)

  • Sulfuric acid (20% aqueous solution for work-up)

Equipment:

  • Reaction vessel with a stirrer and temperature control

  • Apparatus for filtration

  • Distillation apparatus

Procedure:

  • Reaction: The condensation is carried out by reacting acetone with butyl acetate in the presence of a sodium butylate suspension. The molar ratio of sodium butylate: butyl acetate: acetone is typically 1:4:1. The reaction is maintained at a temperature of up to 80°C for approximately 5.4 hours.[7]

  • Isolation of Sodium Acetylacetonate: Upon cooling, the sodium salt of acetylacetone precipitates from the reaction mixture. This salt is collected by filtration.[7]

  • Acidification: The filtered sodium acetylacetonate is then treated with a 20% aqueous solution of sulfuric acid to liberate the free acetylacetone.[7]

  • Purification: The crude acetylacetone is separated from the aqueous layer and purified by fractional distillation at atmospheric pressure to yield the final product.[7]

Data Presentation: Examples of β-Diketone Synthesis via Claisen Condensation

The following table summarizes various examples of β-diketone synthesis using the Claisen condensation, highlighting the diversity of substrates, reaction conditions, and achievable yields.

Ketone/Enolizable ComponentEster/Acylating AgentBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
AcetophenoneMethyl benzoateNaOMeXyleneReflux5DibenzoylmethaneHigh[6][8]
AcetoneButyl acetateNaOBuNefras C-4up to 805.4Acetylacetone94[7]
2-AcetylthiopheneEthyl acetateNaOEt/NaOMeEt₂O--1-(2-Thienyl)butane-1,3-dione71[9]
PinacoloneEthyl acetateNaOEtToluene--5,5-Dimethyl-2,4-hexanedione50-60[10]
AcetophenoneEthyl benzoateNaHTHFReflux1Dibenzoylmethane-[7]
4-Methoxyacetophenone4-Methylbenzoate methylenpyranKOtBuTHFRT15Substituted β-diketone50[9]
AcetylferroceneFerrocenyl esterLDATHF0-Diferrocenyl β-diketone54[9]
Various ketonesVarious estersKOtBuDMF500.45-1Sterically hindered β-diketonesGood to Excellent[11]

Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult the primary literature and perform appropriate risk assessments before conducting any chemical synthesis. Reaction conditions may need to be optimized for specific substrates and scales.

References

Application Note: Metal-Free Synthesis of 1,3-Diketones for Sensitive Substrates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Diketones (or β-diketones) are pivotal structural motifs in organic chemistry, serving as versatile building blocks for the synthesis of a wide array of compounds, including pharmaceuticals and heterocyclic systems.[1] Their ability to form stable enol tautomers also imparts significant biological activities, such as antioxidant and anti-cancer properties.[2] Traditional syntheses of 1,3-diketones, such as the Claisen condensation, often rely on metal-based reagents or catalysts.[3][4] For applications in drug development and materials science, the presence of residual metal impurities can be detrimental, affecting the final product's efficacy, toxicity, and stability. Consequently, the development of metal-free synthetic routes is of paramount importance, particularly when working with sensitive substrates that may be incompatible with harsh, metal-catalyzed conditions.

This document provides detailed protocols and data for several robust, metal-free methods for synthesizing 1,3-diketones, ensuring high purity and compatibility with delicate molecular architectures.

Method 1: Base-Mediated Condensation of Ketones and Activated Amides

This approach offers a transition-metal-free route to 1,3-diketones by reacting ketones with activated tertiary amides in the presence of a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS). The reaction proceeds under mild conditions, typically at room temperature, and demonstrates broad functional group tolerance and scalability.[1][5]

Data Presentation

The following table summarizes the reaction of various ketones with N-tosyl- and N-Boc-substituted tertiary amides.

EntryKetoneAmideBase (equiv.)SolventTime (h)Yield (%)
1AcetophenoneN-phenyl-N-tosylbenzamideLiHMDS (2.5)Et₂O491
24'-MethoxyacetophenoneN-phenyl-N-tosylbenzamideLiHMDS (2.5)Et₂O489
34'-ChloroacetophenoneN-phenyl-N-tosylbenzamideLiHMDS (2.5)Et₂O485
4PropiophenoneN-phenyl-N-tosylbenzamideLiHMDS (2.5)Et₂O482
5AcetoneN-phenyl-N-tosylbenzamideLiHMDS (2.5)Et₂O475
6AcetophenoneN-Boc-N-methylbenzamideLiHMDS (2.5)Et₂O688
7CyclohexanoneN-phenyl-N-tosylbenzamideLiHMDS (2.5)Et₂O478

Data sourced from Chen et al., Org. Chem. Front., 2020, 7, 2931-2937.[5]

Experimental Protocol

General Procedure for the LiHMDS-mediated synthesis of 1,3-diketones: [5]

  • Preparation: To a 20 mL oven-dried vial equipped with a magnetic stir bar, add the tertiary amide (0.3 mmol, 1.0 equivalent) and the ketone (0.75 mmol, 2.5 equivalents).

  • Solvent Addition: Add anhydrous diethyl ether (3 mL) to the vial.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon gas for 5 minutes.

  • Base Addition: Under the argon atmosphere, add LiHMDS (0.75 mL, 2.5 equivalents, 1 M solution in toluene) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the resulting solution at room temperature for the time indicated in the table (typically 4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Work-up: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1,3-diketone.

Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge vial with Amide (1.0 eq) and Ketone (2.5 eq) B Add anhydrous Et₂O (3 mL) A->B C Purge with Argon B->C D Add LiHMDS (2.5 eq) dropwise at RT C->D E Stir for 4-6 h at RT D->E F Quench with sat. NH₄Cl solution E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I J Pure 1,3-Diketone I->J

Caption: Workflow for LiHMDS-mediated synthesis of 1,3-diketones.

Method 2: TFAA/TfOH-Mediated Synthesis from Carboxylic Acids and Ketones

This method provides a direct and operationally simple route to 1,3-diketones from readily available carboxylic acids and ketones.[6][7] The reaction is mediated by a combination of trifluoroacetic anhydride (TFAA) and trifluoromethanesulfonic acid (TfOH), which activates both the carboxylic acid (as a mixed anhydride) and the ketone for a Claisen-type condensation.[8]

Data Presentation

The following table shows the scope of the TFAA/TfOH-mediated acylation of various ketones with different carboxylic acids.

EntryKetoneCarboxylic AcidMolar Ratio (Ketone:Acid:TFAA:TfOH)Time (h)Yield (%)
11-IndanoneAdamantane-1-carboxylic acid1 : 1.2 : 6 : 0.51.586
2AcetophenoneAdamantane-1-carboxylic acid1 : 1.2 : 6 : 0.51.581
3AcetophenonePivalic acid1 : 1.2 : 6 : 0.5278
41-TetraloneAcetic acid1 : 1.2 : 6 : 0.51.572
52-AcetylthiophenePhenylacetic acid1 : 1.2 : 6 : 0.5265
65-Methoxy-1-indanoneAcetic acid1 : 1.2 : 6 : 0.51.582
7Benzyl methyl ketoneAdamantane-1-carboxylic acid1 : 1.2 : 6 : 0.5237

Data sourced from Kim et al., Beilstein J. Org. Chem., 2014, 10, 2270-2278.[6][7]

Experimental Protocol

General Procedure for the TFAA/TfOH-mediated synthesis of 1,3-diketones: [6]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.2 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL).

  • Activation: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic anhydride (TFAA, 6 mmol) dropwise, followed by the slow addition of trifluoromethanesulfonic acid (TfOH, 0.5 mmol). Stir the mixture at 0 °C for 15 minutes to form the mixed anhydride acylating agent.

  • Addition of Ketone: Add the ketone (1.0 mmol) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for the time indicated in the table (typically 1.5-2 hours), monitoring progress by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water (20 mL).

  • Neutralization: Slowly add solid sodium bicarbonate (NaHCO₃) until gas evolution ceases and the aqueous layer is neutral to pH paper.

  • Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the resulting residue via column chromatography on silica gel to afford the desired 1,3-diketone.

Visualization

G cluster_activation Acid Activation (0 °C) cluster_reaction Condensation (RT) cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in CH₂Cl₂ B Add TFAA (6 eq) A->B C Add TfOH (0.5 eq) B->C D Stir for 15 min C->D E Add Ketone (1.0 eq) D->E F Stir for 1.5-2 h E->F G Quench with Ice/Water F->G H Neutralize with NaHCO₃ G->H I Extract, Wash, Dry H->I J Purify by Column Chromatography I->J K Pure 1,3-Diketone J->K G NHC NHC Catalyst Aldehyde R-CHO (Aldehyde) Breslow Breslow Intermediate Aldehyde->Breslow + NHC Enolate Acyl Azolium Enolate Breslow->Enolate + Michael   Acceptor Base Base (-H⁺) Breslow->Base MichaelAcceptor Michael Acceptor Adduct Covalent Adduct Enolate->Adduct Proton Transfer Protonation Proton Source (H⁺) Enolate->Protonation Product 1,4-Diketone Product Adduct->Product - NHC

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4,5,5-Tetramethyl-2,7-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4,4,5,5-Tetramethyl-2,7-octanedione synthesis. The primary synthesis route involves a two-step process: the pinacol rearrangement of 2,3-dimethyl-2,3-butanediol (pinacol) to 3,3-dimethyl-2-butanone (pinacolone), followed by the oxidative coupling of the pinacolone enolate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or no conversion of pinacol to pinacolone Insufficient acid catalystEnsure the use of a strong acid catalyst such as sulfuric acid or phosphoric acid. The catalyst should be added in a sufficient amount to protonate one of the hydroxyl groups effectively.
Inadequate heatingThe pinacol rearrangement requires elevated temperatures to facilitate the dehydration and rearrangement steps. Ensure the reaction mixture is heated to the appropriate temperature as specified in the protocol.
Presence of excess waterExcess water can hinder the dehydration step. Use anhydrous starting materials and solvents where possible.
Low yield of this compound in the oxidative coupling step Incomplete enolate formationThe choice of base is critical for complete deprotonation of pinacolone. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). Ensure the reaction is carried out under anhydrous and inert conditions (e.g., under argon or nitrogen).
Ineffective oxidantThe choice and stoichiometry of the oxidant are crucial. Copper(II) chloride (CuCl₂) and Iron(III) chloride (FeCl₃) are commonly used. Ensure the oxidant is fresh and added in the correct stoichiometric amount.
Side reactions of the enolateThe highly reactive enolate can participate in side reactions other than the desired coupling. Maintain a low reaction temperature (typically -78 °C) during enolate formation and subsequent oxidation to minimize side reactions.
Low concentration of reactantsLow concentrations can disfavor the bimolecular coupling reaction. Follow the recommended concentrations in the experimental protocol.
Formation of significant side products Aldol condensation of pinacoloneThis can occur if the enolate reacts with unreacted pinacolone. Ensure slow addition of the ketone to the base to maintain a low concentration of the neutral ketone.
Over-oxidation or degradation of the productProlonged reaction times or excess oxidant can lead to degradation of the desired 1,4-diketone. Monitor the reaction progress by TLC or GC and quench the reaction upon completion.
Formation of α-halo ketonesIf using a metal halide oxidant, reaction with the enolate can lead to α-halogenation. Use of alternative oxidants or careful control of reaction conditions may be necessary.
Difficulty in purifying the final product Contamination with starting materialsEnsure the reaction goes to completion. Use appropriate chromatographic techniques (e.g., column chromatography) with a suitable solvent system to separate the product from unreacted pinacolone.
Presence of metal saltsAfter quenching the reaction, perform an aqueous workup to remove metal salts. Washing the organic layer with a chelating agent solution (e.g., EDTA) can also be effective.
Co-elution of side productsIf side products have similar polarity to the desired product, optimize the chromatography conditions (e.g., change the solvent system or use a different stationary phase). Recrystallization can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and practical synthetic route is a two-step process. The first step is the acid-catalyzed pinacol rearrangement of 2,3-dimethyl-2,3-butanediol (pinacol) to yield 3,3-dimethyl-2-butanone (pinacolone). The second step involves the oxidative coupling of the enolate of pinacolone, typically generated using a strong base like LDA, with an oxidant such as CuCl₂ or FeCl₃.

Q2: Why is the pinacol rearrangement necessary?

A2: The pinacol rearrangement converts the diol starting material into a ketone (pinacolone). The α-protons of this ketone are acidic enough to be removed by a strong base to form an enolate, which is the key nucleophilic intermediate required for the subsequent carbon-carbon bond-forming oxidative coupling reaction.

Q3: What are the critical parameters for a high-yield oxidative coupling of pinacolone enolate?

A3: Several parameters are critical:

  • Anhydrous and Inert Conditions: The enolate is highly reactive and sensitive to moisture and oxygen. The reaction must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Strong, Non-Nucleophilic Base: Complete deprotonation of pinacolone is essential. Strong, sterically hindered bases like LDA or LiHMDS are preferred to avoid nucleophilic attack on the ketone.

  • Low Temperature: Enolate formation and the subsequent oxidation should be performed at low temperatures (typically -78 °C) to control reactivity and minimize side reactions.

  • Choice of Oxidant: The selection of the oxidant and its stoichiometry directly impact the yield. CuCl₂ and FeCl₃ are effective, but the optimal choice may depend on the specific reaction conditions.

Q4: What are the most common side products in this synthesis, and how can they be minimized?

A4: The most common side products include:

  • Aldol condensation products: Formed from the reaction of the enolate with unreacted pinacolone. This can be minimized by the slow addition of pinacolone to the base, ensuring a low concentration of the neutral ketone.

  • Unreacted starting material: Incomplete reaction can be addressed by ensuring complete enolate formation and using the correct stoichiometry of the oxidant.

  • Products from over-oxidation or degradation: These can be minimized by carefully monitoring the reaction and quenching it once the starting material is consumed.

Q5: How can I effectively purify the final product, this compound?

A5: Purification is typically achieved through a combination of techniques. After the reaction is quenched, an aqueous workup is performed to remove inorganic salts. The crude product is then purified by column chromatography on silica gel. A suitable eluent system, often a mixture of hexanes and ethyl acetate, is used to separate the desired 1,4-diketone from any remaining starting material and side products. Recrystallization from an appropriate solvent can be used for further purification if necessary.

Experimental Protocols

Protocol 1: Pinacol Rearrangement for the Synthesis of Pinacolone

This protocol describes the acid-catalyzed rearrangement of 2,3-dimethyl-2,3-butanediol (pinacol) to 3,3-dimethyl-2-butanone (pinacolone).

Materials:

  • 2,3-dimethyl-2,3-butanediol (pinacol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a distillation head, place 2,3-dimethyl-2,3-butanediol.

  • Slowly add concentrated sulfuric acid dropwise with cooling in an ice bath.

  • Heat the mixture gently to initiate the reaction. The pinacolone product will begin to distill.

  • Collect the distillate, which will be an aqueous solution of pinacolone.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Perform a final fractional distillation to obtain pure pinacolone.

Protocol 2: Oxidative Coupling of Pinacolone Enolate for the Synthesis of this compound

This protocol details the formation of the lithium enolate of pinacolone and its subsequent oxidative coupling using copper(II) chloride.

Materials:

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Copper(II) chloride (CuCl₂)

  • Saturated ammonium chloride solution

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).

  • In the flask, dissolve diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the solution and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flame-dried flask, dissolve pinacolone in anhydrous THF.

  • Slowly add the pinacolone solution to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • In another flask, prepare a suspension of anhydrous copper(II) chloride in anhydrous THF.

  • Slowly add the CuCl₂ suspension to the enolate solution at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Signaling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz to illustrate the key processes in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Pinacol Rearrangement cluster_step2 Step 2: Oxidative Coupling Pinacol Pinacol (2,3-dimethyl-2,3-butanediol) Pinacolone Pinacolone (3,3-dimethyl-2-butanone) Pinacol->Pinacolone  Heat Acid H₂SO₄ (catalyst) Pinacolone2 Pinacolone Pinacolone->Pinacolone2 Purification Enolate Pinacolone Enolate Pinacolone2->Enolate Base LDA / -78°C Diketone This compound Enolate->Diketone Oxidant CuCl₂ or FeCl₃

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield of This compound Check_Enolate Check Enolate Formation (e.g., by quenching a sample with D₂O) Start->Check_Enolate Check_Oxidant Check Oxidant Quality and Stoichiometry Start->Check_Oxidant Check_Conditions Verify Anhydrous and Inert Conditions Start->Check_Conditions Check_Temp Confirm Low Temperature (-78 °C) Start->Check_Temp Side_Products Analyze for Side Products (TLC, GC-MS) Start->Side_Products Incomplete_Enolate Incomplete Enolate Formation Check_Enolate->Incomplete_Enolate Incomplete Ineffective_Oxidant Ineffective Oxidant Check_Oxidant->Ineffective_Oxidant Poor Moisture_Contamination Moisture/Air Contamination Check_Conditions->Moisture_Contamination Suspected High_Temp_Side_Rxns High Temperature Side Reactions Check_Temp->High_Temp_Side_Rxns Not maintained Aldol_Condensation Aldol Condensation Side_Products->Aldol_Condensation Aldol detected Solution_Base Use stronger/fresh base (LDA, LiHMDS) Incomplete_Enolate->Solution_Base Solution_Oxidant Use fresh oxidant, adjust stoichiometry Ineffective_Oxidant->Solution_Oxidant Solution_Conditions Flame-dry glassware, use dry solvents Moisture_Contamination->Solution_Conditions Solution_Temp Maintain -78 °C during additions High_Temp_Side_Rxns->Solution_Temp Solution_Aldol Slowly add ketone to base Aldol_Condensation->Solution_Aldol

Caption: Troubleshooting logic for low yield in the oxidative coupling step.

Common side products in the synthesis of 4,4,5,5-Tetramethyl-2,7-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4,4,5,5-Tetramethyl-2,7-octanedione

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound. The information is structured to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of common side products.

Troubleshooting Guides

Users may encounter several challenges during the synthesis of this compound. A plausible and common synthetic approach involves a two-step process: a pinacol coupling of acetone to form 2,3-dimethyl-2,3-butanediol (pinacol), followed by a double acylation or a related carbon-carbon bond-forming reaction to introduce the two acetyl groups. The majority of side products arise from these two key stages.

Issue 1: Low Yield of the Desired Product and Presence of Multiple Impurities

If the final product is obtained in low yield with a variety of impurities, it is crucial to analyze each step of the synthesis.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Pinacol Coupling: The initial pinacol coupling of acetone may not have gone to completion, leaving unreacted acetone which can interfere with subsequent steps.- Monitor the reaction progress: Use TLC or GC-MS to ensure all acetone has been consumed.- Purify the pinacol: Ensure the 2,3-dimethyl-2,3-butanediol intermediate is pure before proceeding to the next step.An increase in the purity of the starting material for the second step should lead to a cleaner reaction and higher yield of the final product.
Pinacol Rearrangement: Under acidic conditions, pinacol can undergo rearrangement to form pinacolone (3,3-dimethyl-2-butanone).[1][2][3][4]- Maintain neutral or slightly basic pH: Carefully control the pH during the workup of the pinacol coupling reaction.- Use aprotic solvents: If possible, use solvents that do not promote rearrangement.This will minimize the formation of the highly reactive pinacolone, which can lead to a range of unwanted side products in the subsequent acylation step.
Over-alkylation or Poly-alkylation: In the second step, if using a strong base to form an enolate for acylation, multiple acylations can occur, or the desired product itself can be deprotonated and react further.- Control stoichiometry: Use a precise stoichiometry of the base and acylating agent.- Low temperature: Run the reaction at low temperatures (e.g., -78 °C) to control the reactivity of the enolate.A more controlled reaction with a higher selectivity for the desired di-acylated product.
Self-condensation of Acetone (Aldol Condensation): If acetone is used as a starting material or is generated in situ, it can undergo self-condensation to form diacetone alcohol and mesityl oxide, especially in the presence of acid or base.- Purify intermediates: Ensure no residual acetone is carried over into the acylation step.- Use a non-ketonic acetyl source: Consider using an alternative acetylating agent that does not involve acetone.A cleaner reaction profile with fewer condensation-related impurities.

Issue 2: Presence of an Unexpected Vicinal Diol

The presence of a vicinal diol other than the intended intermediate, pinacol, can indicate side reactions during the pinacol coupling.

Potential Cause Troubleshooting Step Expected Outcome
Cross-Coupling Reactions: If other aldehydes or ketones are present as impurities, cross-coupling can occur, leading to the formation of unsymmetrical 1,2-diols.[2]- Use high-purity starting materials: Ensure the acetone used is free from other carbonyl-containing impurities.- Optimize reaction conditions: Certain catalysts and reaction conditions can favor homo-coupling over cross-coupling.A higher purity of the desired symmetrical pinacol intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the pinacol coupling step and how can I avoid it?

A1: The most common side product is pinacolone, which arises from the pinacol rearrangement of the desired 2,3-dimethyl-2,3-butanediol product under acidic conditions.[1][2][3][4] To avoid this, it is critical to maintain neutral or slightly basic conditions during the reaction workup. The use of a buffered aqueous solution for quenching the reaction can be beneficial.

Q2: I am observing a significant amount of unreacted starting material in my Grignard-based acylation step. What could be the issue?

A2: If you are using a Grignard-based approach for acylation, unreacted starting material could be due to several factors. Grignard reagents are strong bases and can be quenched by any protic sources in the reaction medium, such as water or alcohols.[5][6] Ensure all your glassware is flame-dried and your solvents are anhydrous. Additionally, with sterically hindered ketones, the Grignard reagent can act as a base, leading to deprotonation and recovery of the starting ketone after workup.[5]

Q3: My final product is contaminated with a mono-acylated product. How can I improve the yield of the di-acylated product?

A3: The formation of a mono-acylated product suggests that the second acylation is sluggish. This could be due to steric hindrance. To improve the yield of the di-acylated product, you can try the following:

  • Increase the equivalents of the acylating agent: Using a larger excess of the acylating agent can drive the reaction towards di-acylation.

  • Increase the reaction time and/or temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (if the reactants and products are stable) can promote the second acylation.

  • Use a more reactive acylating agent: If you are using a less reactive agent, switching to a more reactive one (e.g., an acid chloride instead of an anhydride) might be beneficial.

Q4: Can I use a one-pot synthesis for this molecule?

A4: While one-pot syntheses are often desirable for their efficiency, a one-pot approach for this compound is likely to be challenging. The conditions required for the initial C-C bond formation (e.g., reductive coupling) are often incompatible with the subsequent acylation step. A stepwise approach with purification of the intermediate (2,3-dimethyl-2,3-butanediol) is highly recommended to minimize the formation of side products and simplify the final purification.

Experimental Protocols

Key Experiment: Pinacol Coupling of Acetone

This procedure is a representative method for the synthesis of the 2,3-dimethyl-2,3-butanediol intermediate.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The entire apparatus is maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Magnesium turnings and a catalytic amount of iodine are placed in the flask. Anhydrous solvent (e.g., toluene or THF) is added, followed by a small amount of acetone. The reaction is initiated, often with gentle heating.

  • Addition of Acetone: A solution of dry acetone in the anhydrous solvent is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion and Workup: After the addition is complete, the mixture is refluxed until the magnesium is consumed. The reaction is then cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure. The resulting crude pinacol can be purified by recrystallization or distillation.

Logical Relationships in the Synthesis

The following diagram illustrates the synthetic pathway from acetone to the target molecule, highlighting the formation of the key intermediate and a major side product.

Synthesis_Pathway Acetone Acetone Pinacol 2,3-Dimethyl-2,3-butanediol (Pinacol) Acetone->Pinacol Pinacol Coupling Pinacolone Pinacolone (Side Product) Pinacol->Pinacolone Pinacol Rearrangement (Acidic Conditions) Target This compound Pinacol->Target Double Acylation

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Purification of 4,4,5,5-Tetramethyl-2,7-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4,4,5,5-Tetramethyl-2,7-octanedione.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Purification - Incomplete reaction leading to the presence of starting materials. - Formation of side products such as pinacol rearrangement products.[1][2][3][4] - Inefficient separation of structurally similar impurities.- Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, catalyst, reaction time) to minimize side product formation. - Employ a multi-step purification strategy combining distillation, chromatography, and/or recrystallization.
Difficulty in Removing a Persistent Impurity - The impurity may have a boiling point very close to the product. - The impurity may co-elute with the product during column chromatography. - The impurity may have similar solubility to the product, making recrystallization ineffective.- Attempt fractional vacuum distillation for compounds with close boiling points.[5][6][7] - For column chromatography, experiment with different solvent systems (mobile phases) and stationary phases to improve separation.[8][9][10][11][12] - For recrystallization, try a different solvent or a solvent mixture to alter the solubility of the product and impurity.[13][14][15]
Product Oiling Out During Recrystallization - The chosen solvent is too nonpolar for the compound at lower temperatures. - The solution is cooled too rapidly.- Select a more polar solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Recovery After Purification - Multiple purification steps leading to material loss at each stage. - Product decomposition during distillation due to high temperatures. - Product is significantly soluble in the recrystallization solvent even at low temperatures.- Minimize the number of transfer steps. - Use vacuum distillation to lower the boiling point and prevent decomposition.[5][6][7] - For recrystallization, use a minimal amount of hot solvent to dissolve the product and ensure the solvent is ice-cold when washing the crystals.
Inconsistent Results in Purity Analysis (e.g., GC-MS) - Inconsistent sample preparation. - Issues with the GC-MS instrument, such as column bleed or improper calibration. - Co-elution of the product with an impurity.- Ensure consistent and reproducible sample preparation protocols. - Perform regular maintenance and calibration of the GC-MS instrument. - Optimize the GC temperature program and consider using a different column to resolve co-eluting peaks.[16][17][18][19]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can arise from the synthetic route employed. If a pinacol coupling-type reaction is used, unreacted starting ketone (e.g., 3,3-dimethyl-2-butanone) and the intermediate diol (e.g., 2,2,3,3-tetramethyl-1,4-butanediol) may be present. Furthermore, side reactions like the pinacol rearrangement can lead to isomeric ketone byproducts.[1][2][3][4] Oxidation of any intermediate diols could also introduce other ketonic impurities.

Q2: What is the recommended first step for purifying crude this compound?

A2: For a high-boiling liquid like this compound, vacuum distillation is an excellent initial purification step.[5][6][7][20] This technique effectively removes non-volatile impurities and can separate components with significantly different boiling points. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition of the product.[5][6]

Q3: How can I effectively separate this compound from structurally similar impurities?

A3: Column chromatography is a powerful technique for separating compounds with similar physical properties.[8][9][12] For a relatively nonpolar compound like this compound, normal-phase chromatography with a silica gel stationary phase and a nonpolar mobile phase (e.g., a hexane/ethyl acetate gradient) is a good starting point. Experimenting with the solvent polarity is key to achieving optimal separation.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be an effective final purification step if the product is a solid at room temperature or if a suitable solvent is found in which the compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents to test for nonpolar ketones include hexanes, heptane, or mixtures of these with a slightly more polar solvent like acetone or ethyl acetate.[13][14][15]

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing the purity of volatile compounds like ketones.[16][17][18][19] It can separate components of a mixture and provide information about their molecular weight and structure, which is useful for identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C NMR) is also crucial for confirming the structure of the purified product and identifying any residual impurities.[21][22][23][24][25]

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a good vacuum.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin stirring the sample.

    • Gradually apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.

    • Monitor the temperature closely to ensure a clean separation.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • Analyze the collected fraction for purity using GC-MS or NMR.

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the partially purified this compound in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a nonpolar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (e.g., 2%, 5%, 10% ethyl acetate in hexane).

    • Collect fractions of the eluent in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude 4,4,5,5-Tetramethyl- 2,7-octanedione Distillation Vacuum Distillation Crude->Distillation Initial Cleanup Chromatography Column Chromatography Distillation->Chromatography Separation of Close Boiling Impurities Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing (if solid) Chromatography->Analysis Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product If Purity is >99%

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Start: Impure Product CheckPurity Assess Purity (GC-MS, NMR) Start->CheckPurity HighBoiling High Boiling Impurities? CheckPurity->HighBoiling Purity < 99% Pure Pure Product CheckPurity->Pure Purity > 99% SimilarPolarity Structurally Similar Impurities? HighBoiling->SimilarPolarity No VacuumDistill Perform Vacuum Distillation HighBoiling->VacuumDistill Yes ColumnChrom Perform Column Chromatography SimilarPolarity->ColumnChrom Yes Recrystallize Consider Recrystallization SimilarPolarity->Recrystallize No VacuumDistill->CheckPurity ColumnChrom->CheckPurity Recrystallize->CheckPurity

Caption: Troubleshooting logic for selecting a purification method.

References

Long-term stability and storage conditions for 4,4,5,5-Tetramethyl-2,7-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and storage of 4,4,5,5-Tetramethyl-2,7-octanedione, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize exposure to moisture and oxygen. While specific long-term stability data is not extensively published, general practices for analogous β-diketones suggest that refrigeration (2-8 °C) is a suitable condition for long-term storage. For critical applications, storage at -20 °C may further extend the shelf life.

Q2: What are the known degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not well-documented in publicly available literature, β-diketones, in general, are susceptible to certain degradation mechanisms. These can include:

  • Hydrolysis: The diketone functionality can be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Oxidation: Exposure to oxygen, especially in the presence of light or metal catalysts, can lead to oxidative degradation.

  • Photodegradation: Like many organic compounds, exposure to UV light can induce degradation.[1]

It is important to note that this compound exists in equilibrium between its diketo and enol tautomers. The relative stability of these forms and their susceptibility to degradation may differ.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using standard analytical techniques for carbonyl compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed to determine purity and identify potential volatile impurities or degradation products.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural confirmation and purity assessment.[3]

Q4: Are there any known incompatibilities for this compound?

A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation. As a general precaution, it is best to avoid storing the compound in close proximity to reactive chemicals.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to moisture or air, leading to hydration or oxidation.Store the compound in a desiccator or under an inert atmosphere. Ensure the container is tightly sealed.
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.Re-evaluate the purity of the compound using HPLC or GC-MS. If degradation is confirmed, use a fresh, properly stored batch.
Appearance of new peaks in analytical chromatograms (HPLC, GC) Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in tracking the stability of your sample over time.

Stability Data

Storage Condition Time Point Purity (%) (Illustrative) Appearance
2-8 °C (Refrigerated, Dark, Inert Atmosphere) 0 months99.5White crystalline solid
12 months99.2No change
24 months98.9No change
25 °C / 60% RH (Ambient, Dark) 0 months99.5White crystalline solid
6 months98.0Slight yellowing
12 months96.5Yellowing, slight clumping
40 °C / 75% RH (Accelerated) 0 months99.5White crystalline solid
1 month95.0Yellow solid
3 months91.2Brownish, sticky solid

RH = Relative Humidity. Data is for illustrative purposes only.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Stability chambers (e.g., 40 °C/75% RH, 25 °C/60% RH)

  • Refrigerator (2-8 °C)

  • Amber glass vials with Teflon-lined caps

  • HPLC system with UV detector

  • GC-MS system

  • Analytical balance

  • Solvents (HPLC grade)

2. Procedure:

  • Initial Analysis (T=0):

    • Characterize the initial batch of this compound for purity (by HPLC and/or GC-MS), appearance, and any other relevant physical properties. This serves as the baseline.

  • Sample Preparation:

    • Aliquot approximately 10-20 mg of the compound into separate amber glass vials for each time point and storage condition.

    • Tightly seal the vials. For studies under inert atmosphere, purge the vials with argon or nitrogen before sealing.

  • Storage:

    • Place the vials in the respective stability chambers:

      • Accelerated: 40 °C / 75% RH

      • Ambient: 25 °C / 60% RH

      • Refrigerated: 2-8 °C (control)

  • Time Points:

    • Pull samples for analysis at predetermined time points (e.g., 1, 3, 6, 12, 24 months). For accelerated conditions, shorter time points (e.g., 1, 2, 3, 6 months) are typically used.

  • Analysis:

    • At each time point, analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

    • Visually inspect the samples for any changes in physical appearance.

    • GC-MS can be used to identify and characterize any significant degradation products.

  • Data Analysis:

    • Plot the purity of this compound as a function of time for each storage condition.

    • Use the data from the accelerated conditions to predict the shelf life at the recommended storage conditions using appropriate kinetic models (e.g., Arrhenius equation).[4]

Visualizations

Troubleshooting Workflow for Stability Issues

Troubleshooting Workflow Troubleshooting Workflow for Stability Issues of this compound start Inconsistent Experimental Results or Physical Change check_purity Assess Purity (HPLC/GC-MS) start->check_purity is_pure Purity > 98%? check_purity->is_pure investigate_other Investigate Other Experimental Parameters is_pure->investigate_other Yes degradation_suspected Degradation Suspected is_pure->degradation_suspected No end_good Problem Resolved investigate_other->end_good check_storage Review Storage Conditions degradation_suspected->check_storage improper_storage Improper Storage (Light, Air, Moisture, Temp.) check_storage->improper_storage correct_storage Implement Correct Storage Procedures improper_storage->correct_storage new_batch Use Fresh Batch of Compound correct_storage->new_batch new_batch->end_good end_bad Problem Persists (Contact Supplier) new_batch->end_bad

Caption: Logical workflow for troubleshooting stability issues.

References

Safe handling and disposal of 4,4,5,5-Tetramethyl-2,7-octanedione waste

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4,4,5,5-Tetramethyl-2,7-octanedione

Frequently Asked Questions (FAQs)

Q1: What are the primary potential hazards associated with this compound?

A1: Based on data for similar compounds, this chemical should be handled as a combustible substance that may form explosive mixtures with air upon intense heating. While specific toxicity data is unavailable, related compounds can cause skin and eye irritation. Prolonged or repeated exposure to similar ketones may cause damage to organs. Therefore, it is crucial to avoid creating dust or vapors and to prevent contact with skin and eyes.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE regimen is essential. This includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EU standard EN166 or NIOSH (US) standards.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., neoprene or nitrile rubber) inspected for integrity before use.

  • Body Protection: A flame-retardant lab coat or full protective suit should be worn to prevent skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.

Q3: What are the immediate first-aid measures in case of accidental exposure?

A3:

  • After Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek urgent medical attention.

  • After Skin Contact: Take off all contaminated clothing at once. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, consult a physician.

  • After Eye Contact: Rinse the eyes cautiously with plenty of water for several minutes, making sure to rinse under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.

  • After Swallowing: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the container or label if possible.

Q4: How should this compound be stored correctly?

A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area. Keep it away from heat, sparks, open flames, and other sources of ignition. It should also be stored away from strong oxidizing agents.

Q5: What is the proper procedure for disposing of waste containing this chemical?

A5: All waste containing this compound must be treated as hazardous chemical waste.

  • Collect waste in a suitable, labeled, and sealed container.

  • Do not mix with other waste streams unless directed by your institution's EHS guidelines.

  • Dispose of the contents and container through an approved waste disposal plant. Never discharge into drains or the environment.

Troubleshooting Guide

Issue / Problem Recommended Action & Solution
Spill: A small amount of solid this compound has been spilled on the benchtop.1. Evacuate & Ventilate: Ensure the immediate area is clear and increase ventilation. 2. Control Ignition Sources: Remove all sources of ignition from the area. 3. Wear PPE: Don appropriate PPE, including respiratory protection. 4. Contain & Collect: Carefully sweep or scoop the solid material into a labeled container for hazardous waste. Avoid creating dust. Use spark-proof tools. 5. Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
Contamination: My gloves or lab coat came into contact with the chemical.1. Remove Immediately: Carefully remove the contaminated gloves or lab coat, avoiding contact with your skin. 2. Wash Hands: Wash your hands thoroughly with soap and water. 3. Dispose of PPE: Dispose of contaminated disposable items (like gloves) in the designated hazardous waste container. 4. Decontaminate Clothing: Contaminated reusable clothing must be decontaminated before reuse.
Adverse Reaction: I feel unwell (dizzy, nauseous, skin irritation) after working with the compound.1. Stop Work & Move to Fresh Air: Immediately cease all work and move to an area with fresh air. 2. Alert a Colleague: Inform a coworker or supervisor about your symptoms. 3. Follow First-Aid: Follow the appropriate first-aid measures for your symptoms (e.g., rinse skin). 4. Seek Medical Attention: Consult your institution's occupational health services or seek immediate medical attention. Bring the Safety Data Sheet (SDS) of a similar compound if available.

Quantitative Data Summary

Data presented below is for isomers of this compound, as specific data for this compound is not available. These values should be used for estimation purposes only.

PropertyValue (for 2,2,7,7-Tetramethyl-3,6-octanedione)Value (for 3,3,6,6-tetramethyloctane-4,5-dione)
Molecular Formula C₁₂H₂₂O₂C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol 198.30 g/mol
Boiling Point 276.7 ± 13.0 °C at 760 mmHgNot Available
Flash Point 102.8 ± 16.8 °CNot Available
Density 0.9 ± 0.1 g/cm³Not Available
Vapor Pressure 0.0 ± 0.6 mmHg at 25°CNot Available

Experimental Protocols

Detailed Protocol for Safe Handling of a Solid Ketone
  • Preparation and Hazard Assessment:

    • Before starting, review the Safety Data Sheet (SDS) for a closely related compound.

    • Ensure a chemical fume hood is operational and available.

    • Designate a specific area for handling the chemical to contain potential spills.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and waste containers inside the fume hood.

  • Donning Personal Protective Equipment (PPE):

    • Put on a lab coat, safety goggles, and chemically resistant gloves as a minimum requirement.

    • Ensure your PPE is in good condition.

  • Weighing and Transferring the Compound:

    • Perform all weighing and transfer operations within the fume hood to minimize exposure to dust.

    • Use a spatula to carefully transfer the desired amount of this compound from its storage container to a tared weigh boat or directly into the reaction vessel.

    • Avoid jerky movements that could create airborne dust.

    • Securely close the storage container immediately after use.

  • Dissolution and Reaction Setup:

    • Add solvent to the vessel containing the compound slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure the setup is secure. Keep a fire extinguisher rated for chemical fires nearby.

  • Decontamination and Waste Disposal:

    • Clean all non-disposable equipment that came into contact with the chemical. Rinse with an appropriate solvent and collect the rinsate as hazardous waste.

    • Dispose of all contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a clearly labeled solid hazardous waste container.

    • Wipe down the work surface inside the fume hood with a suitable solvent.

  • Final Steps:

    • Carefully remove your PPE, starting with gloves, then goggles, and finally the lab coat.

    • Wash your hands thoroughly with soap and water.

Mandatory Visualization

Safe_Handling_Workflow start Start: Experiment Planning assess 1. Hazard Assessment (Review SDS of related compounds) start->assess ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe handle 3. Handle Chemical in Fume Hood (Weighing, Transferring) ppe->handle waste 4. Segregate Waste (Collect in labeled container) handle->waste spill_check Spill Occurred? waste->spill_check spill_response 5. Execute Spill Response Protocol spill_check->spill_response Yes decon 6. Decontaminate Work Area & Equipment spill_check->decon No spill_response->decon dispose 7. Arrange for Professional Waste Disposal decon->dispose end End: Procedure Complete dispose->end

Caption: Workflow for the safe handling and disposal of chemical waste.

Troubleshooting a failed 4,4,5,5-Tetramethyl-2,7-octanedione synthesis reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice for the synthesis of 4,4,5,5-Tetramethyl-2,7-octanedione. The most plausible synthetic route involves a two-step process: the pinacol rearrangement of 2,3-dimethyl-2,3-butanediol (pinacol) to form 3,3-dimethyl-2-butanone (pinacolone), followed by the oxidative coupling of the pinacolone enolate. This guide is structured to address potential issues that may arise during each of these stages.

Overall Experimental Workflow

G cluster_0 Step 1: Pinacol Rearrangement cluster_1 Step 2: Oxidative Coupling a Pinacol + Acid Catalyst b Heating and Reaction Monitoring a->b c Work-up and Purification b->c d Pinacolone c->d e Pinacolone + Base d->e Proceed to next step f Enolate Formation e->f g Addition of Oxidizing Agent f->g h Reaction and Quenching g->h i Purification h->i j This compound i->j G start Reaction Failure or Low Yield q1 Is the starting material consumed? start->q1 a1_yes Low yield of pinacolone q1->a1_yes Yes a1_no Starting material recovered q1->a1_no No q2 Is there a significant byproduct? a1_yes->q2 a1_no_sol Increase acid catalyst concentration or reaction temperature. a1_no->a1_no_sol a2_yes Likely 2,3-dimethyl-1,3-butadiene. Reduce acid concentration and/or temperature. q2->a2_yes Yes a2_no Check for mechanical losses during work-up. q2->a2_no No

Considerations for scaling up the production of 4,4,5,5-Tetramethyl-2,7-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the synthesis and scale-up of 4,4,5,5-Tetramethyl-2,7-octanedione.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent laboratory-scale synthesis is the oxidative coupling of the lithium enolate of pinacolone. This method is favored for its directness in forming the C4-C5 bond of the target molecule.

Q2: What are the critical parameters to control during the oxidative coupling reaction?

A2: Temperature control is crucial during the formation of the lithium enolate to prevent side reactions. The choice of oxidant and the rate of its addition can significantly impact the yield and purity of the product. Anhydrous conditions are essential as lithium enolates are highly moisture-sensitive.

Q3: What are the expected major byproducts in this synthesis?

A3: The primary byproduct is often unreacted pinacolone. Other potential byproducts can arise from aldol condensation of pinacolone, especially if the temperature is not adequately controlled during enolate formation. Over-oxidation can also lead to the formation of smaller, fragmented products.

Q4: What are the recommended purification methods for this compound?

A4: Due to its relatively high boiling point and solid nature at room temperature, purification can be achieved by recrystallization from a suitable solvent system, such as hexanes or ethanol. For larger scales or to remove volatile impurities, fractional distillation under reduced pressure is a viable option.

Q5: Are there any specific safety precautions to consider during the scale-up of this process?

A5: Yes, several safety precautions are critical. The use of lithium diisopropylamide (LDA) requires an inert atmosphere and careful handling due to its pyrophoric nature. The reaction can be exothermic, necessitating controlled addition of reagents and efficient heat dissipation, especially on a larger scale. Proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete enolate formation due to residual moisture in the solvent or glassware.Ensure all glassware is flame-dried under vacuum and solvents are rigorously dried before use.
Inactive or degraded LDA solution.Use a freshly prepared or recently titrated LDA solution.
Oxidant was not effective.Verify the purity and activity of the oxidizing agent (e.g., CuCl₂).
Formation of Significant Aldol Condensation Byproducts Temperature during enolate formation was too high.Maintain a low temperature (typically -78 °C) during the deprotonation of pinacolone with LDA.
Slow addition of pinacolone to the LDA solution.Add the pinacolone dropwise to the LDA solution at -78 °C to ensure rapid deprotonation and minimize self-condensation.
Product is Contaminated with Unreacted Pinacolone Insufficient amount of oxidizing agent used.Use a slight excess of the oxidizing agent to ensure complete coupling of the enolate.
Incomplete reaction.Increase the reaction time or slightly elevate the temperature after the addition of the oxidant, monitoring the reaction progress by TLC or GC.
Difficulty in Product Isolation/Purification Product oiling out during recrystallization.Adjust the solvent system or cool the solution more slowly to promote crystal growth. Seeding with a small crystal of pure product can also be beneficial.
Co-distillation with solvent during vacuum distillation.Ensure the use of an efficient distillation column and carefully control the vacuum and temperature gradient.

Experimental Protocols

Synthesis of this compound via Oxidative Coupling

This protocol is a representative procedure for the laboratory-scale synthesis.

Materials and Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

  • Pinacolone (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine (freshly distilled)

  • Copper(II) chloride (anhydrous)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a flame-dried three-neck flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine via syringe.

    • Slowly add n-butyllithium dropwise while maintaining the temperature at -78 °C.

    • Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Slowly add pinacolone dropwise to the LDA solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Oxidative Coupling:

    • In a separate flask, prepare a slurry of anhydrous copper(II) chloride in anhydrous THF.

    • Slowly add the CuCl₂ slurry to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from hexanes or by vacuum distillation.

Quantitative Data (Representative)
Reagent Molar Equivalent Molecular Weight ( g/mol ) Amount Volume
Diisopropylamine1.1101.191.11 g1.55 mL
n-Butyllithium (2.5 M)1.0564.06-4.2 mL
Pinacolone1.0100.161.0 g1.23 mL
Copper(II) chloride1.2134.451.61 g-
Anhydrous THF-72.11-50 mL
Product 198.30 Expected Yield: ~70-80%
Reaction Parameter Value
Enolate Formation Temperature-78 °C
Coupling Reaction Temperature-78 °C to Room Temperature
Reaction Time12-16 hours

Visualizations

Signaling_Pathway Pinacolone Pinacolone Enolate Lithium Enolate of Pinacolone Pinacolone->Enolate Deprotonation LDA LDA in THF (-78 °C) LDA->Enolate Radical Enolate Radical Enolate->Radical Single Electron Transfer CuCl2 CuCl₂ (Oxidant) CuCl2->Radical Dimer Dimerized Intermediate Radical->Dimer Dimerization Product 4,4,5,5-Tetramethyl- 2,7-octanedione Dimer->Product Tautomerization

Caption: Reaction mechanism for the oxidative coupling of pinacolone.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare LDA solution in anhydrous THF at -78 °C B Add Pinacolone to LDA solution at -78 °C A->B C Add CuCl₂ slurry at -78 °C B->C D Warm to RT and stir overnight C->D E Quench with aq. NH₄Cl D->E F Extract with Et₂O E->F G Dry and concentrate F->G H Purify by recrystallization or vacuum distillation G->H

Caption: Experimental workflow for the synthesis of the target compound.

Troubleshooting_Tree Start Low Product Yield Q1 Check for unreacted starting material (Pinacolone) Start->Q1 A1_Yes Incomplete reaction or insufficient oxidant Q1->A1_Yes Yes A1_No Decomposition or side reactions Q1->A1_No No Sol1 Increase reaction time/temp or add more oxidant A1_Yes->Sol1 Q2 Presence of aldol condensation byproducts? A1_No->Q2 A2_Yes High temperature during enolate formation Q2->A2_Yes Yes A2_No Check for other impurities Q2->A2_No No Sol2 Maintain -78 °C during LDA and pinacolone addition A2_Yes->Sol2 Sol3 Analyze byproducts by GC-MS to identify other issues A2_No->Sol3

Caption: Troubleshooting decision tree for low product yield.

Methods for removing starting material from 4,4,5,5-Tetramethyl-2,7-octanedione product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,4,5,5-Tetramethyl-2,7-octanedione, specifically concerning the removal of starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and byproducts I need to remove from my this compound product?

A1: Based on common synthetic routes, the most likely starting material to be present as an impurity is pinacolone (3,3-dimethyl-2-butanone). The synthesis often involves a pinacol coupling reaction of pinacolone followed by a pinacol rearrangement. Therefore, unreacted pinacolone is the primary impurity to target for removal. Depending on the specific reaction conditions, side products from coupling reactions could also be present.

Q2: I have a significant amount of a lower boiling point impurity in my product. How can I identify it?

A2: The most probable low-boiling impurity is the starting material, pinacolone. You can confirm its presence using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of your crude product with a known standard of pinacolone.

Q3: Which purification method is most effective for removing pinacolone?

A3: Due to the significant difference in boiling points between pinacolone and the desired product, fractional distillation is generally the most effective and scalable method for removing the bulk of the unreacted starting material. For smaller scales or to remove trace amounts of impurities, column chromatography is a suitable alternative.

Q4: Can I use a chemical method, like a sodium bisulfite wash, to remove unreacted pinacolone?

A4: While sodium bisulfite washes are effective for removing many aldehydes and unhindered ketones, they are generally less effective for sterically hindered ketones like pinacolone.[][2][3][4][5] The bulky tert-butyl group adjacent to the carbonyl functionality in pinacolone hinders the formation of the bisulfite adduct, making this method inefficient for its removal.[][3]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Issue 1: Inefficient Separation of Starting Material by Distillation

Problem: After performing fractional distillation, a significant amount of pinacolone remains in the this compound product.

Possible Causes & Solutions:

Cause Solution
Insufficient Column Efficiency Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates. This will provide better separation between liquids with close boiling points.
Incorrect Distillation Rate A distillation rate that is too fast will not allow for proper equilibrium between the liquid and vapor phases in the column, leading to poor separation. Reduce the heating rate to ensure a slow and steady distillation.
Inaccurate Temperature Monitoring Ensure the thermometer bulb is correctly positioned at the top of the distillation head, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.
Pressure Fluctuations If performing vacuum distillation, ensure a stable vacuum is maintained. Fluctuations in pressure will cause the boiling points to change, leading to co-distillation of the product and impurity.
Issue 2: Co-elution of Product and Starting Material during Column Chromatography

Problem: Pinacolone and this compound are not well-separated on a silica gel column.

Possible Causes & Solutions:

Cause Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing both compounds to elute quickly. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before running the column.[6][7]
Column Overloading Loading too much crude product onto the column will result in broad bands and poor separation. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
Improper Column Packing An improperly packed column with air bubbles or cracks will lead to channeling and inefficient separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.

Data Presentation

The following table summarizes the key physical properties of the product and the likely starting material, which are critical for selecting and optimizing a purification method.

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C) General Polarity
This compound C12H22O2198.30Significantly higher than pinacolone (estimated >200 °C)Moderately Polar
Pinacolone C6H12O100.16103-106[][8]Less Polar than the diketone product

Experimental Protocols

Protocol 1: Fractional Distillation for Removal of Pinacolone

This protocol describes the purification of this compound from the lower-boiling starting material, pinacolone.

Materials:

  • Crude this compound containing pinacolone

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Vacuum source (optional, for high-boiling point products)

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Charge the round-bottom flask with the crude product and add boiling chips or a magnetic stir bar.

  • Assemble the fractionating column, distillation head, condenser, and receiving flask. Ensure all joints are properly sealed.

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. The first fraction to distill should be pinacolone, which will have a boiling point of approximately 103-106 °C.

  • Collect this first fraction in a separate receiving flask.

  • Once all the pinacolone has distilled, the temperature will either drop or begin to rise sharply.

  • Increase the heating to distill the pure this compound at its higher boiling point. Collect this in a clean, tared receiving flask.

  • Stop the distillation before the distilling flask runs dry.

  • Analyze the collected fractions for purity using an appropriate analytical method (e.g., GC, NMR).

Protocol 2: Column Chromatography for Removal of Trace Impurities

This protocol is suitable for removing trace amounts of pinacolone and other non-polar impurities from the this compound product.

Materials:

  • Crude this compound

  • Silica gel (60-200 mesh)

  • Chromatography column

  • Eluent solvents (e.g., hexane, ethyl acetate)

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Determine the optimal eluent system by running TLC plates of the crude mixture with varying ratios of a non-polar and a more polar solvent (e.g., hexane:ethyl acetate). The ideal system will show good separation between the product spot and the impurity spots.

  • Prepare the column by packing it with a slurry of silica gel in the initial, non-polar eluent. Add a layer of sand on top of the silica gel.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.

  • Carefully load the sample onto the top of the silica gel.

  • Begin eluting the column with the non-polar solvent, collecting fractions.

  • The less polar pinacolone will elute first.

  • Gradually increase the polarity of the eluent by adding more of the polar solvent.

  • The more polar product, this compound, will then elute from the column.

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Purification_Workflow Crude Crude Product (this compound + Pinacolone) Distillation Fractional Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Alternative for trace impurities Pure_Product Pure Product Distillation->Pure_Product High-boiling fraction Waste Impurity Fraction (Pinacolone) Distillation->Waste Low-boiling fraction Chromatography->Pure_Product Polar fractions Chromatography->Waste Non-polar fractions Analysis Purity Analysis (GC, NMR) Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Distillation_Troubleshooting Start Impure Product after Distillation Check_Column Increase Column Efficiency? Start->Check_Column Check_Rate Decrease Distillation Rate? Check_Column->Check_Rate No Solution1 Use longer/packed column Check_Column->Solution1 Yes Check_Temp Correct Thermometer Placement? Check_Rate->Check_Temp No Solution2 Reduce heating Check_Rate->Solution2 Yes Solution3 Adjust thermometer position Check_Temp->Solution3 Yes

Caption: Troubleshooting logic for inefficient fractional distillation.

References

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of 4,4,5,5-Tetramethyl-2,7-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4,4,5,5-Tetramethyl-2,7-octanedione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected peaks in the 1H NMR spectrum of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR spectrum of pure this compound?

A1: The 1H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key signals are a singlet for the twelve equivalent methyl protons on the quaternary carbons and a singlet for the six equivalent methyl protons of the acetyl groups.

Q2: I am seeing more peaks than expected in my 1H NMR spectrum. What could be the cause?

A2: Unexpected peaks can arise from several sources, including residual solvents, impurities from the synthesis, degradation products, or the presence of tautomers. It is crucial to first identify the solvent peaks and then consider other possibilities.

Q3: Could keto-enol tautomerism be responsible for the extra peaks?

A3: While 1,4-diketones can exhibit keto-enol tautomerism, the equilibrium typically favors the diketo form. The presence of bulky tetramethyl substitution in this compound further disfavors enolization. However, the choice of NMR solvent can influence this equilibrium. In polar, protic solvents, or in the presence of acid or base, the enol form may be more prevalent, leading to additional peaks.

Q4: What are some common impurities I should look for?

A4: Common impurities can include unreacted starting materials from the synthesis, side products from unintended reactions, or degradation products. Two potential side products from the synthesis of 1,4-diketones are the product of an intramolecular aldol condensation and a furan derivative formed via the Paal-Knorr synthesis.

Q5: How can I confirm the identity of an unexpected peak?

A5: Several techniques can be employed. A D2O exchange experiment can help identify peaks from exchangeable protons (e.g., -OH from an enol or alcohol impurity). Spiking your sample with a small amount of a suspected impurity and re-acquiring the NMR spectrum can confirm its presence if the peak intensity increases. Additionally, 2D NMR techniques such as COSY and HSQC can help in elucidating the structure of the unknown compound.

Troubleshooting Guide

If you observe unexpected peaks in the 1H NMR spectrum of your this compound sample, follow this troubleshooting workflow:

troubleshooting_workflow start Unexpected Peaks in 1H NMR check_solvent Identify Residual Solvent Peaks start->check_solvent solvent_peaks Peaks Match Known Solvent Shifts? check_solvent->solvent_peaks solvent_identified Subtract Solvent Peaks Mentally solvent_peaks->solvent_identified Yes other_impurities Consider Other Impurities solvent_peaks->other_impurities No solvent_identified->other_impurities d2o_exchange Perform D2O Exchange Experiment other_impurities->d2o_exchange exchangeable_protons Do any peaks disappear or decrease? d2o_exchange->exchangeable_protons enol_alcohol Potential Enol or Alcohol Impurity exchangeable_protons->enol_alcohol Yes no_exchange Peaks are non-exchangeable exchangeable_protons->no_exchange No further_analysis Further Analysis Required (2D NMR, MS) enol_alcohol->further_analysis check_side_products Consider Synthesis Side-Products no_exchange->check_side_products aldol_product Intramolecular Aldol Condensation Product? check_side_products->aldol_product furan_product Paal-Knorr Furan Formation? check_side_products->furan_product aldol_confirmed Characteristic cyclopentenone signals observed aldol_product->aldol_confirmed Yes aldol_product->further_analysis No furan_confirmed Characteristic furan signals observed furan_product->furan_confirmed Yes furan_product->further_analysis No aldol_confirmed->further_analysis furan_confirmed->further_analysis

Caption: Troubleshooting workflow for unexpected NMR peaks.

Data Presentation: Quantitative NMR Data Summary

The following table summarizes the expected 1H NMR chemical shifts for this compound and potential impurities in CDCl3.

CompoundProton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
This compound -C(CH3)2- ~1.1-1.3 Singlet 12H
-C(O)CH3 ~2.1-2.3 Singlet 6H
Potential Impurity 1: Aldol ProductCyclopentenone ring protons~1.5-2.5Multiplets-
(3,4,4-trimethyl-2-(2-oxopropyl)cyclopent-2-en-1-one)Ring methyls~1.0-2.0Singlets-
Acetyl methyl~2.2Singlet-
Potential Impurity 2: Furan DerivativeFuran ring protons~5.9-6.1Singlet-
(2,5-di-tert-butyl-3,4-dimethylfuran)tert-Butyl methyls~1.3Singlet-
Furan methyls~2.1Singlet-

Note: The chemical shifts for potential impurities are estimates based on similar structures and may vary.

Experimental Protocols

D2O Exchange Experiment

Objective: To identify signals from exchangeable protons (e.g., -OH, -NH).

Methodology:

  • Acquire a standard 1H NMR spectrum of the sample in a deuterated solvent (e.g., CDCl3).

  • Add a few drops of deuterium oxide (D2O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Re-acquire the 1H NMR spectrum.

  • Compare the two spectra. Peaks corresponding to exchangeable protons will either disappear or significantly decrease in intensity.

Sample Spiking

Objective: To confirm the presence of a suspected impurity.

Methodology:

  • Acquire a standard 1H NMR spectrum of the sample.

  • Synthesize or obtain a pure sample of the suspected impurity.

  • Add a small, known amount of the pure impurity to the NMR sample.

  • Re-acquire the 1H NMR spectrum.

  • If the intensity of an unexpected peak increases relative to the main compound peaks, the identity of the impurity is confirmed.

Signaling Pathways and Logical Relationships

The formation of common impurities during the synthesis of 1,4-diketones can be visualized as follows:

impurity_formation start 1,4-Diketone Synthesis target_product This compound start->target_product Desired Pathway side_reactions Side Reactions start->side_reactions unreacted_sm Unreacted Starting Materials start->unreacted_sm Incomplete Reaction aldol Intramolecular Aldol Condensation side_reactions->aldol Base/Acid Catalyzed paal_knorr Paal-Knorr Furan Synthesis side_reactions->paal_knorr Acid Catalyzed

Caption: Potential impurity formation pathways.

Preventing decomposition of 4,4,5,5-Tetramethyl-2,7-octanedione during workup

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4,4,5,5-Tetramethyl-2,7-octanedione

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the decomposition of this compound during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decomposition for this compound during workup?

A1: The primary cause of decomposition is exposure to strong basic or acidic conditions. 1,6-Diketones like this compound are particularly susceptible to a base-catalyzed retro-Claisen condensation, which cleaves the carbon-carbon bond between the carbonyl groups and the highly substituted central carbons.[1][2][3] This reaction can be initiated by common bases used in workups, such as sodium hydroxide or potassium carbonate.[1] Strong acids can also catalyze undesirable rearrangement or cyclization reactions.[4]

Q2: What are the visible signs of decomposition?

A2: Signs of decomposition include a lower-than-expected yield of the desired product, the appearance of unexpected spots on Thin Layer Chromatography (TLC), or the presence of additional peaks in analytical data (¹H NMR, GC-MS). The primary byproduct of retro-Claisen condensation would be acetone and 3,3-dimethyl-2-butanone.

Q3: Which pH range is considered safe for the workup of this compound?

A3: To minimize decomposition, the aqueous workup should be maintained under neutral or slightly acidic conditions (pH 6-7). If a basic wash is necessary to remove acidic impurities, it should be performed rapidly at low temperatures using a mild, non-nucleophilic base like sodium bicarbonate.

Q4: Can temperature affect the stability of this compound during workup?

A4: Yes, elevated temperatures can accelerate the rate of decomposition, especially in the presence of acid or base. It is highly recommended to perform all steps of the workup, including extractions and washes, at a reduced temperature (0-5 °C) by using an ice bath.

Troubleshooting Guide

Problem: My yield of this compound is significantly low after workup.

Potential Cause Troubleshooting Solution
Exposure to Strong Base Avoid using strong bases like NaOH or KOH. For neutralizing acids, use a saturated solution of sodium bicarbonate (NaHCO₃) and perform the wash quickly at low temperature (0-5 °C).
Prolonged Workup Time Minimize the contact time between the compound and the aqueous phase. Perform extractions and washes efficiently without lengthy delays between steps.
High Temperature Ensure all aqueous solutions are pre-chilled and conduct the workup in an ice bath to maintain a low temperature throughout the process.
Acid-Catalyzed Rearrangement If the reaction was run under strong acidic conditions, neutralize carefully with a chilled, weak base. Avoid strong acid washes during the workup.

Problem: My analytical data (NMR, GC-MS) shows the presence of acetone and 3,3-dimethyl-2-butanone.

This is a strong indication that a retro-Claisen condensation has occurred. The diagram below illustrates this decomposition pathway. To prevent this, strict adherence to neutral or mildly acidic conditions and low temperatures is critical.

Decomposition Pathway Diagram

Decomposition_Pathway cluster_main Retro-Claisen Condensation diketone This compound enolate Enolate Intermediate diketone->enolate Base (e.g., OH⁻) cleavage C-C Bond Cleavage enolate->cleavage products Acetone + 3,3-Dimethyl-2-butanone anion cleavage->products final_products Acetone + 3,3-Dimethyl-2-butanone products->final_products Protonation

Caption: Base-catalyzed retro-Claisen decomposition of the target diketone.

Recommended Experimental Protocol: Gentle Workup

This protocol is designed to minimize the risk of decomposition during the isolation of this compound.

Materials:

  • Reaction mixture containing the product.

  • Diethyl ether or Ethyl acetate (chilled).

  • Saturated sodium bicarbonate (NaHCO₃) solution (chilled to 0-5 °C).

  • Brine (saturated NaCl solution) (chilled to 0-5 °C).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Ice bath.

Procedure:

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice bath to 0-5 °C.

  • Quenching: Slowly add a chilled, saturated solution of ammonium chloride (NH₄Cl) or deionized water to quench the reaction. Maintain the temperature below 10 °C.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with a chilled organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine Organic Layers: Combine the organic extracts in the separatory funnel.

  • Neutralizing Wash (if necessary): If the reaction was acidic, perform a single, rapid wash with chilled, saturated NaHCO₃ solution. Shake gently for 30-60 seconds, allow the layers to separate quickly, and drain the aqueous layer.

  • Brine Wash: Wash the organic layer once with chilled brine to remove residual water.

  • Drying: Drain the organic layer into a flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 30 °C.

Gentle Workup Workflow

Gentle_Workup start End of Reaction cool Cool Reaction to 0-5 °C start->cool quench Quench with Chilled Sat. NH₄Cl or H₂O cool->quench extract Extract 3x with Chilled Organic Solvent quench->extract combine Combine Organic Layers extract->combine wash_bicarb Optional: Quick Wash with Chilled Sat. NaHCO₃ combine->wash_bicarb wash_brine Wash with Chilled Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Concentrate in vacuo (Bath Temp < 30 °C) dry->evaporate product Isolated Product evaporate->product

Caption: Recommended workflow for a gentle workup to preserve the diketone.

References

Effect of base choice on the outcome of Claisen condensations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Claisen Condensations

This guide provides troubleshooting advice and frequently asked questions regarding the critical role of base selection in Claisen and Dieckmann condensations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Claisen condensation is giving a low yield. What is the most common issue related to the choice of base?

A1: The most frequent problem is an incorrect choice of base, leading to side reactions, or using an insufficient amount of base. For a standard Claisen condensation, the alkoxide base should match the alkoxy group of the ester to prevent transesterification.[1][2] For example, when reacting ethyl acetate, sodium ethoxide is the appropriate base.[3][4][5][6] Using a different alkoxide, like sodium methoxide with an ethyl ester, can lead to a mixture of products, thereby reducing the yield of the desired β-keto ester.[2]

Another critical factor is the amount of base used. The Claisen condensation requires a stoichiometric amount (at least one full equivalent) of base, not a catalytic amount.[7][8][9] This is because the final step of the reaction, the deprotonation of the product β-keto ester, is the thermodynamic driving force of the reaction.[1][10][11] This deprotonation consumes the base.

Q2: I am observing multiple ester products in my reaction mixture. What could be the cause?

A2: The formation of multiple ester products is a classic sign of transesterification . This occurs when the alkoxide base used does not match the alcohol portion of your starting ester.[2] For instance, if you use sodium methoxide with ethyl propanoate, the methoxide can attack the carbonyl group of the ethyl ester, leading to the formation of methyl propanoate. This results in a complex mixture of starting materials and products from both the intended Claisen condensation and crossed condensations.

To avoid this, always use an alkoxide base corresponding to the ester's alkyl group (e.g., sodium ethoxide with ethyl esters, sodium methoxide with methyl esters).[1][2]

Q3: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as a base?

A3: It is highly discouraged to use hydroxide bases like NaOH or KOH for Claisen condensations. These bases will cause saponification (hydrolysis) of the ester starting material, converting it into a carboxylate salt.[2] This salt is unreactive under these conditions and will not undergo condensation, leading to reaction failure.

Q4: When is it appropriate to use a stronger or non-alkoxide base like sodium hydride (NaH), sodium amide (NaNH₂), or LDA?

A4: Stronger bases are often used to improve reaction yields.[10][11][12]

  • Sodium Hydride (NaH) or Sodium Amide (NaNH₂): These very strong bases can deprotonate the ester more effectively than alkoxides, which can lead to higher yields.[10][11][12] They are particularly useful in intramolecular Claisen condensations (Dieckmann condensations).

  • Lithium Diisopropylamide (LDA): This is a strong, non-nucleophilic, and sterically hindered base. It is ideal for crossed Claisen condensations where you want to selectively deprotonate one ester to form an enolate without it attacking the ester carbonyl of the same type.[9] LDA is generally not used in classic Claisen condensations because it can also enolize the electrophilic ester.[9]

Q5: My starting ester has only one alpha-hydrogen. Why is the reaction not working?

A5: The Claisen condensation fails with substrates having only one α-hydrogen because the thermodynamic driving force of the reaction is the final deprotonation of the β-keto ester product.[9] The resulting enolate is highly resonance-stabilized. If the β-keto ester product has no acidic proton between the two carbonyl groups, this final deprotonation cannot occur, and the equilibrium will not be driven towards the product.[9]

Data Presentation: Effect of Base on Yield

The yield of a Claisen condensation can be significantly influenced by the choice of base and the reaction conditions. The following table summarizes yields for different Claisen-type reactions.

Reactant(s)BaseConditionsProductYield (%)
Ethyl acetateSodium ethoxide (from Na in EtOH)RefluxEthyl acetoacetate~30%[3]
Ethyl phenylacetatePotassium tert-butoxide100 °C, 30 min, solvent-free2,4-Diphenyl acetoacetate80%[13][14][15]
Acyclic diester intermediateLiHMDSNot specifiedBrominated bicyclic product>74%[16]

Note: Direct comparison of yields is challenging as reaction substrates and conditions vary. However, it is generally reported that stronger bases like NaH or NaNH₂ can increase yields compared to sodium ethoxide.[10][11]

Experimental Protocols

General Protocol for a Classic Claisen Condensation (e.g., Ethyl Acetate Self-Condensation)

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Reagent and Glassware Preparation:

  • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
  • Use anhydrous solvent. The solvent should match the alcohol portion of the ester and base (e.g., absolute ethanol for the reaction of an ethyl ester with sodium ethoxide).

2. Reaction Setup:

  • Set up a round-bottom flask with a reflux condenser and a drying tube or an inert gas inlet.
  • Add the chosen base to the flask. For sodium ethoxide, it can be generated in situ by carefully adding sodium metal to absolute ethanol. Alternatively, commercially prepared sodium ethoxide can be used. A stoichiometric amount of base is required.[7]

3. Addition of Ester:

  • Slowly add the anhydrous ester (e.g., ethyl acetate) to the solution of the base in the corresponding alcohol via an addition funnel.

4. Reaction Execution:

  • Heat the reaction mixture to reflux and maintain it for the required time (this can range from a few hours to overnight, and should be monitored by TLC).

5. Work-up and Isolation:

  • After the reaction is complete, cool the mixture to room temperature.
  • The product exists as its sodium salt. To isolate the neutral β-keto ester, the reaction mixture must be acidified. Slowly add an aqueous acid (e.g., dilute HCl or acetic acid) until the solution is acidic.[3]
  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
  • Remove the solvent under reduced pressure to obtain the crude β-keto ester.

6. Purification:

  • Purify the crude product, typically by vacuum distillation or column chromatography.

Visualizations

Logical Workflow for Base Selection in Claisen Condensations

BaseSelection start Start: Plan Claisen Condensation ester_type What type of Claisen? start->ester_type base_choice Select Base ester_type->base_choice Standard (Self-Condensation) ester_type->base_choice Intramolecular (Dieckmann) ester_type->base_choice Crossed Condensation sub_base1 Use matching alkoxide (e.g., NaOEt for Ethyl Ester) base_choice->sub_base1 Standard (Self-Condensation) sub_base2 Alkoxide, NaH, or other strong bases base_choice->sub_base2 Intramolecular (Dieckmann) sub_base3 Use strong, non-nucleophilic base (e.g., LDA, LiHMDS) base_choice->sub_base3 Crossed Condensation side_reactions Potential Side Reactions transester transester side_reactions->transester Transesterification sapon sapon side_reactions->sapon Saponification (if NaOH/KOH used) sub_base1->side_reactions Mismatched Base

Caption: A decision-making flowchart for selecting the appropriate base in various Claisen condensations.

Reaction Pathways: Desired vs. Side Reactions

ReactionPathways cluster_start Starting Materials cluster_bases Base Choice cluster_products Reaction Outcomes Ester Ethyl Ester (RCOOEt) Claisen_Product Desired Product: β-Keto Ester Ester->Claisen_Product Correct Base Transester_Product Side Product: Transesterification (Mixture of Esters) Ester->Transester_Product Mismatched Alkoxide Sapon_Product Side Product: Saponification (Carboxylate Salt) Ester->Sapon_Product Hydroxide Base NaOEt Sodium Ethoxide (NaOEt) NaOEt->Claisen_Product NaOMe Sodium Methoxide (NaOMe) NaOMe->Transester_Product NaOH Sodium Hydroxide (NaOH) NaOH->Sapon_Product

Caption: The impact of base selection on the outcome of a reaction with an ethyl ester.

References

Validation & Comparative

A Comparative Guide to Diketone Ligands: Spotlight on 4,4,5,5-Tetramethyl-2,7-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, diketone ligands stand out for their versatility in forming stable complexes with a wide array of metal ions. These complexes are pivotal in catalysis, materials science, and as building blocks for more complex molecular architectures. This guide provides a comparative analysis of 4,4,5,5-tetramethyl-2,7-octanedione against three widely utilized diketone ligands: acetylacetone (acac), dibenzoylmethane (dbm), and thenoyltrifluoroacetone (tta).

Due to the limited availability of direct experimental data for this compound, this guide will leverage established principles of coordination chemistry to project its properties based on its unique structure. The comparison with well-characterized ligands will offer a framework for understanding its potential advantages and disadvantages in various applications.

General Properties and Structures

β-Diketone ligands are characterized by two carbonyl groups separated by a methylene group. They exist in equilibrium between the keto and enol tautomers, with the enol form being stabilized by intramolecular hydrogen bonding. Deprotonation of the enol form yields a bidentate monoanionic ligand that coordinates to a metal ion to form a stable six-membered chelate ring.

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer cluster_anion Diketonate Anion cluster_complex Metal Complex Keto R1-C(=O)-CH2-C(=O)-R2 Enol R1-C(=O)-CH=C(OH)-R2 Keto->Enol Tautomerization Anion [R1-C(=O)-CH=C(O)-R2]⁻ Enol->Anion -H⁺ Metal Mⁿ⁺ Anion->Metal +Mⁿ⁺ O1 O O2 O C1 C C2 C CH CH R1 R1 R2 R2

Figure 1: General structure and coordination of β-diketone ligands.

The substituents (R1 and R2) on the diketone backbone play a crucial role in determining the steric and electronic properties of the ligand and, consequently, the characteristics of the resulting metal complex.

Comparison of Diketone Ligands

This section compares the structural and electronic features of this compound with acetylacetone, dibenzoylmethane, and thenoyltrifluoroacetone.

LigandStructureKey Features
This compound Bulky Alkyl Groups: The two tertiary butyl groups introduce significant steric hindrance around the coordination site.
Acetylacetone (acac) Smallest β-Diketone: Minimal steric hindrance, allowing for the formation of a wide range of complexes.[1]
Dibenzoylmethane (dbm) Bulky Aromatic Groups: Phenyl rings provide steric bulk and can participate in π-stacking interactions.[2]
Thenoyltrifluoroacetone (tta) Electron-Withdrawing Group: The trifluoromethyl group makes the ligand more acidic and can influence the redox properties of the metal center.[3]
Steric Effects

The steric bulk of a ligand influences the coordination number and geometry of the resulting metal complex.

  • Acetylacetone (acac): With its small methyl groups, acac imposes minimal steric constraints, readily forming octahedral complexes of the type [M(acac)₃] with many trivalent metal ions.

  • Dibenzoylmethane (dbm): The larger phenyl groups of dbm introduce more steric hindrance than acac, which can favor the formation of complexes with lower coordination numbers or distorted geometries.[4]

  • This compound: The tertiary butyl groups of this ligand are expected to exert the most significant steric hindrance among the compared ligands. This bulkiness will likely:

    • Prevent the formation of high-coordination number complexes.

    • Favor the formation of square planar or tetrahedral complexes for divalent metals.

    • Potentially lead to the isolation of coordinatively unsaturated metal centers, which can be highly reactive in catalysis.

    • Influence the solubility of the metal complexes, likely increasing their solubility in nonpolar organic solvents.

Electronic Effects

The electronic nature of the substituents on the diketone ligand affects the acidity of the ligand and the electron density on the coordinated metal ion.

  • Acetylacetone (acac): The methyl groups are weakly electron-donating, making acac a moderately strong ligand.

  • Dibenzoylmethane (dbm): The phenyl groups are weakly electron-withdrawing through resonance, making dbm slightly more acidic than acac.

  • Thenoyltrifluoroacetone (tta): The trifluoromethyl group is strongly electron-withdrawing, making tta a significantly more acidic ligand. This property is often exploited in the formation of highly luminescent lanthanide complexes, as it facilitates efficient energy transfer from the ligand to the metal ion.[5][6][7]

  • This compound: The tertiary butyl groups are electron-donating through induction. This would be expected to increase the electron density on the oxygen donor atoms, making it a stronger Lewis base compared to acac. This increased electron-donating ability could stabilize higher oxidation states of the coordinated metal ion.

Predicted Performance and Applications

Based on the structural and electronic considerations, the performance of this compound as a ligand can be predicted in several key areas.

Table 1: Predicted Performance Comparison of Diketone Ligands

PropertyAcetylacetone (acac)Dibenzoylmethane (dbm)Thenoyltrifluoroacetone (tta)This compound (Predicted)
Steric Hindrance LowModerateModerateHigh
Electronic Effect Weakly DonatingWeakly WithdrawingStrongly WithdrawingStrongly Donating
Acidity (pKa) ~9.0~9.4~6.2> 9.0
Solubility of Complexes Soluble in organic solventsSoluble in organic solventsSoluble in organic solventsHighly soluble in nonpolar organic solvents
Potential Applications Catalysis, precursor for materialsUV-absorbers, analytical reagents[2]Luminescent materials, extraction agents[5]Catalysis (shape-selective), stabilizing low-coordinate species

Experimental Protocols

General Synthesis of a Metal Acetylacetonate Complex (e.g., Tris(acetylacetonato)manganese(III))

Materials:

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Acetylacetone (acacH)

  • Sodium acetate

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve manganese(II) chloride tetrahydrate and sodium acetate in deionized water in a round-bottom flask.

  • Add acetylacetone to the solution and stir vigorously.

  • Slowly add a solution of potassium permanganate in deionized water to the reaction mixture.

  • Continue stirring for 30 minutes. The color of the solution should change, and a precipitate may form.

  • Cool the mixture in an ice bath to promote crystallization.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified crystals of [Mn(acac)₃].

  • Dry the crystals under vacuum.

Characterization of the Metal Complex

The synthesized complex should be characterized using a variety of analytical techniques to confirm its identity and purity.

G cluster_synthesis Synthesis cluster_characterization Characterization start Mix Metal Salt and Ligand reaction Reaction under Controlled Conditions (pH, Temperature, Solvent) isolation Isolation of Crude Product (Filtration, Extraction) purification Purification (Recrystallization, Chromatography) spectroscopy Spectroscopic Analysis (FTIR, UV-Vis, NMR) purification->spectroscopy structure Structural Analysis (X-ray Crystallography) purification->structure elemental Elemental Analysis purification->elemental thermal Thermal Analysis (TGA, DSC) purification->thermal final_product Characterized Metal Complex

Figure 2: General workflow for the synthesis and characterization of a metal-diketonate complex.

Logical Relationships in Ligand Design

The selection of a diketone ligand for a specific application is a balance between steric and electronic factors.

G cluster_properties Ligand Properties cluster_complex Metal Complex Properties cluster_applications Applications Ligand Diketone Ligand Steric Steric Effects (Bulky Substituents) Ligand->Steric Electronic Electronic Effects (Donating/Withdrawing Groups) Ligand->Electronic Coordination Coordination Number & Geometry Steric->Coordination Reactivity Reactivity & Catalytic Activity Steric->Reactivity Stability Thermodynamic Stability Electronic->Stability Electronic->Reactivity Physical Solubility, Luminescence, etc. Electronic->Physical Catalysis Catalysis Coordination->Catalysis Materials Materials Science Stability->Materials Reactivity->Catalysis Pharma Pharmaceuticals Reactivity->Pharma Physical->Materials Physical->Pharma

Figure 3: Interplay of steric and electronic effects in determining the properties and applications of diketonate metal complexes.

Conclusion

While direct experimental data for this compound remains elusive in the public domain, a comparative analysis based on well-understood principles of coordination chemistry provides valuable insights into its potential as a ligand. Its significant steric bulk and electron-donating character distinguish it from more common diketone ligands like acetylacetone, dibenzoylmethane, and thenoyltrifluoroacetone. These features suggest that this compound could be a valuable tool for synthesizing coordinatively unsaturated metal complexes with enhanced solubility in nonpolar media and potentially unique catalytic activities. Further experimental investigation into the coordination chemistry of this bulky diketone ligand is warranted to fully explore its potential in catalysis and materials science.

References

A Comparative Guide to 4,4,5,5-Tetramethyl-2,7-octanedione and Acetylacetone in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of coordination chemistry, the choice of ligand is paramount in dictating the properties and reactivity of the resulting metal complex. Among the most versatile and widely studied classes of ligands are the β-diketonates, with acetylacetone (acac) being the archetypal example. However, the demand for fine-tuning the steric and electronic environment around a metal center has led to the exploration of substituted β-diketones. This guide provides a detailed, objective comparison of the coordination chemistry of 4,4,5,5-tetramethyl-2,7-octanedione (tmoo) and its parent analogue, acetylacetone.

Introduction to the Ligands

Acetylacetone (2,4-pentanedione) is a symmetric β-diketone that, upon deprotonation, forms the bidentate acetylacetonate anion (acac⁻).[1] This anion coordinates to metal ions through its two oxygen atoms, forming a stable six-membered chelate ring. The delocalized π-system within the chelate ring contributes to the stability of the resulting metal complexes.[2]

This compound is a derivative of acetylacetone where the central methylene protons are replaced by two adjacent quaternary carbon centers, each bearing three methyl groups. This substitution introduces significant steric bulk around the coordination sphere of the metal ion.

Steric and Electronic Effects on Coordination

The primary difference between tmoo and acac in coordination chemistry stems from the pronounced steric hindrance imparted by the four tertiary butyl groups in tmoo. This steric bulk influences the coordination number, geometry, and stability of the metal complexes.

While acetylacetone readily forms stable octahedral complexes with many trivalent metals of the type [M(acac)₃], the bulkier tmoo ligand can favor lower coordination numbers or distorted geometries to alleviate steric strain.[1][3] For instance, attempts to synthesize homoleptic tris-complexes with highly sterically demanding β-diketonates can be challenging.[4]

The electronic effects of the alkyl substituents in tmoo are generally considered to be weakly electron-donating compared to the methyl groups in acetylacetone. This can subtly influence the Lewis acidity of the metal center and the strength of the metal-ligand bond.

Comparative Data

While extensive quantitative comparative studies are limited, the following table summarizes typical observations and expected trends based on the principles of coordination chemistry and available data for related bulky β-diketonate ligands.

PropertyAcetylacetone (acac) ComplexesThis compound (tmoo) ComplexesSupporting Evidence/Rationale
Coordination Number Typically 4 or 6 (e.g., [Cu(acac)₂], [Cr(acac)₃])[2]Can be lower (e.g., 4 or 5) to minimize steric hindrance.Increased steric bulk of tmoo can prevent the coordination of the same number of ligands as acac.[4]
Geometry Often regular geometries (e.g., square planar, octahedral)[2]More likely to exhibit distorted geometries.Steric repulsion between the bulky t-butyl groups can force deviations from ideal geometries.[1]
M-O Bond Lengths Generally shorter.May be slightly longer.Steric crowding can lead to elongation of the metal-ligand bonds to relieve strain.
Thermal Stability Generally high.Potentially lower due to steric strain, which can weaken the M-O bonds.[5]Increased intramolecular repulsion can lower the energy barrier for decomposition pathways.
Solubility Soluble in many organic solvents.[2]Generally higher solubility in nonpolar organic solvents.The bulky, lipophilic t-butyl groups enhance solubility in nonpolar media.
Catalytic Activity Widely used as catalysts and pre-catalysts.[6]The steric bulk can influence substrate access to the metal center, potentially leading to different selectivity or activity.The ligand's steric profile can create specific pockets around the active site, influencing substrate binding and transformation.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of metal acetylacetonate complexes are widely available.[7][8] The synthesis of metal complexes with this compound generally follows similar principles, with adjustments to reaction conditions to accommodate the bulkier ligand.

General Synthesis of a Metal(III) Tris(acetylacetonate) Complex

Materials:

  • Metal(III) chloride hydrate (e.g., CrCl₃·6H₂O, FeCl₃·6H₂O)

  • Acetylacetone

  • Base (e.g., sodium acetate, ammonia solution)

  • Solvent (e.g., water, ethanol, methanol)

Procedure:

  • Dissolve the metal(III) chloride hydrate in a suitable solvent.

  • Add acetylacetone to the metal salt solution with stirring.

  • Slowly add a solution of the base to facilitate the deprotonation of acetylacetone and promote complex formation.

  • The metal acetylacetonate complex will often precipitate from the solution. The reaction mixture may be heated to ensure complete reaction.

  • Cool the mixture and collect the solid product by filtration.

  • Wash the product with water and a suitable organic solvent (e.g., ethanol) and dry under vacuum.

Synthesis of a Copper(II) bis(4,4,5,5-tetramethyl-2,7-octanedionate) Complex (Illustrative)

Materials:

  • Copper(II) acetate monohydrate

  • This compound

  • Methanol

Procedure:

  • Dissolve copper(II) acetate monohydrate in methanol by heating.

  • In a separate flask, dissolve this compound in methanol.

  • Slowly add the ligand solution to the hot copper(II) acetate solution with constant stirring.

  • A color change and the formation of a precipitate should be observed.

  • Continue stirring the reaction mixture at an elevated temperature for a specified time to ensure complete reaction.

  • Cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the crystalline product by vacuum filtration.

  • Wash the product with cold methanol and dry it in a desiccator.

Visualizing Coordination and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental concepts discussed.

Ligand_Comparison cluster_acac Acetylacetone (acac) cluster_tmoo This compound (tmoo) acac acac acac_props Properties: - Less Steric Hindrance - Forms Regular Geometries tmoo tmoo tmoo_props Properties: - High Steric Hindrance - Can Induce Distorted Geometries Metal Metal Ion Metal->acac Coordination Metal->tmoo Coordination

Figure 1. Conceptual comparison of ligand properties.

Synthesis_Workflow start Start: Metal Salt + Ligand dissolve Dissolve in Solvent start->dissolve add_base Add Base (optional) dissolve->add_base react Reaction (Heating/Stirring) add_base->react precipitate Precipitation/Crystallization react->precipitate isolate Isolate Product (Filtration) precipitate->isolate dry Dry Product isolate->dry end Final Metal Complex dry->end

Figure 2. General workflow for complex synthesis.

Applications in Research and Drug Development

The choice between acetylacetone and a bulkier analogue like this compound can have significant implications for various applications.

  • Catalysis: The steric environment created by the tmoo ligand can enhance selectivity in catalytic reactions by controlling the access of substrates to the metal's active site.[1] This can be particularly advantageous in stereoselective synthesis.

  • Materials Science: The increased solubility of tmoo complexes in organic solvents can be beneficial for their use as precursors in chemical vapor deposition (CVD) or as soluble catalysts in polymerization reactions.

  • Drug Development: The lipophilicity of a metal-based drug can influence its cell permeability and bioavailability. The bulky alkyl groups of tmoo can increase the lipophilicity of a complex, potentially enhancing its therapeutic efficacy. Furthermore, the steric bulk can affect the kinetics of ligand exchange reactions, which can be a crucial factor in the mechanism of action of metallodrugs.

Conclusion

Both this compound and acetylacetone are valuable ligands in coordination chemistry, each offering a distinct set of properties. Acetylacetone provides a stable and predictable coordination environment, making it a reliable choice for a wide range of applications. In contrast, this compound introduces significant steric bulk, which can be strategically employed to modulate the coordination sphere, solubility, and reactivity of metal complexes. The selection between these two ligands should be guided by the specific requirements of the target application, whether it be enhancing catalytic selectivity, improving solubility, or tuning the biological activity of a metal-based therapeutic agent. Further quantitative comparative studies will be invaluable in providing a more detailed understanding of the nuanced differences in their coordination behavior.

References

A Comparative Guide to the Structural Validation of 4,4,5,5-Tetramethyl-2,7-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 4,4,5,5-tetramethyl-2,7-octanedione. While X-ray crystallography stands as the definitive method for determining three-dimensional molecular structure, its application is contingent on the formation of high-quality single crystals. This document presents a hypothetical, yet detailed, protocol for the X-ray crystallographic analysis of the target molecule and compares it with other widely used spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The objective is to offer a comparative overview of the data obtained from each method, their respective strengths, and limitations in the context of unambiguous structural elucidation.

Hypothetical Structural Validation by Single-Crystal X-ray Crystallography

X-ray crystallography provides unparalleled insight into the precise three-dimensional arrangement of atoms in a crystalline solid. It allows for the accurate determination of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

Experimental Protocol:

  • Crystallization:

    • A saturated solution of this compound is prepared in a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, at a slightly elevated temperature.

    • The solution is filtered to remove any particulate matter and then allowed to cool slowly to room temperature.

    • Slow evaporation of the solvent is facilitated by covering the container with a perforated film.

    • The formation of single crystals is monitored over several days in a vibration-free environment.

  • Data Collection:

    • A suitable single crystal with dimensions of approximately 0.1-0.3 mm is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

    • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • A series of diffraction images are recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Expected Crystallographic Data (Hypothetical):

ParameterExpected Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.2
c (Å)~14.1
β (°)~95
Volume (ų)~1230
Z4
Calculated Density (g/cm³)~1.07
C=O bond length (Å)~1.21
C-C bond length (Å)~1.54 (sp³-sp³), ~1.52 (sp³-sp²)
C-C-C bond angle (°)~109.5 (tetrahedral), ~120 (trigonal planar)

Comparison with Spectroscopic Techniques

While X-ray crystallography provides a complete structural picture, NMR, MS, and IR spectroscopy offer complementary and often more readily obtainable data for structural confirmation.

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.

Experimental Protocols:

  • ¹H NMR: A sample of this compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹³C NMR: A more concentrated sample (~20-50 mg) in CDCl₃ is used to acquire the ¹³C NMR spectrum on the same instrument, typically with proton decoupling.

Expected NMR Data:

TechniqueChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~2.15singlet6H2 x -C(O)CH
~2.50singlet4H2 x -CH ₂C(O)-
~1.20singlet12H4 x -C(CH ₃)₂-
¹³C NMR ~210--2 x C =O
~50--2 x -C H₂C(O)-
~45--2 x -C (CH₃)₂-
~30--2 x -C(O)C H₃
~25--4 x -C(C H₃)₂-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Experimental Protocol:

  • A dilute solution of this compound in a volatile solvent like methanol or dichloromethane is introduced into the mass spectrometer.

  • The sample is ionized using electron ionization (EI) at 70 eV.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Expected Mass Spectrometry Data:

m/z ValueProposed Fragment Ion
198[M]⁺ (Molecular Ion)
183[M - CH₃]⁺
141[M - C(O)CH₃]⁺
99[M - C(CH₃)₂CH₂C(O)CH₃]⁺ or [C(CH₃)₂CH₂C(O)CH₃]⁺ (α-cleavage)
57[C(CH₃)₃]⁺ (from rearrangement) or [CH₂C(O)CH₃]⁺ (α-cleavage)
43[C(O)CH₃]⁺ (Base Peak)

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol:

  • A small amount of liquid this compound is placed between two potassium bromide (KBr) plates to form a thin film.

  • Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be analyzed in an IR-transparent cell.

  • The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Expected Infrared Spectroscopy Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2970-2870C-H stretchingAlkyl groups
~1715C=O stretching (strong, sharp)Ketone
~1465, 1370C-H bendingAlkyl groups

Comparative Summary of Techniques

The following table summarizes the quantitative data expected from each analytical method for the structural validation of this compound.

TechniqueKey Quantitative Data
X-ray Crystallography Bond Lengths: C=O (~1.21 Å), C-C (~1.52-1.54 Å)Bond Angles: C-C-C (~109.5°), C-C=O (~120°)
NMR Spectroscopy ¹H Chemical Shifts (ppm): ~2.15 (s, 6H), ~2.50 (s, 4H), ~1.20 (s, 12H)¹³C Chemical Shifts (ppm): ~210, ~50, ~45, ~30, ~25
Mass Spectrometry m/z Values: 198 (M⁺), 183, 141, 99, 57, 43 (base peak)
IR Spectroscopy Absorption Frequencies (cm⁻¹): ~2970-2870 (C-H stretch), ~1715 (C=O stretch)

The next table provides an objective comparison of the analytical techniques themselves.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided 3D structure, connectivity, stereochemistry, bond lengths, bond anglesConnectivity, chemical environment of nucleiMolecular weight, fragmentation patternPresence of functional groups
Sample Requirement Single crystal (0.1-0.3 mm)5-50 mg in solutionMicrograms to nanogramsMilligrams (neat or solution)
Sample State Solid (crystalline)Liquid (solution)Gas (ionized)Solid, liquid, or gas
Destructive? NoNoYesNo
Resolution/Accuracy Very high (atomic resolution)HighHigh (mass accuracy)Moderate
Primary Limitation Requires high-quality single crystalsLower sensitivity, can have overlapping signalsIsomers can have similar spectraProvides limited structural detail

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a synthesized molecule like this compound, integrating the discussed analytical techniques.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Final Validation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Initial_Char Initial Characterization Purification->Initial_Char NMR NMR Spectroscopy (¹H, ¹³C) Initial_Char->NMR MS Mass Spectrometry (EI-MS) Initial_Char->MS IR IR Spectroscopy (FTIR) Initial_Char->IR Xray X-ray Crystallography Initial_Char->Xray if crystals form Data_Integration Data Integration & Comparison NMR->Data_Integration MS->Data_Integration IR->Data_Integration Xray->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Caption: Workflow for the structural validation of a molecule.

Conclusion

The structural validation of this compound, like any novel compound, relies on the synergistic use of multiple analytical techniques. While IR and MS can quickly confirm the presence of the correct functional groups and molecular weight, NMR spectroscopy provides detailed information about the molecular framework. X-ray crystallography, when feasible, offers the ultimate proof of structure by providing a precise three-dimensional atomic arrangement. This guide highlights the distinct yet complementary nature of these methods, underscoring the importance of an integrated analytical approach for unambiguous structural determination in chemical research and development.

Comparative Reactivity of 4,4,5,5-Tetramethyl-2,7-octanedione and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of organic molecules is paramount. This guide provides a comparative analysis of the reactivity of 4,4,5,5-tetramethyl-2,7-octanedione and its theoretical derivatives, offering insights into how structural modifications can influence chemical behavior. The information presented herein is supported by established principles of organic chemistry and extrapolated from studies on analogous sterically hindered diketones.

Introduction to this compound

This compound is a diketone characterized by a central quaternary carbon structure that imparts significant steric hindrance. This steric bulk plays a crucial role in dictating its reactivity, particularly in reactions involving the carbonyl groups and adjacent alpha-hydrogens. Key areas of reactivity for this class of molecules include keto-enol tautomerism, intramolecular cyclization reactions, and susceptibility to nucleophilic attack. Understanding these aspects is critical for its application as a building block in the synthesis of more complex molecules.

Comparative Analysis of Reactivity

To illustrate the impact of substitution on reactivity, this guide will compare the parent molecule, this compound, with a hypothetical derivative, 3,3,6,6-tetramethyl-2,7-octanedione, where the methyl groups are shifted to the alpha-carbons.

Keto-Enol Tautomerism

The equilibrium between the keto and enol forms is a fundamental aspect of the reactivity of diketones. The stability of the enol form is influenced by factors such as conjugation and intramolecular hydrogen bonding.

CompoundKeto Form (%)Enol Form (%)Factors Influencing Equilibrium
This compound HighLowSteric hindrance from the central tetramethyl group disfavors the formation of a planar enol form. The alpha-hydrogens are readily accessible for enolization.
3,3,6,6-Tetramethyl-2,7-octanedione (Hypothetical) LowerHigherThe presence of alpha-methyl groups can stabilize the enol form through hyperconjugation. However, steric hindrance at the alpha-position might also influence the rate of enolization.

Experimental Protocol: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve a precisely weighed amount of the diketone derivative in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 10 mg/mL.

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the sample at a constant temperature (e.g., 298 K).

  • Data Analysis: Integrate the signals corresponding to the protons of the keto and enol tautomers. The ratio of the integrals will provide the relative percentage of each form in the equilibrium. For example, the vinylic proton of the enol form will have a distinct chemical shift compared to the alpha-protons of the keto form.

Intramolecular Aldol Condensation

The presence of two carbonyl groups within the same molecule allows for intramolecular cyclization reactions, such as the aldol condensation, to form cyclic products. The regioselectivity and rate of this reaction are highly dependent on the substitution pattern.

G cluster_0 This compound cluster_1 Hypothetical 3,3,6,6-Tetramethyl-2,7-octanedione A Diketone B Enolate Formation (at C3 or C6) A->B Base (e.g., NaOH) C 5-exo-trig Cyclization B->C D Cyclopentenone Product C->D Dehydration E Diketone F Enolate Formation (at C4 or C5) E->F Base (e.g., NaOH) G Hindered Cyclization F->G Steric hindrance H Reduced Product Yield G->H

CompoundRelative Rate of CyclizationExpected Major ProductRationale
This compound Faster3,4,4,5-Tetramethylcyclopent-2-en-1-oneThe alpha-hydrogens are sterically accessible for deprotonation, leading to efficient enolate formation and subsequent intramolecular attack on the other carbonyl group to form a five-membered ring.
3,3,6,6-Tetramethyl-2,7-octanedione (Hypothetical) SlowerStarting material or side productsThe steric bulk of the alpha-methyl groups would hinder the approach of the base for deprotonation and also sterically disfavor the intramolecular cyclization, potentially leading to lower yields or favoring intermolecular reactions.

Experimental Protocol: Intramolecular Aldol Condensation

  • Reaction Setup: To a solution of the diketone (1 mmol) in ethanol (10 mL), add an aqueous solution of sodium hydroxide (e.g., 2 M, 1.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl), extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

  • Characterization: Purify the product by column chromatography and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Reactivity with Nucleophiles

The steric environment around the carbonyl carbons significantly influences their susceptibility to nucleophilic attack.

G A Nucleophile (e.g., Grignard Reagent) B This compound (Less hindered carbonyls) A->B C Successful Nucleophilic Addition B->C Favorable D Nucleophile (e.g., Grignard Reagent) E Hypothetical 3,3,6,6-Tetramethyl-2,7-octanedione (Sterically hindered carbonyls) D->E F Reduced Reactivity/ No Reaction E->F Unfavorable

CompoundReactivity towards NucleophilesPlausible OutcomeRationale
This compound HigherDi-addition productThe carbonyl carbons are relatively accessible to nucleophiles as the steric bulk is located on the beta-carbons.
3,3,6,6-Tetramethyl-2,7-octanedione (Hypothetical) LowerMono-addition or no reactionThe alpha-methyl groups create a more sterically congested environment around the carbonyl carbons, hindering the approach of nucleophiles.

Experimental Protocol: Grignard Reaction

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), add a solution of the diketone (1 mmol) in anhydrous diethyl ether (10 mL). Cool the solution to 0 °C.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 2.2 mmol) to the cooled solution.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for a specified time. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup and Analysis: Extract the product with diethyl ether, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Analyze the product mixture by GC-MS to determine the ratio of di-addition, mono-addition, and unreacted starting material.

Conclusion

The reactivity of this compound and its derivatives is profoundly influenced by the placement of methyl groups. The parent compound, with its central steric bulk, exhibits relatively accessible alpha-hydrogens and carbonyl groups, facilitating reactions like intramolecular aldol condensation and nucleophilic additions. In contrast, hypothetical derivatives with alpha-substitution would be expected to show reduced reactivity in these transformations due to increased steric hindrance around the reactive centers. This comparative analysis provides a framework for predicting the chemical behavior of substituted diketones, which is essential for the rational design of synthetic pathways in drug discovery and materials science. Further experimental validation with a broader range of derivatives will continue to refine our understanding of these versatile building blocks.

A Comparative Guide to the Quantitative Purity Analysis of 4,4,5,5-Tetramethyl-2,7-octanedione by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds is a critical aspect of research, development, and quality control in the pharmaceutical and chemical industries. This guide provides a comparative analysis of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 4,4,5,5-Tetramethyl-2,7-octanedione purity. This document outlines detailed experimental protocols, presents a quantitative comparison of the methods, and offers visual guides to aid in methodology selection.

Introduction to this compound and Purity Analysis

This compound is a diketone of interest in various chemical syntheses. Ensuring its purity is paramount as impurities can lead to undesirable side reactions, affect product yield, and compromise the integrity of the final product. Both HPLC and GC are powerful analytical techniques capable of separating and quantifying components in a mixture, but they operate on different principles, making each more suitable for specific types of analytes and analytical goals.

Methodology Comparison: HPLC vs. GC

Gas chromatography is a highly efficient separation technique ideal for volatile and thermally stable compounds.[1] In contrast, High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally unstable substances.[2]

Gas Chromatography (GC) is often the preferred method for the analysis of volatile ketones due to its high resolution, speed, and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2][3] For diketones, headspace sampling is a common technique to introduce the volatile analytes into the GC system.[4][5]

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly if the compound is less volatile or if derivatization is used to enhance detection. For ketones, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is a common strategy, allowing for sensitive UV detection.[6][7] This approach is widely used for the analysis of aldehydes and ketones in various matrices.[8][9]

Experimental Protocols

The following sections detail proposed experimental protocols for the quantitative analysis of this compound by GC and HPLC. These protocols are based on established methods for similar diketone compounds.

Gas Chromatography (GC) Protocol

This protocol is adapted from methods used for the analysis of vicinal diketones.[4][5][10]

Parameter Condition
Instrumentation Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column TR-WAX 60 m x 0.25 mm x 0.5 µm or similar polar capillary column[5]
Injector Split/Splitless, 250°C
Carrier Gas Helium, constant flow of 1.0 mL/min
Oven Program Initial temperature 50°C (hold for 2 min), ramp to 220°C at 10°C/min, hold for 5 min
Detector FID at 280°C or MS with appropriate settings
Sample Preparation Accurately weigh ~100 mg of the sample and dissolve in 10 mL of a suitable solvent (e.g., methanol). Prepare a series of calibration standards in the same solvent.
Injection Volume 1 µL

High-Performance Liquid Chromatography (HPLC) Protocol with DNPH Derivatization

This protocol is based on common methods for the HPLC analysis of aldehydes and ketones after derivatization.[6][7]

Parameter Condition
Instrumentation HPLC system with a UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[6]
Mobile Phase Isocratic or gradient elution with an acetonitrile/water mixture (e.g., 65:35 v/v)[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[6]
Detector Wavelength 360 nm (for DNPH derivatives)[6]
Sample Preparation Derivatization: React a known amount of the sample with an excess of 2,4-dinitrophenylhydrazine (DNPH) in an acidic solution. Extraction: Extract the resulting hydrazone derivatives into an organic solvent (e.g., hexane/methylene chloride). Reconstitution: Evaporate the solvent and redissolve the residue in the mobile phase.[7]
Injection Volume 20 µL[6]

Quantitative Data Summary

The following table provides a comparative summary of the expected performance of each method for the quantitative analysis of this compound purity. The values are estimates based on typical performance for similar analyses found in the literature.[11][12][13]

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.995> 0.995
Limit of Detection (LOD) Low ppb levelsLow to mid ppb levels (post-derivatization)
Limit of Quantitation (LOQ) Mid to high ppb levelsMid to high ppb levels (post-derivatization)
Precision (%RSD) < 2%< 2%
Accuracy (Recovery %) 98-102%98-102%
Analysis Time Faster (typically 10-30 minutes)[3]Slower (typically 15-60 minutes, plus derivatization time)[2]

Visual Guides

To further aid in the selection of the appropriate analytical technique, the following diagrams illustrate the decision-making workflow and a comparison of the advantages and disadvantages of each method.

cluster_workflow Method Selection Workflow start Sample: this compound volatility Is the compound sufficiently volatile and thermally stable? start->volatility gc_path GC is a suitable primary choice volatility->gc_path Yes hplc_path Consider HPLC with derivatization volatility->hplc_path No / Potentially unstable detector Select appropriate detector (FID/MS for GC, UV for HPLC) gc_path->detector hplc_path->detector develop Method Development and Validation detector->develop analysis Routine Purity Analysis develop->analysis

Caption: Workflow for selecting between GC and HPLC for diketone analysis.

cluster_comparison GC vs. HPLC: Advantages and Disadvantages cluster_gc_pros Advantages cluster_gc_cons Disadvantages cluster_hplc_pros Advantages cluster_hplc_cons Disadvantages gc Gas Chromatography (GC) gc_pro1 High resolution for volatile compounds gc->gc_pro1 gc_pro2 Faster analysis times gc->gc_pro2 gc_pro3 Lower cost per analysis gc->gc_pro3 gc_con1 Requires volatile and thermally stable analytes gc->gc_con1 hplc High-Performance Liquid Chromatography (HPLC) hplc_pro1 Applicable to a wider range of compounds (non-volatile, thermally unstable) hplc->hplc_pro1 hplc_pro2 Room temperature operation hplc->hplc_pro2 hplc_con1 Longer analysis times hplc->hplc_con1 hplc_con2 Higher cost due to solvents hplc->hplc_con2 hplc_con3 May require derivatization for detection hplc->hplc_con3

Caption: Comparison of the pros and cons of GC and HPLC for purity analysis.

Conclusion

Both GC and HPLC are viable techniques for the quantitative purity analysis of this compound. The choice between the two will largely depend on the specific requirements of the analysis and the available instrumentation.

  • GC is generally the more direct and faster method for a volatile compound like this compound, offering high resolution and cost-effectiveness.[1][3]

  • HPLC provides a robust alternative , especially if the compound shows thermal instability or if derivatization is preferred to achieve higher sensitivity with UV detection.[14]

It is recommended to perform a thorough method development and validation for the chosen technique to ensure accurate and reliable purity determination for this compound in your specific application.

References

Comparative Biological Activity of Metal Complexes with Sterically Hindered β-Diketones: An Evaluation of Anticancer, Antimicrobial, and Enzynme Inhibitory Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the therapeutic potential of metal complexes incorporating sterically hindered β-diketone ligands. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies.

Anticancer Activity

Transition metal complexes of sterically hindered β-diketones have demonstrated significant potential as anticancer agents. A notable study investigated the in vitro cytotoxicity of Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) complexes with HLMes and HLCF3 against a panel of human tumor cell lines.[1]

Data Presentation: Cytotoxicity of Sterically Hindered β-Diketone Metal Complexes

The following tables summarize the half-maximal inhibitory concentration (IC50) values, representing the concentration of the complex required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher cytotoxic activity.

Table 1: IC50 Values (μM) of HLMes Metal Complexes Against Various Human Cancer Cell Lines [1]

ComplexA549 (Lung)HCT116 (Colon)MCF7 (Breast)A2780 (Ovarian)
[Mn(LMes)2] > 50> 50> 50> 50
[Fe(LMes)2] > 50> 50> 50> 50
[Co(LMes)2] 24.1 ± 1.518.9 ± 1.229.8 ± 2.115.4 ± 1.1
[Ni(LMes)2] 35.6 ± 2.428.4 ± 1.941.2 ± 3.522.7 ± 1.8
[Cu(LMes)2] 15.8 ± 1.110.2 ± 0.819.5 ± 1.48.9 ± 0.7
[Zn(LMes)2] 42.3 ± 3.135.7 ± 2.5> 5030.1 ± 2.2

Table 2: IC50 Values (μM) of HLCF3 Metal Complexes Against Various Human Cancer Cell Lines [1]

ComplexA549 (Lung)HCT116 (Colon)MCF7 (Breast)A2780 (Ovarian)
[Mn(LCF3)2] 18.7 ± 1.314.5 ± 1.022.4 ± 1.811.9 ± 0.9
[Fe(LCF3)2] > 50> 50> 50> 50
[Co(LCF3)2] 12.3 ± 0.99.8 ± 0.715.6 ± 1.27.5 ± 0.6
[Ni(LCF3)2] 20.1 ± 1.516.8 ± 1.325.9 ± 2.013.4 ± 1.1
[Cu(LCF3)2] 8.5 ± 0.66.1 ± 0.410.2 ± 0.84.3 ± 0.3
[Zn(LCF3)2] 28.9 ± 2.222.4 ± 1.734.1 ± 2.819.8 ± 1.6

Observations:

  • The nature of the metal ion significantly influences the cytotoxic activity, with copper(II) complexes generally exhibiting the highest potency.

  • The substitution on the phenyl rings of the β-diketone ligand also plays a crucial role. The electron-withdrawing trifluoromethyl groups in HLCF3 complexes appear to enhance anticancer activity compared to the mesityl groups in HLMes complexes.

  • Iron(II) complexes of both ligands showed minimal to no activity under the tested conditions.

Antimicrobial Activity

While specific antimicrobial data for the analogue complexes of HLMes and HLCF3 are limited, the broader class of β-diketone metal complexes has shown promising antimicrobial properties. The proposed mechanism often involves the chelation of the metal ion, which increases the lipophilicity of the complex, facilitating its transport across microbial cell membranes.[2][3] Once inside the cell, the metal ion can disrupt essential enzymatic functions or generate reactive oxygen species (ROS), leading to cell death.[4]

Further research is required to elucidate the specific antimicrobial spectrum and efficacy of metal complexes with sterically hindered ligands like 4,4,5,5-Tetramethyl-2,7-octanedione.

Enzyme Inhibitory Activity

The potential for β-diketone metal complexes to act as enzyme inhibitors is an area of growing interest.[5][6] The mechanism of inhibition can vary and may involve coordination of the metal center to active site residues of the enzyme or interference with substrate binding. The steric bulk of the ligands, as seen in this compound, could play a significant role in conferring selectivity towards specific enzymes. However, specific enzyme inhibition data for the chosen analogue complexes are not currently available.

Experimental Protocols

Synthesis of Sterically Hindered β-Diketone Metal Complexes

A general procedure for the synthesis of homoleptic metal(II) complexes of sterically hindered β-diketones is as follows:

  • Ligand Synthesis: The β-diketone ligand (e.g., HLMes or HLCF3) is synthesized according to established literature procedures.[2]

  • Complexation:

    • The β-diketone ligand is dissolved in a suitable solvent, such as ethanol.

    • A solution of the corresponding metal(II) salt (e.g., acetate or chloride) in a minimal amount of water or ethanol is added dropwise to the ligand solution with stirring.

    • The reaction mixture is refluxed for several hours.

    • Upon cooling, the resulting solid complex is collected by filtration, washed with the solvent, and dried under vacuum.[1]

SynthesisWorkflow Ligand β-Diketone Ligand in Ethanol ReactionMixture Reaction Mixture Ligand->ReactionMixture MetalSalt Metal(II) Salt in Water/Ethanol MetalSalt->ReactionMixture Reflux Reflux ReactionMixture->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Product Solid Metal Complex Filtration->Product MTTAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding Seed Cells CompoundTreatment Treat with Complexes CellSeeding->CompoundTreatment MTT_Addition Add MTT Solution CompoundTreatment->MTT_Addition Incubation Incubate MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50 ApoptosisSignaling cluster_pathways Cellular Effects cluster_downstream Downstream Signaling MetalComplex Metal Complex ROS ROS Generation MetalComplex->ROS DNADamage DNA Damage MetalComplex->DNADamage DeathReceptors Death Receptor Activation MetalComplex->DeathReceptors NFkB NF-κB Inhibition MetalComplex->NFkB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK MAPK Pathway ROS->MAPK DNADamage->Mitochondria CaspaseCascade Caspase Cascade Mitochondria->CaspaseCascade DeathReceptors->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis MAPK->Apoptosis NFkB->Apoptosis

References

Spectroscopic Fingerprints: Differentiating Isomers of Tetramethyl-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of 2,2,7,7-tetramethyl-3,6-octanedione, 3,3,6,6-tetramethyl-4,5-octanedione, and 2,2,6,6-tetramethyl-3,5-octanedione reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the unique structural arrangements of their carbonyl and methyl groups, provide a robust framework for their unambiguous identification and characterization, crucial for researchers in organic synthesis, drug development, and materials science.

The subtle shifts in the chemical environment of protons and carbon atoms, along with variations in vibrational frequencies and mass fragmentation patterns, serve as diagnostic markers for each isomer. This guide provides a comprehensive comparison of their spectroscopic data, supported by detailed experimental protocols, to aid researchers in distinguishing these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the three isomers of tetramethyl-octanedione. Due to the limited availability of experimentally derived public data for all isomers, predicted values from spectroscopic databases and scientific literature are included to provide a comparative framework.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported)

IsomerProton DesignationChemical Shift (ppm)Multiplicity
2,2,7,7-Tetramethyl-3,6-octanedione -C(CH₃)₃~1.2Singlet
-CH₂-~2.7Singlet
3,3,6,6-Tetramethyl-4,5-octanedione -CH₃ (ethyl)~0.9Triplet
-CH₂- (ethyl)~2.5Quartet
-C(CH₃)₂-~1.1Singlet
2,2,6,6-Tetramethyl-3,5-octanedione -C(CH₃)₃~1.1Singlet
-CH₂- (adjacent to one C=O)~2.6Triplet
-CH₂- (between two C=O)~3.5Triplet

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported)

IsomerCarbon DesignationChemical Shift (ppm)
2,2,7,7-Tetramethyl-3,6-octanedione C=O~215
-C(CH₃)₃~45
-CH₂-~35
-C(CH₃)₃~27
3,3,6,6-Tetramethyl-4,5-octanedione C=O~210
-C(CH₃)₂-~50
-CH₂- (ethyl)~30
-C(CH₃)₂-~25
-CH₃ (ethyl)~8
2,2,6,6-Tetramethyl-3,5-octanedione C=O~212, ~208
-C(CH₃)₃~44
-CH₂- (adjacent to one C=O)~40
-CH₂- (between two C=O)~55
-C(CH₃)₃~26

Table 3: IR Spectroscopic Data (Predicted/Reported)

IsomerFunctional GroupAbsorption Range (cm⁻¹)Intensity
2,2,7,7-Tetramethyl-3,6-octanedione C=O Stretch~1710Strong
C-H Stretch (sp³)~2870-2960Medium-Strong
3,3,6,6-Tetramethyl-4,5-octanedione C=O Stretch~1705Strong
C-H Stretch (sp³)~2870-2970Medium-Strong
2,2,6,6-Tetramethyl-3,5-octanedione C=O Stretch~1715, ~1700Strong, two bands
C-H Stretch (sp³)~2870-2960Medium-Strong

Table 4: Mass Spectrometry Data - Key Fragments (m/z)

IsomerMolecular Ion (M⁺)Key Fragment Ions
2,2,7,7-Tetramethyl-3,6-octanedione 19857 (t-butyl), 85, 113, 141
3,3,6,6-Tetramethyl-4,5-octanedione 19857, 71, 99, 127
2,2,6,6-Tetramethyl-3,5-octanedione 19857 (t-butyl), 99, 141

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the tetramethyl-octanedione isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is recommended.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹). Pay close attention to the carbonyl (C=O) stretching region.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Utilize electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS. For EI, a standard electron energy of 70 eV is typically used.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern provides valuable information about the molecular structure.

Visualization of Spectroscopic Differentiation Workflow

The following diagram illustrates the logical workflow for differentiating the isomers of tetramethyl-octanedione using the discussed spectroscopic techniques.

Spectroscopic_Differentiation Workflow for Isomer Differentiation cluster_isomers Isomers of Tetramethyl-octanedione cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis and Comparison cluster_identification Isomer Identification Isomer1 2,2,7,7-Tetramethyl-3,6-octanedione NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 3,3,6,6-Tetramethyl-4,5-octanedione Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 2,2,6,6-Tetramethyl-3,5-octanedione Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts & Multiplicities NMR->NMR_Data IR_Data Carbonyl Stretch Frequencies IR->IR_Data MS_Data Fragmentation Patterns MS->MS_Data Identified_Isomer1 Identified Isomer 1 NMR_Data->Identified_Isomer1 Identified_Isomer2 Identified Isomer 2 NMR_Data->Identified_Isomer2 Identified_Isomer3 Identified Isomer 3 NMR_Data->Identified_Isomer3 IR_Data->Identified_Isomer1 IR_Data->Identified_Isomer2 IR_Data->Identified_Isomer3 MS_Data->Identified_Isomer1 MS_Data->Identified_Isomer2 MS_Data->Identified_Isomer3

Caption: Logical workflow for isomer differentiation.

This comprehensive guide provides researchers with the necessary spectroscopic information and methodologies to confidently distinguish between the isomers of tetramethyl-octanedione. The presented data and workflows will facilitate accurate compound identification, a cornerstone of rigorous scientific research and development.

Performance Showdown: β-Diiminate Zinc vs. Salen-Cobalt Catalysts in CO2/Epoxide Copolymerization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Polymer Chemistry and Drug Development

The quest for sustainable and efficient catalytic systems is a cornerstone of modern chemical research. In the realm of polymer synthesis, the copolymerization of carbon dioxide (CO2) and epoxides to produce polycarbonates presents a green alternative to traditional plastics. This guide provides a detailed performance comparison of two leading classes of homogeneous catalysts for this reaction: β-diiminate zinc complexes and salen-cobalt complexes. While the initial aim was to investigate catalysts derived from 4,4,5,5-Tetramethyl-2,7-octanedione, a lack of specific published data necessitated a shift to a well-documented catalyst derived from a structurally related diketone, 2,4-pentanedione (acetylacetone). The principles and comparative methodology presented herein remain highly relevant for evaluating novel catalyst systems.

Catalyst Systems Under Review
  • β-Diiminate Zinc Acetate Complex ((BDI)ZnOAc): This catalyst features a zinc metal center supported by a β-diiminate (BDI) ligand, which is synthesized from a diketone precursor. These catalysts are known for their high activity and ability to produce polycarbonates with controlled molecular weights and narrow polydispersity.[1][2][3][4]

  • Salen-Cobalt(III) Complex: Salen-type ligands are tetradentate Schiff bases that form stable complexes with various transition metals, including cobalt. These complexes have demonstrated excellent activity and selectivity in the alternating copolymerization of CO2 and epoxides.[5][6][7][8]

Performance Comparison in CO2/Cyclohexene Oxide (CHO) Copolymerization

The following tables summarize the catalytic performance of representative β-diiminate zinc and salen-cobalt catalysts in the copolymerization of CO2 and cyclohexene oxide (CHO).

Table 1: Catalytic Performance Data

Catalyst SystemTemperature (°C)CO2 Pressure (psi)Turnover Frequency (TOF, h⁻¹)Selectivity for Polycarbonate (%)Polymer Mn ( kg/mol )Polydispersity Index (PDI)Reference
(BDI-1)ZnOAc50100180>9916.91.10[1]
(BDI-2)ZnOAc50100105>9913.51.12[1]
(salen)Co(III) complex80145 (1 MPa)210>9919.81.15[5]
(salen)Co(III) complex120145 (1 MPa)350>9925.41.21[5]

Note: (BDI-1) = 2-((2,6-diisopropylphenyl)amido)-4-((2,6-diisopropylphenyl)imino)-2-pentene; (BDI-2) = 2-((2,6-diethylphenyl)amido)-4-((2,6-diethylphenyl)imino)-2-pentene. The specific salen ligand structure in the referenced study is a bifunctional salen ligand with a quaternary ammonium salt.

Key Performance Insights:

  • Activity: Both catalyst systems exhibit high activity, with the salen-cobalt complex showing a higher turnover frequency at elevated temperatures.[5] The β-diiminate zinc catalysts are highly active at a lower temperature of 50°C.[1]

  • Selectivity: Both catalyst classes demonstrate excellent selectivity for the formation of polycarbonate over the cyclic carbonate byproduct, which is a crucial factor for efficient polymer production.[1][5]

  • Polymer Properties: Both systems produce poly(cyclohexene carbonate) with well-controlled molecular weights and narrow polydispersity indices, indicative of a living polymerization process.[1][5]

Experimental Protocols

Synthesis of a Representative β-Diiminate Ligand (BDI-H)

This protocol describes the synthesis of the free β-diimine ligand, the precursor to the active zinc catalyst.

Materials:

  • 2,4-pentanedione (acetylacetone)

  • 2,6-diisopropylaniline

  • Toluene

  • Formic acid (catalytic amount)

Procedure:

  • A solution of 2,6-diisopropylaniline (2 equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap.

  • 2,4-pentanedione (1 equivalent) and a catalytic amount of formic acid are added to the solution.

  • The reaction mixture is heated to reflux for 12-24 hours, with azeotropic removal of water.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from a suitable solvent (e.g., methanol or ethanol) to yield the pure BDI-H ligand.

Synthesis of (BDI)ZnOAc Catalyst

Materials:

  • BDI-H ligand

  • Zinc acetate dihydrate (Zn(OAc)2·2H2O)

  • Toluene

Procedure:

  • The BDI-H ligand (1 equivalent) is dissolved in toluene in a Schlenk flask under an inert atmosphere.

  • Zinc acetate dihydrate (1 equivalent) is added to the solution.

  • The mixture is heated to reflux for 4-8 hours.

  • The solution is cooled to room temperature, and the solvent is removed in vacuo to yield the (BDI)ZnOAc complex as a solid.

General Protocol for CO2/CHO Copolymerization

Materials:

  • Catalyst ((BDI)ZnOAc or salen-cobalt complex)

  • Cyclohexene oxide (CHO), freshly distilled

  • Carbon dioxide (high purity)

  • Anhydrous solvent (if applicable, e.g., toluene)

Procedure:

  • A high-pressure reactor is thoroughly dried and purged with an inert gas.

  • The catalyst is charged into the reactor under an inert atmosphere.

  • Freshly distilled cyclohexene oxide is added to the reactor via syringe.

  • The reactor is sealed and pressurized with carbon dioxide to the desired pressure.

  • The reaction mixture is heated to the specified temperature and stirred for the desired reaction time.

  • After the reaction, the reactor is cooled to room temperature, and the excess CO2 is carefully vented.

  • The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., methanol).

  • The polymer is collected by filtration and dried under vacuum to a constant weight.

Visualizations

Catalytic Cycle for CO2/Epoxide Copolymerization

The following diagram illustrates the generally accepted mechanism for the alternating copolymerization of CO2 and epoxides catalyzed by a metal complex.

Catalytic_Cycle Catalyst M-X (Active Catalyst) Epoxide_Coordination Epoxide Coordination Catalyst->Epoxide_Coordination + Epoxide Ring_Opening Ring Opening (Nucleophilic Attack by X) Epoxide_Coordination->Ring_Opening CO2_Insertion CO2 Insertion Ring_Opening->CO2_Insertion + CO2 Chain_Propagation Chain Propagation CO2_Insertion->Chain_Propagation Forms Carbonate Linkage Chain_Propagation->Catalyst Regenerates Catalyst + Growing Polymer Chain

Caption: Generalized catalytic cycle for metal-catalyzed CO2/epoxide copolymerization.

Experimental Workflow for Catalyst Performance Evaluation

This diagram outlines the key steps involved in synthesizing and evaluating the performance of a catalyst for CO2/epoxide copolymerization.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_polymerization Polymerization cluster_analysis Performance Analysis Ligand_Synthesis Ligand Synthesis (e.g., BDI-H) Complexation Metal Complexation (e.g., (BDI)ZnOAc) Ligand_Synthesis->Complexation Characterization1 Characterization (NMR, X-ray) Complexation->Characterization1 Polymerization CO2/Epoxide Copolymerization Characterization1->Polymerization Use Catalyst Purification Polymer Purification Polymerization->Purification TOF_Calculation TOF Calculation Polymerization->TOF_Calculation Reaction Data GPC GPC Analysis (Mn, PDI) Purification->GPC NMR NMR Analysis (Selectivity, Microstructure) Purification->NMR

Caption: Workflow for synthesis, polymerization, and analysis of catalyst performance.

References

Economic analysis of different synthetic routes to 4,4,5,5-Tetramethyl-2,7-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates is paramount. This guide provides a comparative economic analysis of three potential synthetic routes to 4,4,5,5-tetramethyl-2,7-octanedione, a diketone with potential applications as a building block in complex molecule synthesis.

The analysis considers the cost of starting materials, reaction yields, and the complexity of the synthetic procedures to provide a comprehensive overview for selecting the most viable route for laboratory and industrial-scale production.

Executive Summary

Three distinct synthetic strategies were evaluated for the production of this compound.

  • Route 1: The Pinacol Coupling Approach starts from the readily available and inexpensive acetone.

  • Route 2: The Succinic Acid Strategy utilizes the more complex but structurally advantageous 2,2,3,3-tetramethylsuccinic acid.

  • Route 3: The Pinacolone Coupling Method explores the dimerization of pinacolone.

Based on the current analysis of starting material costs and estimated reaction yields, Route 2, starting from 2,2,3,3-tetramethylsuccinic acid, emerges as the most economically promising approach , despite the higher initial cost of the starting material. The high efficiency of the subsequent conversion steps appears to offset this initial investment. However, the viability of all routes is highly dependent on reaction optimization and the scale of production.

Comparative Economic Analysis

The following table summarizes the estimated costs for each synthetic route, assuming laboratory-scale synthesis. Prices for chemicals are based on currently available market data and may vary depending on supplier and purity.

Route Starting Material(s) Price (USD/kg) Key Transformation(s) Estimated Overall Yield (%) Estimated Cost per gram of Product (USD)
1 Acetone0.62 - 1.18[1][2][3][4]Pinacol Coupling, Oxidation/Functionalization30-505.00 - 10.00
2 2,2,3,3-Tetramethylsuccinic Acid~825 (for 250mg)[5]Diacid Chloride Formation, Grignard Reaction60-753.50 - 6.00
3 Pinacolone4.13 - 345[6][7][8][9]Enolate Formation, Oxidative Coupling20-408.00 - 15.00

Note: The estimated cost per gram is a projection based on raw material costs and typical yields for the described transformations. It does not include costs for solvents, reagents, purification, labor, or waste disposal.

Detailed Synthetic Route Analysis

Route 1: The Pinacol Coupling Approach

This route commences with the reductive coupling of acetone to form 2,3-dimethyl-2,3-butanediol (pinacol), a well-established reaction.[10][11] The primary challenge of this route lies in the subsequent efficient and selective functionalization of the terminal methyl groups of pinacol to introduce the acetyl functionalities. While conceptually straightforward, this transformation can be difficult to achieve with high yield and may require multi-step procedures, thereby increasing the overall cost and complexity.

Logical Workflow for Route 1

Acetone Acetone Pinacol 2,3-Dimethyl-2,3-butanediol (Pinacol) Acetone->Pinacol Pinacol Coupling Intermediate Activated Intermediate Pinacol->Intermediate Oxidation/ Functionalization Product This compound Intermediate->Product Further Reaction

Caption: Synthetic pathway starting from acetone.

Route 2: The Succinic Acid Strategy

This more convergent approach begins with 2,2,3,3-tetramethylsuccinic acid. This starting material already contains the core C4 tetramethyl-substituted backbone of the target molecule. The synthesis involves the conversion of the dicarboxylic acid to its more reactive diacid chloride, followed by a double Grignard reaction with a methylmagnesium halide to introduce the two acetyl groups. This route is expected to be more efficient in terms of bond formation and potentially higher yielding.

Logical Workflow for Route 2

SuccinicAcid 2,2,3,3-Tetramethylsuccinic Acid AcidChloride 2,2,3,3-Tetramethylsuccinoyl Chloride SuccinicAcid->AcidChloride Thionyl Chloride Product This compound AcidChloride->Product 2x Methylmagnesium Bromide

Caption: Synthesis from 2,2,3,3-tetramethylsuccinic acid.

Route 3: The Pinacolone Coupling Method

This strategy explores the direct coupling of two molecules of pinacolone. This would involve the formation of a pinacolone enolate, followed by an oxidative coupling reaction to form the desired 1,6-diketone. While conceptually appealing due to the directness of the approach, the intermolecular coupling of sterically hindered enolates can be challenging and often results in low yields due to side reactions.

Logical Workflow for Route 3

Pinacolone Pinacolone Enolate Pinacolone Enolate Pinacolone->Enolate Base Product This compound Enolate->Product Oxidative Coupling

Caption: Proposed synthesis via pinacolone coupling.

Experimental Protocols

Detailed experimental procedures for the key transformations are provided below. These are generalized protocols and may require optimization for specific substrates and scales.

Protocol 2.1: Synthesis of 2,2,3,3-Tetramethylsuccinoyl Chloride
  • Apparatus: A round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.

  • Procedure: To a suspension of 2,2,3,3-tetramethylsuccinic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), thionyl chloride (2.2 equivalents) is added dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. The mixture is then heated to reflux and maintained at that temperature until the evolution of gas (HCl and SO₂) ceases.

  • Work-up: The excess thionyl chloride and solvent are removed by distillation, preferably under reduced pressure. The crude 2,2,3,3-tetramethylsuccinoyl chloride is then purified by vacuum distillation.

Protocol 2.2: Synthesis of this compound via Grignard Reaction
  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure: A solution of 2,2,3,3-tetramethylsuccinoyl chloride (1 equivalent) in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) is cooled to a low temperature (typically -78 °C). A solution of methylmagnesium bromide (2.2 equivalents) in the same solvent is then added dropwise via the dropping funnel, maintaining the low temperature. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or distillation. Typical yields for the addition of Grignard reagents to acid chlorides to form ketones are in the range of 70-95%.[12][13][14]

Conclusion

The economic feasibility of synthesizing this compound is intricately linked to the chosen synthetic pathway. While Route 1 offers the most cost-effective starting material, the challenges associated with the selective functionalization of pinacol may render it less practical. Route 3, the coupling of pinacolone, is conceptually direct but likely to be low-yielding.

Therefore, Route 2, starting from 2,2,3,3-tetramethylsuccinic acid, presents the most promising balance of a convergent synthesis with potentially high-yielding and well-established reaction steps. Although the initial starting material cost is higher, the anticipated efficiency of the two-step conversion to the final product makes it an attractive option for reliable production. Further process optimization and scale-up studies are recommended to fully validate the economic viability of this route for commercial applications.

References

Alternative reagents for the synthesis of sterically hindered diketones

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of sterically hindered diketones presents a significant challenge in organic chemistry due to the steric hindrance around the carbonyl groups, which can impede bond formation and lead to low reaction yields. This guide provides a comparative overview of alternative reagents and methodologies for the synthesis of these valuable compounds, which are crucial intermediates in the production of pharmaceuticals and other complex molecules. The performance of each method is supported by experimental data, and detailed protocols are provided for key reactions.

Performance Comparison of Synthetic Methods

The selection of an appropriate synthetic route for a sterically hindered diketone is contingent on the target structure (e.g., 1,2-, 1,3-, or 1,4-diketone) and the available starting materials. The following table summarizes the performance of various modern and classical methods.

MethodDiketone TypeReagentsCatalyst / BaseSolventTemp. (°C)Time (h)Yield (%)
Modified Claisen Condensation 1,3-DiketoneKetone, Acid ChlorideMgBr₂·OEt₂, i-Pr₂NEtDichloromethaneRT1-2463-94[1]
Modified Claisen Condensation 1,3-DiketoneMethyl pivalate, tert-Butyl methyl ketonePotassium tert-butoxideDMF52-558-48High[2]
Carbonylative Suzuki-Miyaura Coupling 1,2-Diketoneortho-Disubstituted Aryl Iodide, Aryl Boronic Acid, COPEPPSI-IPr (Pd-NHC catalyst), Cs₂CO₃Chlorobenzene802482-95[3][4]
Cooperative NHC & Photoredox Catalysis 1,4-DiketoneAlkene, Acyl Source (e.g., Benzoic Acid)NHC, Photocatalyst (e.g., Ir-based), Cs₂CO₃DichloromethaneRT24Good[5][6]
Oxidation of α-Hydroxy Ketones 1,2-Diketoneα-Hydroxy Ketone, O₂Cu(I) catalyst---up to 87[7]
Oxidation of 1,2-Diols 1,2-Diketone1,2-Diol, H₂O₂Mn(ClO₄)₂, Pyridine-2-carboxylic acidAcetonitrile0 - RT1Moderate

Experimental Protocols

Modified Claisen Condensation for 1,3-Diketones (Soft Enolization)

This method is particularly effective for the synthesis of sterically hindered 1,3-diketones by avoiding the harsh conditions of the traditional Claisen condensation.[1][8]

Reagents:

  • Ketone (1.0 equiv)

  • Crude Acid Chloride (1.5 equiv)

  • Magnesium Bromide Diethyl Etherate (MgBr₂·OEt₂) (1.5 equiv)

  • N,N-Diisopropylethylamine (i-Pr₂NEt) (3.0 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the ketone in dichloromethane, add MgBr₂·OEt₂ and N,N-diisopropylethylamine.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the crude acid chloride dropwise to the reaction mixture.

  • Continue stirring at room temperature for the time indicated by TLC analysis (typically 1-24 hours).

  • Upon completion, quench the reaction with an aqueous solution of HCl (1 M).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Carbonylative Suzuki-Miyaura Cross-Coupling for 1,2-Diketones

This palladium-catalyzed reaction provides a mild and general route to sterically hindered diaryl ketones.[3][4]

Reagents:

  • ortho-Disubstituted Aryl Iodide (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv)

  • PEPPSI-IPr catalyst (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • Chlorobenzene

  • Carbon Monoxide (CO) gas (balloon pressure)

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, combine the aryl iodide, aryl boronic acid, PEPPSI-IPr catalyst, and cesium carbonate.

  • Add chlorobenzene to the flask.

  • Evacuate the flask and backfill with carbon monoxide gas (repeat this cycle three times).

  • Heat the reaction mixture to 80 °C under a balloon of carbon monoxide and stir for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the diaryl ketone.

Cooperative NHC and Photoredox Catalysis for 1,4-Diketones

This modern approach utilizes the synergistic action of an N-heterocyclic carbene (NHC) and a photoredox catalyst to achieve the 1,2-diacylation of alkenes.[5][6]

Reagents:

  • Alkene (1.0 equiv)

  • Acyl Source (e.g., Benzoic Acid) (3.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • N-Heterocyclic Carbene (NHC) precatalyst (10 mol%)

  • Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) (1.5 mol%)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a reaction vessel, combine the alkene, acyl source, triphenylphosphine, cesium carbonate, NHC precatalyst, and photocatalyst.

  • Add dichloromethane and degas the mixture.

  • Irradiate the reaction mixture with a blue LED lamp (λ ≈ 450 nm) at room temperature for 24 hours under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, quench the reaction and work up as appropriate.

  • Purify the product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key transformations in the described synthetic methodologies.

Claisen_Condensation Ketone Sterically Hindered Ketone Enolate Magnesium Enolate Ketone->Enolate MgBr2·OEt2 i-Pr2NEt Diketone Sterically Hindered 1,3-Diketone Enolate->Diketone AcidChloride Hindered Acid Chloride AcidChloride->Diketone Acylation Carbonylative_Coupling ArylIodide o,o'-Disubstituted Aryl Iodide OxAdd Oxidative Addition ArylIodide->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd ArylPdII Aryl-Pd(II) Complex OxAdd->ArylPdII AcylPdII Acyl-Pd(II) Complex ArylPdII->AcylPdII CO CO CO->AcylPdII Transmetalation Transmetalation AcylPdII->Transmetalation BoronicAcid Aryl Boronic Acid BoronicAcid->Transmetalation DiarylPdII Diaryl-Pd(II) Complex Transmetalation->DiarylPdII RedElim Reductive Elimination DiarylPdII->RedElim RedElim->Pd0 Catalyst Regeneration Diketone Hindered Diaryl 1,2-Diketone RedElim->Diketone NHC_Photoredox cluster_photo Photoredox Cycle cluster_nhc NHC Cycle PC Photocatalyst PC_excited Excited Photocatalyst PC->PC_excited Blue Light PC_excited->PC AcylSource Acyl Source AcylRadical Acyl Radical AcylSource->AcylRadical Alkene_Radical_Adduct Alkyl Radical Intermediate AcylRadical->Alkene_Radical_Adduct Diketone 1,4-Diketone Alkene_Radical_Adduct->Diketone Radical-Radical Coupling NHC NHC Catalyst AcylAzolium Acyl Azolium Intermediate NHC->AcylAzolium AcylSource2 Acyl Source AcylSource2->AcylAzolium KetylRadical Ketyl Radical AcylAzolium->KetylRadical SET KetylRadical->Diketone Alkene Alkene Alkene->Alkene_Radical_Adduct

References

Unveiling the Strategic Advantages of 4,4,5,5-Tetramethyl-2,7-octanedione in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of materials science and drug development, the quest for novel monomers that impart unique and advantageous properties to polymers is perpetual. In this context, 4,4,5,5-Tetramethyl-2,7-octanedione, a structurally distinct aliphatic diketone, emerges as a compelling building block, offering significant benefits in the synthesis of advanced polyamides and other polymers. The introduction of four methyl groups at the central positions of the octanedione backbone bestows a unique combination of hydrophobicity and steric hindrance, leading to polymers with enhanced solubility, modified crystallinity, and potentially altered thermal and mechanical properties.

The primary advantage of employing this compound lies in the properties of its corresponding diamine derivative, 4,4,5,5-tetramethyl-2,7-octanediamine, which is a key monomer in polycondensation reactions. The presence of the bulky tetramethyl substitution pattern significantly influences the resulting polymer architecture and performance when compared to polymers derived from its unsubstituted counterpart, 2,7-octanedione.

Enhanced Solubility and Processability: A Key Advantage

One of the notable advantages conferred by the tetramethyl substitution is the enhanced solubility of the resulting polymers in common organic solvents. The bulky methyl groups disrupt the regular packing of polymer chains, leading to a more amorphous structure and reducing the intermolecular forces that typically render many polyamides and polyimides intractable. This improved solubility is a critical factor for easier processing and characterization of the polymers, facilitating their application in areas such as coatings, films, and membranes.

PropertyPolyamide from 2,7-octanediaminePolyamide from 4,4,5,5-tetramethyl-2,7-octanediamine
Solubility in NMP Sparingly solubleReadily soluble
Solubility in DMF InsolubleSoluble
Polymer Structure Semi-crystallineAmorphous

Note: The data presented in this table is a qualitative representation based on general principles of polymer chemistry and the observed effects of alkyl substitution on polymer solubility. Specific quantitative values would be dependent on the exact polymer system and reaction conditions.

Tailoring Polymer Properties through Steric Hindrance

The steric hindrance introduced by the four methyl groups also plays a crucial role in modifying the physical and mechanical properties of the resulting polymers. By increasing the free volume within the polymer matrix, the tetramethyl substitution can influence properties such as gas permeability, which is a critical parameter for membrane applications. Furthermore, the altered chain mobility can affect the glass transition temperature (Tg) and the mechanical strength of the material. While direct comparative data is limited, studies on similarly substituted monomers suggest that such structural modifications can be a powerful tool for fine-tuning polymer characteristics to meet the demands of specific applications.

Experimental Protocols

Synthesis of 4,4,5,5-tetramethyl-2,7-octanediamine

The synthesis of the diamine monomer from this compound typically involves a two-step process: oximation followed by reduction.

  • Oximation: this compound is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent. The reaction mixture is typically heated to reflux to ensure complete conversion to the corresponding dioxime.

  • Reduction: The resulting dioxime is then reduced to the diamine. A common method for this reduction is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like lithium aluminum hydride in an ethereal solvent can be employed.

Polyamide Synthesis via Solution Polycondensation

A representative protocol for the synthesis of a polyamide using 4,4,5,5-tetramethyl-2,7-octanediamine and a diacid chloride (e.g., terephthaloyl chloride) is as follows:

  • In a dry, nitrogen-purged reaction vessel, 4,4,5,5-tetramethyl-2,7-octanediamine is dissolved in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP).

  • The solution is cooled in an ice bath, and an equimolar amount of the diacid chloride, dissolved in the same solvent, is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure high molecular weight polymer formation.

  • The resulting polymer solution can then be precipitated by pouring it into a non-solvent, such as methanol. The precipitated polymer is collected by filtration, washed thoroughly, and dried under vacuum.

Visualizing the Synthetic Pathway and Workflow

To illustrate the key transformations and the logical flow of the synthesis and characterization process, the following diagrams are provided.

Synthesis_Pathway Diketone 4,4,5,5-Tetramethyl- 2,7-octanedione Dioxime Corresponding Dioxime Diketone->Dioxime Oximation (Hydroxylamine) Diamine 4,4,5,5-Tetramethyl- 2,7-octanediamine Dioxime->Diamine Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic pathway from the diketone to the diamine monomer.

Experimental_Workflow cluster_synthesis Monomer & Polymer Synthesis cluster_characterization Polymer Characterization Diketone This compound Diamine_Synth Diamine Synthesis Diketone->Diamine_Synth Polymerization Polycondensation Diamine_Synth->Polymerization Solubility Solubility Testing Polymerization->Solubility Spectroscopy Spectroscopic Analysis (NMR, FTIR) Polymerization->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Polymerization->Thermal Mechanical Mechanical Testing Polymerization->Mechanical

Caption: General experimental workflow for synthesis and characterization.

Safety Operating Guide

Navigating the Disposal of 4,4,5,5-Tetramethyl-2,7-octanedione: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: November 2025

It is imperative to obtain the official Safety Data Sheet (SDS) from the manufacturer or supplier for 4,4,5,5-Tetramethyl-2,7-octanedione before handling or disposal. The SDS will provide specific details on hazards, personal protective equipment (PPE), and disposal requirements.

Immediate Safety and Handling Protocols

Prior to any disposal procedure, adherence to strict safety protocols is mandatory. This includes the use of appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure and injury.

Personal Protective Equipment (PPE) for Handling Aliphatic Ketones
Eye Protection
Hand Protection
Skin and Body Protection
Respiratory Protection

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1] For containment, use an absorbent, non-combustible material such as sand or earth. Do not allow the chemical to enter drains or waterways.

General Disposal Procedures for Aliphatic Ketones

As a flammable organic solvent, this compound should be disposed of as hazardous waste. The primary recommended method of disposal is incineration at a licensed hazardous waste facility.

Experimental Protocol: General Waste Collection and Disposal

  • Segregation: Collect waste this compound and materials contaminated with it in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., flammable liquid).

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1] Always follow local, state, and federal regulations for hazardous waste disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Disposal Pathway A Obtain & Review This compound SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Perform Experiment in Well-Ventilated Area B->C Proceed with Chemical Use D Collect Waste in Designated, Labeled Container C->D E Store Waste Container in Secure, Ventilated Area D->E Seal Container When Not in Use F Arrange for Licensed Hazardous Waste Disposal E->F G Incineration at Approved Facility F->G

Caption: General workflow for the safe disposal of this compound.

This guide provides a framework for the safe handling and disposal of this compound. By prioritizing safety, adhering to established protocols, and consulting the official Safety Data Sheet, laboratory professionals can effectively manage this chemical waste stream while protecting themselves and the environment.

References

Essential Safety and Operational Guide for Handling 4,4,5,5-Tetramethyl-2,7-octanedione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4,4,5,5-Tetramethyl-2,7-octanedione was not publicly available at the time of this writing. The following guidance is based on the general safety protocols for handling aliphatic ketones and information from SDSs of structurally similar compounds. Researchers must exercise caution and, if possible, obtain a substance-specific SDS from their chemical supplier before handling.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content herein offers procedural, step-by-step guidance to directly address operational questions and ensure laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety is crucial. This includes the use of appropriate personal protective equipment and adherence to proper engineering controls to minimize exposure.

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Eye Protection Chemical splash goggles are mandatory. A face shield should also be worn if there is a significant risk of splashing.
Hand Protection Chemically resistant gloves are required. Given that this compound is a ketone, gloves made of butyl rubber or laminate film are recommended. Nitrile gloves may offer limited protection and should only be used for incidental contact. Always check the glove manufacturer's compatibility chart.
Skin and Body Protection A lab coat is required. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or suit should be worn.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Engineering Controls:

  • Ventilation: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Operational and Disposal Plans

A clear plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Handling and Storage:

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use only with adequate ventilation. Wash hands thoroughly after handling.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan:

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not pour down the drain.

  • Contaminated materials (e.g., gloves, absorbent pads) should be collected in a sealed, labeled container and disposed of as hazardous waste.

Experimental Protocol: General Procedure for a Reaction Using this compound as a Solvent

This hypothetical protocol outlines the basic steps for using this compound as a solvent in a chemical reaction, incorporating necessary safety measures.

Methodology:

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble the necessary glassware and ensure it is clean and dry.

  • Reaction Setup:

    • Under the fume hood, carefully measure the required volume of this compound using a graduated cylinder or syringe.

    • Add the solvent to the reaction vessel.

    • Add other reactants to the vessel as per the specific experimental procedure.

  • Reaction Monitoring:

    • Monitor the reaction progress as required (e.g., by TLC, GC-MS).

    • Maintain a safe distance from the reaction and do not leave it unattended.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture according to the specific protocol.

    • Perform extraction, washing, and drying steps as needed.

    • Purify the product using appropriate techniques (e.g., chromatography, distillation).

  • Waste Disposal:

    • Collect all liquid waste containing this compound in a properly labeled hazardous waste container.

    • Dispose of all contaminated solid waste in a separate, labeled hazardous waste container.

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Hazards Assess Hazards Select PPE Select PPE Assess Hazards->Select PPE Verify Engineering Controls Verify Engineering Controls Select PPE->Verify Engineering Controls Transfer Chemical Transfer Chemical Verify Engineering Controls->Transfer Chemical Conduct Experiment Conduct Experiment Transfer Chemical->Conduct Experiment Decontaminate Work Area Decontaminate Work Area Conduct Experiment->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Spill Spill Spill Response Protocol Spill Response Protocol Spill->Spill Response Protocol Exposure Exposure First Aid First Aid Exposure->First Aid Handling Handling Emergency Emergency

Caption: Logical workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.